molecular formula C30H32N4O5S B15617713 DY268

DY268

Cat. No.: B15617713
M. Wt: 560.7 g/mol
InChI Key: KQSPAAPFKIEUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DY268 is a useful research compound. Its molecular formula is C30H32N4O5S and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSPAAPFKIEUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Mechanism of DY268: A Potent Farnesoid X Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic diseases has made it a significant target for therapeutic intervention. While FXR agonists have been extensively studied, the development of potent and selective antagonists is crucial for investigating the full therapeutic potential of modulating this pathway and for treating specific conditions where FXR inhibition is desirable, such as certain forms of cholestasis and drug-induced liver injury (DILI). DY268 has emerged as a highly potent and selective antagonist of FXR. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the experimental evidence and methodologies used to characterize its antagonist activity.

Core Mechanism of Action: Competitive Antagonism of FXR

This compound is a trisubstituted-pyrazol carboxamide analog that functions as a competitive antagonist of the Farnesoid X Receptor.[1] Its primary mechanism involves binding to the ligand-binding domain (LBD) of FXR, thereby preventing the recruitment of coactivators necessary for gene transcription. This inhibitory action blocks the downstream signaling cascade typically initiated by FXR agonists, such as bile acids.

Molecular modeling studies suggest that this compound occupies the ligand-binding pocket of FXR, sterically hindering the conformational changes required for the association of coactivator proteins. This blockade of coactivator recruitment is the pivotal step in its antagonist activity, leading to the repression of FXR target gene expression.

dot

cluster_0 FXR Activation cluster_1 FXR Antagonism by this compound Agonist FXR Agonist (e.g., Bile Acids) FXR_inactive Inactive FXR/RXR Heterodimer Agonist->FXR_inactive Binds to LBD FXR_active Active FXR/RXR Complex FXR_inactive->FXR_active Conformational Change FXRE FXR Response Element (FXRE) in DNA FXR_active->FXRE Coactivators Coactivators (e.g., SRC-1, GRIP1) Coactivators->FXR_active Recruitment Transcription Target Gene Transcription FXRE->Transcription Initiates This compound This compound FXR_inactive2 Inactive FXR/RXR Heterodimer This compound->FXR_inactive2 Binds to LBD DY268_FXR This compound-Bound FXR/RXR Complex FXR_inactive2->DY268_FXR FXRE2 FXR Response Element (FXRE) in DNA DY268_FXR->FXRE2 Coactivators2 Coactivators (e.g., SRC-1, GRIP1) Coactivators2->DY268_FXR Recruitment Blocked No_Transcription No Transcription FXRE2->No_Transcription Prevents

Caption: Mechanism of FXR activation and antagonism by this compound.

Quantitative Analysis of this compound Antagonist Potency

The potency of this compound as an FXR antagonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Assay TypeDescriptionIC50 (nM)Reference
Biochemical Binding Assay Measures the direct binding affinity of this compound to the FXR ligand-binding domain, often using TR-FRET.7.5[1][2][3]
Cell-Based Reporter Assay Quantifies the inhibition of FXR-mediated gene transcription in a cellular context using a reporter gene.468[1][2]

Table 1: IC50 Values of this compound in FXR Antagonist Assays

FXR Target GeneCell LineEffect of this compound Treatment
SHP (NR0B2) HepG2This compound is expected to inhibit the agonist-induced expression of Small Heterodimer Partner (SHP), a key negative regulator of bile acid synthesis. This would lead to a decrease in SHP mRNA levels in the presence of an FXR agonist.
BSEP (ABCB11) HepG2As an antagonist, this compound is predicted to block the agonist-induced upregulation of the Bile Salt Export Pump (BSEP), a crucial transporter for bile acid efflux from hepatocytes. This would result in lower BSEP mRNA levels compared to agonist-treated cells.
FGF19 LS174TIn intestinal cells, this compound is anticipated to suppress the agonist-stimulated expression of Fibroblast Growth Factor 19 (FGF19), a hormone that regulates bile acid synthesis in the liver. This would manifest as a reduction in FGF19 mRNA levels.

Table 2: Expected Effect of this compound on the Expression of Key FXR Target Genes

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is employed to determine the direct binding affinity of this compound to the FXR ligand-binding domain (LBD). The LanthaScreen™ TR-FRET platform is a common methodology.

Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and a fluorescein-labeled coactivator peptide. When an antagonist like this compound binds to the FXR-LBD, it prevents the recruitment of the coactivator peptide, leading to a decrease in the TR-FRET signal.

dot

cluster_0 TR-FRET Assay Principle FXR_LBD GST-FXR-LBD Tb_Ab Tb-anti-GST Antibody (Donor) FXR_LBD->Tb_Ab Binds Coactivator Fluorescein-Coactivator Peptide (Acceptor) FXR_LBD->Coactivator Recruits No_FRET No TR-FRET Signal FXR_LBD->No_FRET Leads to Tb_Ab->Coactivator Proximity enables FRET FRET TR-FRET Signal Coactivator->FRET Generates This compound This compound This compound->FXR_LBD Binds and Blocks Coactivator Recruitment

Caption: Workflow of the TR-FRET assay for FXR antagonism.

Methodology:

  • Reagents:

    • GST-tagged human FXR-LBD protein.

    • Terbium (Tb)-labeled anti-GST antibody (Donor).

    • Fluorescein-labeled coactivator peptide (e.g., from SRC-1 or GRIP1) (Acceptor).[4][5]

    • FXR agonist (e.g., GW4064) as a positive control for coactivator recruitment.

    • This compound at various concentrations.

    • Assay buffer.

  • Procedure:

    • Prepare a master mix of GST-FXR-LBD and Tb-anti-GST antibody in assay buffer and incubate.

    • In a 384-well plate, add the test compounds (this compound) and controls.

    • Add the pre-incubated FXR-LBD/antibody complex to the wells.

    • Add the fluorescein-labeled coactivator peptide to all wells.

    • Incubate the plate at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (typically 495 nm for Terbium and 520 nm for Fluorescein).[6]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to inhibit FXR-mediated transactivation of a reporter gene.

Principle: HEK293T cells are co-transfected with expression vectors for human FXR and its heterodimeric partner RXRα, along with a reporter plasmid containing a firefly luciferase gene under the control of an FXR response element (FXRE). In the presence of an FXR agonist, the FXR/RXRα heterodimer binds to the FXRE and drives luciferase expression. This compound competes with the agonist, inhibiting luciferase expression. A constitutively expressed Renilla luciferase vector is often co-transfected to normalize for transfection efficiency and cell viability.[7]

dot

cluster_0 Luciferase Reporter Assay Workflow HEK293T HEK293T Cells Transfection Co-transfection: - FXR Expression Vector - RXRα Expression Vector - FXRE-Luciferase Reporter - Renilla Luciferase Control HEK293T->Transfection Treatment Treatment: - FXR Agonist (e.g., GW4064) - this compound (various concentrations) Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Dual-Luciferase® Assay Lysis->Luciferase_Assay Data_Analysis Data Analysis: - Normalize Firefly to Renilla - Calculate % Inhibition - Determine IC50 Luciferase_Assay->Data_Analysis

Caption: Experimental workflow for the FXR luciferase reporter assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells into 96-well plates.

    • Co-transfect cells with expression plasmids for human FXR and RXRα, an FXRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, replace the medium with fresh medium containing a fixed concentration of an FXR agonist (e.g., GW4064 at its EC80 concentration) and varying concentrations of this compound.

    • Include appropriate controls (vehicle, agonist alone).

    • Incubate the cells for 16-24 hours.[8]

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity by this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting to a dose-response curve.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This assay is used to quantify the effect of this compound on the mRNA levels of endogenous FXR target genes in relevant cell lines (e.g., HepG2 for liver-specific genes, LS174T for intestinal genes).

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2) and allow them to adhere.

    • Treat the cells with an FXR agonist in the presence and absence of varying concentrations of this compound for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • qPCR:

    • Perform qPCR using gene-specific primers for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Use a SYBR Green or probe-based qPCR master mix.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

    • Analyze the dose-dependent effect of this compound on the agonist-induced expression of target genes.

Conclusion

This compound is a potent and selective FXR antagonist that acts by competitively binding to the FXR ligand-binding domain, thereby inhibiting the recruitment of coactivators and subsequent transactivation of target genes. Its high potency has been demonstrated through robust in vitro biochemical and cell-based assays. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of this compound and other FXR modulators. A thorough understanding of the antagonist mechanism of molecules like this compound is essential for advancing the development of novel therapeutics for a range of metabolic and liver diseases.

References

The Cellular Function of DY268: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] As an antagonist, this compound inhibits the transcriptional activity of FXR, making it a valuable tool for elucidating the physiological and pathological roles of this receptor.[1] This technical guide provides a comprehensive overview of the function of this compound in cells, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.

Core Mechanism of Action: FXR Antagonism

The primary function of this compound is to act as a competitive antagonist of the Farnesoid X Receptor (FXR). FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[3] Upon binding to its endogenous ligands, primarily bile acids such as chenodeoxycholic acid (CDCA), the FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic processes.

This compound exerts its effect by competing with endogenous FXR agonists for binding to the ligand-binding domain of FXR. By occupying this domain without activating the receptor, this compound prevents the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. This leads to the inhibition of FXR-mediated signaling pathways.

Quantitative Data

The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Assay TypeDescriptionCell LineAgonist UsedIC50 ValueReference
Biochemical Assay Measures the direct inhibition of ligand binding to the FXR protein.--7.5 nM[1]
Cell-Based Transactivation Assay Measures the inhibition of FXR-mediated gene transcription in a cellular context.HEK293TGW4064468 nM[1]
ParameterDescriptionCell LineConcentration of this compoundEffectReference
Cytotoxicity Measures the effect of the compound on cell viability.Not SpecifiedHighest concentration tested>25% drop in ATP[1]

Signaling Pathways

The antagonism of FXR by this compound impacts several downstream signaling pathways. The primary pathway involves the regulation of bile acid synthesis and transport.

FXR-Mediated Regulation of Bile Acid Synthesis

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates FXR_RXR_dimer FXR/RXR Heterodimer FXR->FXR_RXR_dimer RXR RXR RXR->FXR_RXR_dimer This compound This compound This compound->FXR Inhibits FXRE FXR Response Element (FXRE) FXR_RXR_dimer->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Activates Transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translation CYP7A1_gene CYP7A1 Gene CYP7A1_protein CYP7A1 (Rate-limiting enzyme in bile acid synthesis) CYP7A1_gene->CYP7A1_protein Translation SHP_protein->CYP7A1_gene Inhibits Transcription

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

FXR Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to inhibit the transcriptional activation of FXR in a cellular context.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • FXR expression plasmid (e.g., pCMV-FXR)

  • RXR expression plasmid (e.g., pCMV-RXR)

  • FXRE-luciferase reporter plasmid (containing multiple copies of an FXRE upstream of a luciferase gene)

  • Renilla luciferase control plasmid (for normalization)

  • This compound

  • FXR agonist (e.g., GW4064)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM containing the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid.

    • Prepare a Lipofectamine 2000 mixture in Opti-MEM.

    • Combine the DNA and Lipofectamine 2000 mixtures and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the transfection complex to each well.

  • Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS. The following day, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of an FXR agonist (e.g., EC50 concentration of GW4064). Include appropriate controls (vehicle, agonist only).

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is used to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest (e.g., HepG2, HEK293T)

  • Appropriate cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque-walled plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in 96-well opaque-walled plates at a predetermined optimal density in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot cell viability against the concentration of this compound to determine any cytotoxic effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the in vitro activity of an FXR antagonist like this compound.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293T, HepG2) C 3. Transfection (for reporter assays) - FXR/RXR expression plasmids - FXRE-luciferase reporter A->C B 2. Compound Preparation (Serial dilutions of this compound) D 4. Compound Treatment - Co-treatment with FXR agonist (e.g., GW4064) - Vehicle and agonist-only controls B->D C->D E 5. Incubation (24-48 hours) D->E F 6. Endpoint Assays E->F G Luciferase Reporter Assay (FXR Transactivation) F->G H Cell Viability Assay (e.g., CellTiter-Glo) F->H I Gene Expression Analysis (qRT-PCR for target genes like SHP, CYP7A1) F->I J 7. Data Analysis - IC50 calculation - Dose-response curves - Statistical analysis G->J H->J I->J K 8. Interpretation of Results J->K

Conclusion

This compound is a valuable pharmacological tool for investigating the cellular and physiological functions of the Farnesoid X Receptor. Its potent and selective antagonist activity allows for the precise inhibition of FXR signaling, enabling researchers to dissect the complex roles of this nuclear receptor in health and disease. The experimental protocols and workflows detailed in this guide provide a framework for the effective utilization of this compound in cellular studies. Further research employing this compound and other FXR modulators will continue to enhance our understanding of metabolic regulation and may lead to the development of novel therapeutic strategies for a range of human diseases.

References

DY268: A Technical Guide to a Potent Farnesoid X Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental protocols related to this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of FXR antagonism and the utility of this compound as a chemical probe in preclinical research, particularly in the study of drug-induced liver injury (DILI).

Introduction

The Farnesoid X Receptor (FXR) has emerged as a significant therapeutic target for a range of metabolic and cholestatic liver diseases. As a key regulator of bile acid synthesis and transport, its modulation offers the potential to address conditions such as primary biliary cholangitis (PBC), non-alcoholic steatohepatitis (NASH), and cholestasis. While FXR agonists have been the primary focus of drug development efforts, there is a growing interest in the therapeutic potential of FXR antagonists. Antagonizing FXR activity is hypothesized to be a viable strategy for conditions where FXR activation may be detrimental.[1]

This compound was identified as a novel and potent FXR antagonist through the exploration of trisubstituted-pyrazol carboxamide analogs.[1] Its high affinity and selectivity for FXR make it an invaluable tool for elucidating the biological functions of this nuclear receptor and for investigating the pathological conditions associated with its dysregulation.

Discovery and Chemical Properties

This compound emerged from a structure-activity relationship (SAR) study aimed at identifying novel FXR antagonists.[1] The core structure is a trisubstituted-pyrazol carboxamide.

Chemical Structure:

  • CAS Number: 1609564-75-1

Mechanism of Action

This compound functions as a competitive antagonist of the Farnesoid X Receptor. In its active state, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid metabolism and transport.

This compound competitively binds to the ligand-binding domain of FXR, preventing the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. This leads to the inhibition of FXR signaling.

Signaling Pathway

The following diagram illustrates the canonical FXR signaling pathway and the inhibitory action of this compound.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR_inactive FXR Bile Acids->FXR_inactive Activates FXR_RXR_active FXR-RXR Heterodimer FXR_inactive->FXR_RXR_active Dimerizes with RXR Inhibition Transcription Inhibited RXR_inactive RXR This compound This compound This compound->FXR_inactive Binds to & Inhibits FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Promotes

Caption: FXR Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound from in vitro assays.[2][3]

ParameterValueAssay TypeReference
IC50 (FXR Antagonism) 7.5 nMFXR Binding Assay[1]
IC50 (FXR Transactivation) 468 nMCell-Based FXR Antagonistic Assay[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below. These protocols are based on the methods described by Yu et al. (2014).[1]

FXR Binding Assay

Objective: To determine the direct binding affinity of this compound to the FXR ligand-binding domain.

Methodology:

  • Reagents:

    • Purified recombinant human FXR ligand-binding domain (LBD).

    • Fluorescently labeled agonist (e.g., a Bodipy-labeled bile acid analog).

    • This compound at various concentrations.

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Procedure:

    • A competitive binding format is used. The FXR-LBD is incubated with the fluorescently labeled agonist in the presence of varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • The amount of fluorescent agonist bound to the FXR-LBD is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

    • The IC50 value is calculated as the concentration of this compound that displaces 50% of the fluorescent agonist from the FXR-LBD.

Cell-Based FXR Transactivation Assay

Objective: To assess the functional antagonistic activity of this compound on FXR-mediated gene transcription in a cellular context.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

  • Plasmids:

    • An expression vector for full-length human FXR.

    • An expression vector for the retinoid X receptor (RXR).

    • A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an FXR response element (FXRE).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Procedure:

    • Cells are co-transfected with the FXR, RXR, FXRE-luciferase, and Renilla luciferase plasmids.

    • After an appropriate incubation period to allow for protein expression, the cells are treated with a known FXR agonist (e.g., GW4064) to induce luciferase expression.

    • Concurrently, cells are treated with varying concentrations of this compound.

    • Following treatment, the cells are lysed, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

    • The IC50 value is determined as the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding_assay FXR Binding Assay cluster_transactivation_assay FXR Transactivation Assay BA1 Incubate FXR-LBD with Fluorescent Agonist & this compound BA2 Measure Bound Fluorescent Agonist BA1->BA2 BA3 Calculate IC50 BA2->BA3 TA1 Co-transfect Cells with FXR, RXR, & Reporter Plasmids TA2 Treat with FXR Agonist and this compound TA1->TA2 TA3 Measure Luciferase Activity TA2->TA3 TA4 Normalize and Calculate IC50 TA3->TA4

Caption: Key Experimental Workflows for this compound Characterization.

Development Status and Future Directions

As of the latest available information, this compound is primarily utilized as a research tool for in vitro and in vivo preclinical studies. There is no publicly available information to suggest that this compound has entered formal preclinical or clinical development as a therapeutic candidate.

Its potent and selective FXR antagonistic activity makes it an excellent probe for:

  • Investigating the role of FXR in various physiological and pathophysiological processes.

  • Validating FXR as a therapeutic target in different disease models.

  • Studying the mechanisms underlying drug-induced liver injury (DILI), where FXR antagonism may play a role.

Future research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound or its analogs to explore their potential as clinical candidates. Further in vivo studies are warranted to fully understand the therapeutic window and potential side effects of long-term FXR antagonism.

Conclusion

This compound is a well-characterized, potent, and selective Farnesoid X Receptor antagonist. Its discovery has provided the research community with a valuable chemical tool to dissect the complexities of FXR signaling. The data and protocols summarized in this technical guide offer a foundation for researchers and drug development professionals to utilize this compound in their investigations into the therapeutic potential of FXR modulation. While its future as a clinical therapeutic remains to be determined, its impact as a research compound is already well-established.

References

DY268: A Technical Guide to a Potent Farnesoid X Receptor (FXR) Antagonist for Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid homeostasis, lipid metabolism, and inflammation.[1][2][3] This technical guide provides an in-depth overview of the core basic research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate FXR biology and its role in various physiological and pathophysiological processes, particularly in the context of drug-induced liver injury (DILI) and metabolic diseases.[1][2][3]

Introduction to this compound

This compound is a non-steroidal, synthetic molecule identified as a highly potent antagonist of the Farnesoid X Receptor (FXR).[1] It exerts its inhibitory effects by directly competing with endogenous and synthetic FXR agonists, thereby preventing the recruitment of coactivators and the subsequent transcription of FXR target genes.[4] Its high affinity and specificity make it an invaluable chemical probe for elucidating the physiological and pathological roles of FXR.

The primary research applications of this compound include:

  • Investigating the role of FXR in drug-induced liver injury (DILI): By blocking FXR, which plays a protective role in bile acid homeostasis, this compound can be used to model and study the mechanisms underlying cholestatic liver injury.[1][2][3]

  • Elucidating the FXR signaling pathway: As a selective antagonist, this compound allows for the precise interrogation of FXR-dependent signaling cascades in various cell types and tissues.

  • Studying metabolic diseases: Given FXR's role in lipid and glucose metabolism, this compound is a useful tool for exploring the therapeutic potential of FXR antagonism in conditions such as non-alcoholic fatty liver disease (NAFLD) and osteoporosis.

Quantitative Data

The following tables summarize the key in vitro efficacy data for this compound from published studies.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValueCell LineNotesReference
FXR Binding AssayIC507.5 nM-Measures direct binding affinity to the FXR protein.[1][2][3]
FXR Transactivation AssayIC50468 nMHEK293TMeasures the inhibition of FXR-mediated gene transcription.[1][2][5]

Table 2: Effect of this compound on FXR Target Gene Expression

Target GeneEffect of this compoundCell/Animal ModelExperimental ContextReference
SHP (Small Heterodimer Partner)Inhibition of agonist-induced expression-Co-treatment with an FXR agonist.[6]
BSEP (Bile Salt Export Pump)Inhibition of agonist-induced expression-Co-treatment with an FXR agonist.[7]
CYP7A1 (Cholesterol 7α-hydroxylase)Reversal of agonist-induced repressionHepG2 cellsCo-treatment with the synthetic FXR agonist AzoGW.[8]
Ostα and Ostβ (Organic solute transporter α/β)Inhibition of agonist-induced expressionHepG2 cellsCo-treatment with the synthetic FXR agonist AzoGW.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro FXR Antagonism Assay (Dual-Luciferase Reporter Assay)

This protocol is designed to quantify the antagonistic activity of this compound on FXR-mediated gene transcription.

Materials:

  • HEK293T cells

  • Dual-luciferase reporter plasmid containing an FXR response element (FXRE) driving firefly luciferase expression

  • Control plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization)

  • FXR expression plasmid

  • RXRα expression plasmid

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • This compound

  • FXR agonist (e.g., GW4064 or CDCA)

  • Dual-Glo® Luciferase Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the FXRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, the FXR expression plasmid, and the RXRα expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing a fixed, sub-maximal concentration of an FXR agonist (e.g., 100 nM GW4064) and varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of FXR Target Protein Expression

This protocol details the procedure for assessing the effect of this compound on the protein levels of FXR target genes.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • This compound

  • FXR agonist (e.g., GW4064 or CDCA)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against FXR target proteins (e.g., SHP, BSEP) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with an FXR agonist in the presence or absence of this compound at desired concentrations for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathway and Experimental Workflow Visualizations

FXR Signaling Pathway

Bile acids, the endogenous ligands for FXR, activate the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. This compound acts by competitively binding to FXR, preventing the conformational changes necessary for RXR dimerization and coactivator recruitment, thus inhibiting downstream signaling.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR_inactive FXR Bile Acids->FXR_inactive Activation FXR_RXR_active FXR-RXR Heterodimer FXR_inactive->FXR_RXR_active Heterodimerization with RXR RXR RXR RXR->FXR_RXR_active This compound This compound This compound->FXR_inactive Antagonism FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Target_Genes->SHP Upregulates BSEP BSEP Target_Genes->BSEP Upregulates CYP7A1 CYP7A1 (Repression) Target_Genes->CYP7A1 Downregulates

Caption: FXR signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vitro FXR Antagonism Study

The following diagram illustrates a typical workflow for assessing the FXR antagonistic potential of a compound like this compound in a cell-based assay.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Data Acquisition & Analysis A Seed Cells (e.g., HEK293T) B Transfect with FXR, RXR, and Reporter Plasmids A->B C Treat with FXR Agonist + varying concentrations of this compound B->C D Incubate for 24h C->D E Perform Dual-Luciferase Reporter Assay D->E F Analyze Data & Determine IC50 E->F

Caption: Workflow for in vitro assessment of this compound's FXR antagonism.

Conclusion

This compound is a powerful and selective tool for probing the multifaceted roles of the Farnesoid X Receptor. Its utility in studying DILI, metabolic disorders, and the fundamental biology of FXR signaling is well-established. This guide provides a comprehensive resource for researchers, offering key quantitative data and detailed experimental protocols to facilitate the effective use of this compound in basic and preclinical research. The provided visualizations of the FXR signaling pathway and experimental workflows serve to further clarify the mechanism of action and practical application of this important research compound.

References

DY268: A Potent Antagonist of the Farnesoid X Receptor (FXR) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic pathways has made it a significant target for therapeutic intervention in various diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an emerging area of research. DY268 is a potent and selective antagonist of FXR, showing promise in preclinical studies for its potential to modulate FXR signaling and its downstream effects. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound on FXR has been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound.

ParameterValueAssay TypeCell Line/SystemReference
IC50 7.5 nMBiochemical AssayNot specified[1][2][3][4]
IC50 468 nMCell-based FXR Transactivation AssayHEK293T[1][2][3]

Core Signaling Pathway and Mechanism of Action

This compound exerts its effects by antagonizing the Farnesoid X Receptor (FXR). The canonical FXR signaling pathway is initiated by the binding of endogenous ligands, primarily bile acids such as chenodeoxycholic acid (CDCA). Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.

This compound, as an antagonist, binds to FXR and prevents the conformational changes necessary for the recruitment of coactivators and subsequent transcriptional activation. This leads to the inhibition of FXR-mediated gene expression.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binding This compound This compound This compound->FXR Antagonism Target_Genes Target Gene Transcription FXRE->Target_Genes Activation Coactivators Coactivators Coactivators->FXRE Recruitment Corepressors Corepressors Corepressors->FXRE Displacement by Antagonist

Figure 1: FXR Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

FXR Transactivation Assay (Cell-based)

This assay is used to determine the functional inhibitory activity of this compound on FXR-mediated gene transcription in a cellular context.

Principle: HEK293T cells are co-transfected with plasmids encoding the FXR and a luciferase reporter gene under the control of an FXR-responsive promoter. In the presence of an FXR agonist, the activated FXR binds to the promoter and drives the expression of luciferase. An antagonist like this compound will compete with the agonist and inhibit this process, leading to a decrease in the luminescent signal.

Detailed Methodology:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

  • Transfection:

    • Seed HEK293T cells into 96-well plates at a density of 5 x 104 cells per well.

    • After 24 hours, co-transfect the cells with an FXR expression vector (e.g., pCMV-hFXR) and a reporter plasmid containing a luciferase gene driven by an FXRE-containing promoter (e.g., pGL4.27[luc2P/minP/Hygro] containing a synthetic FXRE). A Renilla luciferase vector (e.g., pRL-TK) should be co-transfected as an internal control for transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing a known FXR agonist (e.g., GW4064 at its EC80 concentration) and varying concentrations of this compound (typically from 10-11 to 10-5 M). Include appropriate vehicle controls (e.g., DMSO).

  • Luciferase Assay:

    • After 16-24 hours of incubation with the compounds, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Zebrafish Model for Assessing FXR Antagonism

Zebrafish larvae provide a valuable in vivo model for studying the effects of compounds on FXR signaling due to their genetic tractability and optical transparency.

Principle: Transgenic zebrafish larvae expressing a fluorescent reporter protein (e.g., GFP) under the control of an FXR target gene promoter (e.g., fabp10a) can be used to visualize and quantify FXR activity. Treatment with an FXR antagonist like this compound is expected to modulate the expression of the reporter gene in response to an agonist or endogenous ligands.

Detailed Methodology:

  • Zebrafish Line: Utilize a transgenic zebrafish line such as Tg(fabp10a:pt-β-catenin) which expresses a fluorescent protein in the liver in an FXR-dependent manner.

  • Compound Treatment:

    • At a specific developmental stage (e.g., 13 days post-fertilization, dpf), place the zebrafish larvae into 6-well plates.

    • Expose the larvae to embryo medium containing a specific concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).

  • Gene Expression Analysis:

    • After a defined treatment period (e.g., from 13 dpf to 15 dpf), collect the larvae.

    • Isolate total RNA from the livers of the treated and control larvae.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known FXR target genes, such as Betaine-homocysteine S-methyltransferase (bhmt).

  • Data Analysis:

    • Normalize the expression of the target gene to a housekeeping gene (e.g., β-actin).

    • Compare the relative gene expression levels between the this compound-treated group and the vehicle-treated control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of an FXR antagonist like this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., Biochemical Assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 (Cell-based Assay) Hit_Identification->Dose_Response Selectivity Selectivity Profiling (vs. other nuclear receptors) Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Animal_Model Animal Model Studies (e.g., Zebrafish, Mice) Mechanism->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy SAR Structure-Activity Relationship (SAR) Efficacy->SAR ADMET ADMET Profiling SAR->ADMET

Figure 2: Experimental Workflow for FXR Antagonist Discovery.

This compound is a valuable research tool for investigating the physiological and pathological roles of FXR. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the consequences of FXR antagonism. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development efforts targeting the Farnesoid X Receptor. Further research into the therapeutic applications of this compound and other FXR antagonists is warranted to explore their potential in treating a range of metabolic and liver diseases.

References

Preliminary Studies Involving DY268: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose metabolism.[1][2][3][4] This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies conducted on this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of FXR antagonism, particularly in the context of drug-induced liver injury (DILI) and metabolic diseases. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

The Farnesoid X Receptor (FXR) has emerged as a critical regulator of a diverse range of metabolic pathways.[5][6] As a nuclear receptor, FXR functions as a ligand-activated transcription factor, forming a heterodimer with the Retinoid X Receptor (RXR) to modulate the expression of target genes.[6] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid.[6] The activation of FXR plays a central role in maintaining bile acid homeostasis, primarily through the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6]

Given its significant role in metabolic regulation, FXR has become an attractive therapeutic target for various conditions, including cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and metabolic syndrome.[5] While FXR agonists have been extensively studied, there is a growing interest in the therapeutic potential of FXR antagonists. Antagonism of FXR may offer benefits in conditions where FXR activation is detrimental, such as in certain types of drug-induced liver injury (DILI).[2][3]

This compound has been identified as a potent and selective nonsteroidal antagonist of FXR.[2][3][7] This guide will delve into the preclinical data available for this compound, providing a detailed examination of its pharmacological properties and its effects in various experimental models.

Mechanism of Action

This compound exerts its biological effects by directly binding to and inhibiting the activity of the Farnesoid X Receptor. This antagonism prevents the recruitment of coactivators and the subsequent transcription of FXR target genes. The primary mechanism involves the competitive binding of this compound to the ligand-binding pocket of FXR, thereby preventing its activation by endogenous or exogenous agonists.

FXR Signaling Pathway

The FXR signaling cascade is a central regulatory hub for bile acid metabolism. Upon activation by bile acids, FXR heterodimerizes with RXR and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes. This leads to the regulation of genes involved in bile acid synthesis, transport, and detoxification.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex This compound This compound This compound->FXR Inhibits FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Target_Genes->SHP Induces CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits

Caption: FXR Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preliminary studies of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeParameterValueReference
Biochemical AssayFXR Antagonist IC507.5 nM[2][3][7]
Cell-Based AssayFXR Transactivation Inhibition IC50468 nM[2][3]
Cytotoxicity AssayATP Reduction (>25%)Observed at 10 µM[2]
Table 2: In Vivo Effects of this compound
Animal ModelTissueGeneEffectTreatment DetailsReference
Zebrafish (Tg(fabp10a:pt-β-catenin))LiverBhmtIncreased expression10 µM, from 13 dpf to 15 dpf[2]
Mouse (C57BL/6N)IleumFgf15Down-regulation10 and 30 mg/kg[8]
Mouse (C57BL/6N)IleumAsbtUp-regulation10 and 30 mg/kg[8]
Mouse (C57BL/6N)IleumShpDown-regulation10 and 30 mg/kg[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro FXR Transactivation Assay

This assay is designed to measure the ability of a compound to inhibit FXR-mediated gene transcription in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of FXR transactivation.

Materials:

  • HEK293T cells

  • FXR expression vector

  • RXR expression vector

  • FXR-responsive reporter gene vector (e.g., containing multiple FXREs driving luciferase expression)

  • Control reporter vector (e.g., Renilla luciferase)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM supplemented with 10% FBS

  • GW4064 (FXR agonist)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the FXR expression vector, RXR expression vector, and the FXR-responsive reporter gene vector using a suitable transfection reagent according to the manufacturer's instructions. A control reporter vector is also co-transfected for normalization.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of the FXR agonist GW4064 (e.g., EC50 concentration) and varying concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_FXR_Transactivation_Assay_Workflow start Start: Seed HEK293T cells transfect Co-transfect with FXR, RXR, and reporter plasmids start->transfect treat Treat with GW4064 (agonist) and varying concentrations of this compound transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and measure luciferase activity incubate->lyse analyze Analyze data and determine IC50 lyse->analyze end End analyze->end

Caption: Workflow for the in vitro FXR transactivation assay.

Zebrafish Liver Regeneration Model

This in vivo model is utilized to study the effects of compounds on liver development and regeneration.

Objective: To evaluate the effect of this compound on gene expression in the developing zebrafish liver.

Materials:

  • Transgenic zebrafish line (e.g., Tg(fabp10a:pt-β-catenin))

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Embryo medium

  • Microscope for observation

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Zebrafish Maintenance and Breeding: Maintain adult zebrafish and collect embryos according to standard protocols.

  • Compound Exposure: At 13 days post-fertilization (dpf), place zebrafish larvae in embryo medium containing 10 µM this compound or a corresponding concentration of DMSO as a vehicle control.

  • Incubation: Maintain the larvae in the treatment or control medium until 15 dpf.

  • Tissue Collection: At 15 dpf, euthanize the larvae and dissect the livers under a microscope.

  • Gene Expression Analysis: Extract total RNA from the dissected livers and perform qRT-PCR to analyze the expression of target genes, such as Bhmt. Normalize the expression to a suitable housekeeping gene.

Mouse Model for Ileal FXR Target Gene Analysis

This in vivo model is used to assess the effect of this compound on FXR target gene expression in the intestine.

Objective: To determine the in vivo efficacy of this compound in modulating FXR target gene expression in the mouse ileum.

Materials:

  • C57BL/6N mice

  • This compound

  • Vehicle control

  • Oral gavage needles

  • Surgical tools for tissue dissection

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6N mice to the housing conditions for at least one week before the experiment.

  • Dosing: Administer this compound orally by gavage at doses of 10 and 30 mg/kg once daily for a specified period. A control group receives the vehicle.

  • Tissue Harvesting: At the end of the treatment period, euthanize the mice and collect the ileum.

  • RNA Isolation: Isolate total RNA from the ileal tissue using a suitable method.

  • Gene Expression Analysis: Perform qRT-PCR to measure the mRNA levels of FXR target genes, including Fgf15, Asbt, and Shp. Normalize the expression levels to a housekeeping gene.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed changes in gene expression.

Mouse_Ileum_Gene_Analysis_Workflow start Start: Acclimate C57BL/6N mice dose Administer this compound or vehicle (oral gavage) start->dose harvest Euthanize mice and harvest ileum dose->harvest rna_isolate Isolate total RNA from ileal tissue harvest->rna_isolate qpcr Perform qRT-PCR for FXR target genes rna_isolate->qpcr analyze Analyze gene expression data qpcr->analyze end End analyze->end

Caption: Workflow for mouse ileal FXR target gene analysis.

Discussion and Future Directions

The preliminary studies on this compound have established its profile as a potent FXR antagonist with in vitro and in vivo activity. The observed IC50 values demonstrate its high affinity for the FXR receptor. The in vivo studies in both zebrafish and mice indicate that this compound can effectively modulate the expression of FXR target genes in relevant tissues.

The potential application of this compound in the context of drug-induced liver injury is of significant interest. DILI is a major concern in drug development and clinical practice, and FXR has been implicated in its pathogenesis.[9][10][11][12] Further studies are warranted to explore the protective effects of this compound in various DILI models.

Future research should also focus on elucidating the broader pharmacological profile of this compound, including its pharmacokinetic and pharmacodynamic properties. Comprehensive toxicology studies will be essential to assess its safety profile. Moreover, investigating the efficacy of this compound in animal models of metabolic diseases where FXR antagonism may be beneficial could open up new therapeutic avenues. The use of advanced techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) could provide a genome-wide view of this compound's impact on FXR binding and gene regulation in different tissues.[13]

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of FXR. The preliminary data presented in this guide highlight its potential as a therapeutic agent. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research and development of this compound and other FXR antagonists. Continued investigation into the preclinical profile of this compound will be crucial in determining its translational potential for the treatment of human diseases.

References

DY268: A Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. With a high affinity for FXR, this compound serves as a critical tool for investigating the physiological and pathological roles of this receptor. Its primary application lies in the study of drug-induced liver injury (DILI), where it can help elucidate the mechanisms of hepatotoxicity related to the disruption of bile acid signaling. This technical guide provides a comprehensive overview of the biological activity of this compound, its target, quantitative data on its potency, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Core Biological Target: Farnesoid X Receptor (FXR)

This compound's primary molecular target is the Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily.[1][2][3] FXR is highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.

Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[5] The activation of FXR by its agonists initiates a cascade of events that are central to maintaining metabolic homeostasis.

Mechanism of Action of this compound

This compound acts as a competitive antagonist of FXR. It binds to the ligand-binding domain of the receptor, thereby preventing the binding of natural bile acid agonists. This blockade inhibits the conformational changes required for the recruitment of coactivator proteins, leading to a suppression of FXR-mediated gene transcription.[6] By inhibiting FXR, this compound can be used to study the consequences of disrupted bile acid signaling, which is implicated in conditions such as cholestasis and drug-induced liver injury.[3]

Quantitative Data

The potency of this compound has been characterized in various assays, with the following key quantitative metrics:

ParameterValueAssay TypeReference
IC50 7.5 nMBiochemical Assay[1][2][3]
IC50 468 nMCell-based FXR Transactivation Assay[1][3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The FXR signaling pathway plays a crucial role in regulating bile acid synthesis and transport. This compound, by antagonizing FXR, modulates this pathway.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR_inactive FXR Bile Acids->FXR_inactive Agonist Binding FXR_active FXR FXR_inactive->FXR_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active FXR_RXR_complex FXR-RXR Heterodimer FXR_active->FXR_RXR_complex RXR_active->FXR_RXR_complex FXRE FXRE (DNA) FXR_RXR_complex->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Activates SHP SHP Target_Genes->SHP BSEP BSEP Target_Genes->BSEP CYP7A1_repression CYP7A1 Repression SHP->CYP7A1_repression Inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_repression->Bile_Acid_Synthesis Decreases Bile_Acid_Export Bile Acid Export BSEP->Bile_Acid_Export Increases This compound This compound This compound->FXR_inactive Antagonist Binding Antagonist_Characterization_Workflow start Start: Compound of Interest (this compound) biochemical_assay Biochemical Assay (e.g., TR-FRET) Determine IC50 start->biochemical_assay cell_based_assay Cell-Based Assay (Luciferase Reporter) Determine functional IC50 biochemical_assay->cell_based_assay selectivity_panel Selectivity Profiling (vs. other nuclear receptors) cell_based_assay->selectivity_panel in_vivo_pk In Vivo Pharmacokinetics (optional) selectivity_panel->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Model (e.g., DILI) in_vivo_pk->in_vivo_efficacy end End: Characterized FXR Antagonist in_vivo_efficacy->end DILI_Investigation_Workflow hypothesis Hypothesis: FXR antagonism alters DILI pathogenesis animal_model Select Animal Model (e.g., APAP-induced liver injury in mice) hypothesis->animal_model groups Establish Experimental Groups (Vehicle, APAP, APAP+this compound) animal_model->groups treatment Administer this compound and induce DILI groups->treatment sample_collection Collect Blood and Liver Tissue treatment->sample_collection analysis Analyze Samples: - Serum ALT/AST - Histopathology (H&E) - Gene Expression (qRT-PCR) sample_collection->analysis conclusion Conclusion: Role of FXR in DILI analysis->conclusion

References

Farnesoid X Receptor Antagonism by DY268: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic pathways has made it a significant target for therapeutic intervention in various diseases, including cholestasis and non-alcoholic fatty liver disease (NAFLD). While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an emerging area of research. This document provides a comprehensive technical overview of DY268, a potent and selective antagonist of the Farnesoid X Receptor. This compound serves as a valuable chemical tool for elucidating the physiological and pathological roles of FXR.[1][2][3]

Core Compound Data: this compound

This compound is a trisubstituted-pyrazol carboxamide analog identified as a potent antagonist of the Farnesoid X Receptor (FXR).[1] It is utilized in research, particularly in the study of drug-induced liver injury (DILI).[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's activity against FXR. This data has been compiled from in vitro assays.

ParameterValueAssay TypeDescriptionReference
IC50 7.5 nMTR-FRET Binding AssayConcentration of this compound required to inhibit 50% of a fluorescent ligand binding to the FXR ligand-binding domain.[1][2][3]
IC50 468 nMCell-Based Transactivation AssayConcentration of this compound required to inhibit 50% of FXR transactivation induced by an agonist in a cellular context.[1]

Note on In Vivo Data: As of the latest available public information, comprehensive in vivo efficacy and pharmacokinetic data for this compound has not been published. The compound is primarily characterized by its in vitro activity.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR acts as a ligand-activated transcription factor. Upon binding to its natural ligands, primarily bile acids, FXR undergoes a conformational change, leading to the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

A key downstream effect of FXR activation is the induction of the Small Heterodimer Partner (SHP), a protein that in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop to control bile acid levels. FXR also regulates the expression of various transporters involved in bile acid homeostasis.

dot

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR_inactive FXR (Inactive) Bile Acids->FXR_inactive Binds & Activates FXR_active FXR (Active) FXR_inactive->FXR_active Translocates RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates This compound This compound This compound->FXR_inactive Antagonizes FXR_RXR_dimer FXR/RXR Heterodimer FXR_active->FXR_RXR_dimer RXR_active->FXR_RXR_dimer FXRE FXRE FXR_RXR_dimer->FXRE Binds SHP_gene SHP Gene FXRE->SHP_gene Induces Transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translation CYP7A1_gene CYP7A1 Gene SHP_protein->CYP7A1_gene Represses Transcription

Caption: FXR Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is designed to quantify the binding of this compound to the FXR ligand-binding domain (LBD) in a competitive format.

Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and a fluorescently labeled FXR ligand. When this compound displaces the fluorescent ligand, the FRET signal decreases in a concentration-dependent manner.

Methodology:

  • Reagents: GST-tagged human FXR-LBD, a fluorescently labeled FXR probe (e.g., a derivative of a known agonist like GW4064), Tb-labeled anti-GST antibody, and this compound at various concentrations.

  • Incubation: The GST-hFXR-LBD, Tb-anti-GST antibody, and the fluorescent probe are incubated together in a microplate well.

  • Competition: Serial dilutions of this compound are added to the wells to compete with the fluorescent probe for binding to the FXR-LBD.

  • Signal Detection: The plate is incubated to allow the binding to reach equilibrium. The TR-FRET signal is then read on a compatible plate reader, which excites the terbium donor and measures the emission from both the donor and the acceptor fluorophore.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the FRET signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

dot

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis FXR_LBD GST-FXR-LBD Mix_Reagents Mix FXR-LBD, Tb-Ab, and Fluorescent Ligand FXR_LBD->Mix_Reagents Tb_Ab Tb-anti-GST Ab Tb_Ab->Mix_Reagents Fluor_Ligand Fluorescent Ligand Fluor_Ligand->Mix_Reagents DY268_serial Serial Dilutions of this compound Add_this compound Add this compound Dilutions DY268_serial->Add_this compound Mix_Reagents->Add_this compound Incubate Incubate to Equilibrium Add_this compound->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the TR-FRET Binding Assay.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of FXR in a cellular environment.

Principle: Cells are co-transfected with plasmids encoding FXR and a luciferase reporter gene under the control of an FXRE. In the presence of an FXR agonist, FXR is activated and drives the expression of luciferase. This compound will compete with the agonist, leading to a decrease in luciferase expression and, consequently, a lower luminescent signal.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and then co-transfected with expression plasmids for human FXR and RXR, along with a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

  • Compound Treatment: After transfection, the cells are treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) to induce a baseline level of FXR activation. Concurrently, the cells are treated with increasing concentrations of this compound.

  • Cell Lysis and Luminescence Measurement: Following an incubation period, the cells are lysed, and the luciferase substrate is added. The firefly and Renilla luciferase activities are measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The percentage of inhibition by this compound is calculated relative to the agonist-only control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

dot

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Cell_Culture Culture HEK293T Cells Transfection Co-transfect Cells Cell_Culture->Transfection Plasmids FXR, RXR, FXRE-Luc, & Renilla Plasmids Plasmids->Transfection Add_Agonist Add FXR Agonist (e.g., GW4064) Transfection->Add_Agonist Add_this compound Add Serial Dilutions of this compound Add_Agonist->Add_this compound Incubate_Cells Incubate Cells Add_this compound->Incubate_Cells Cell_Lysis Lyse Cells Incubate_Cells->Cell_Lysis Measure_Luminescence Measure Firefly & Renilla Luminescence Cell_Lysis->Measure_Luminescence Normalize_Data Normalize Data Measure_Luminescence->Normalize_Data Calculate_IC50 Calculate IC50 Normalize_Data->Calculate_IC50

Caption: Workflow for the Cell-Based Luciferase Reporter Gene Assay.

Conclusion

This compound is a potent and selective Farnesoid X Receptor antagonist with well-characterized in vitro activity. Its ability to inhibit both FXR binding and transactivation makes it a valuable tool for researchers investigating the roles of FXR in health and disease. The data and protocols presented in this guide provide a comprehensive foundation for utilizing this compound in experimental settings. Further research is warranted to explore the in vivo pharmacokinetic and efficacy profile of this compound to fully assess its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for DY268 in Drug-Induced Liver Injury (DILI) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-Induced Liver Injury (DILI) is a significant cause of drug attrition during development and post-market withdrawal. One emerging mechanism implicated in DILI is the antagonism of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid homeostasis. DY268 is a potent and selective antagonist of FXR, making it a valuable tool compound for investigating the role of FXR antagonism in DILI pathogenesis and for developing predictive in vitro and in vivo models.[1][2][3][4][5] These application notes provide detailed experimental protocols for utilizing this compound in DILI models.

Mechanism of Action

This compound exerts its effects by competitively binding to FXR, thereby inhibiting its transcriptional activity.[1][4] FXR plays a central role in maintaining bile acid homeostasis by regulating the expression of genes involved in bile acid synthesis, transport, and detoxification.[6] Key target genes of FXR include:

  • CYP7A1 (Cholesterol 7α-hydroxylase): The rate-limiting enzyme in bile acid synthesis. FXR activation suppresses CYP7A1 expression in a negative feedback loop.[7][8]

  • BSEP (Bile Salt Export Pump; ABCB11): A canalicular transporter responsible for pumping bile salts from hepatocytes into the bile. FXR activation induces BSEP expression.

  • SHP (Small Heterodimer Partner): A transcriptional repressor that mediates the inhibitory effect of FXR on CYP7A1.

By antagonizing FXR, this compound can disrupt this regulatory network, leading to the downregulation of BSEP and upregulation of CYP7A1. This can result in the intrahepatic accumulation of cytotoxic bile acids, a key event in cholestatic DILI.

Data Presentation

In Vitro Activity of this compound
ParameterValueReference
FXR Antagonism IC50 7.5 nM[1][4][5]
FXR Transactivation IC50 (Cell-based assay) 468 nM[1][3][4]
Representative In Vivo DILI Study Data Template

The following table is a template for presenting data from an in vivo DILI study using an FXR antagonist like this compound. Specific data for this compound is not currently available in the public domain.

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Total Bilirubin (mg/dL)Liver Histopathology Score
Vehicle Control -
DILI Model (e.g., BDL) -
DILI Model + this compound Low
DILI Model + this compound Mid
DILI Model + this compound High

Mandatory Visualizations

Signaling Pathway of FXR Antagonism in DILI

cluster_Hepatocyte Hepatocyte BileAcids Bile Acids FXR FXR BileAcids->FXR Activates Cholestasis Cholestasis & DILI BileAcids->Cholestasis Accumulation leads to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR This compound This compound This compound->FXR Antagonizes RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Induces BSEP BSEP FXR_RXR->BSEP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits CYP7A1->BileAcids Synthesizes BSEP->BileAcids Exports from cell

Caption: Signaling pathway of FXR antagonism by this compound leading to DILI.

Experimental Workflow for In Vitro FXR Antagonism Assays

cluster_Workflow In Vitro FXR Antagonism Workflow cluster_Assays Assays start Start culture_cells Culture Primary Human Hepatocytes start->culture_cells treat_compounds Treat with this compound +/- FXR Agonist (e.g., GW4064) culture_cells->treat_compounds incubate Incubate (e.g., 48 hours) treat_compounds->incubate target_gene FXR Target Gene Expression (qPCR) incubate->target_gene reporter_assay FXR Reporter Gene Assay incubate->reporter_assay analyze Data Analysis: Determine IC50 target_gene->analyze reporter_assay->analyze end End analyze->end

Caption: Workflow for in vitro assessment of FXR antagonism using this compound.

Experimental Protocols

In Vitro Protocol 1: FXR Target Gene Expression Assay in Primary Human Hepatocytes

This protocol is adapted from Norona et al., Arch Toxicol (2020).[9]

1. Cell Culture:

  • Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 0.75 x 105 cells/well in Williams’ E Medium supplemented with appropriate growth factors.

  • Allow cells to attach and form a monolayer for 24 hours.

2. Compound Treatment:

  • Prepare a concentration range of this compound (e.g., 0.01 to 100 µM) in culture medium.

  • Prepare a solution of a known FXR agonist (e.g., 1 µM GW4064) to co-treat with this compound.

  • Aspirate the plating medium and treat the cells with the this compound concentrations in the presence of the FXR agonist. Include vehicle control (e.g., 0.1% DMSO) and agonist-only control wells.

  • Incubate for 48 hours at 37°C in a humidified incubator with 5% CO2.

3. RNA Isolation and Gene Expression Analysis:

  • After incubation, lyse the cells and isolate total RNA using a commercially available kit.

  • Perform reverse transcription to synthesize cDNA.

  • Conduct quantitative real-time PCR (qPCR) to measure the mRNA expression levels of FXR target genes (e.g., BSEP, SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH).

4. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.

  • Plot the concentration-response curve for the inhibition of FXR agonist-induced gene expression by this compound.

  • Calculate the IC50 value for this compound's antagonism of FXR.

In Vitro Protocol 2: FXR Reporter Gene Assay

This protocol utilizes a commercially available cell line stably transfected with an FXR-responsive reporter gene construct.

1. Cell Culture:

  • Culture the FXR reporter cell line according to the manufacturer’s instructions.

  • Plate the cells in a 96-well plate at the recommended density.

2. Compound Treatment:

  • Follow the compound treatment steps as described in Protocol 1, treating the cells with a concentration range of this compound in the presence of an FXR agonist.

3. Reporter Assay:

  • After the 48-hour incubation, perform the reporter gene assay according to the manufacturer's protocol (e.g., measuring luciferase or beta-lactamase activity).

4. Data Analysis:

  • Normalize the reporter signal to a measure of cell viability (e.g., ATP content) to account for cytotoxicity.

  • Plot the concentration-response curve and calculate the IC50 value for this compound.

In Vivo Protocol: Representative Cholestatic DILI Model with an FXR Antagonist

This is a representative protocol for inducing cholestatic liver injury in mice and assessing the effect of an FXR antagonist like this compound.

1. Animal Model:

  • Use male C57BL/6 mice, 8-10 weeks old.

  • Induce cholestatic liver injury by bile duct ligation (BDL). Briefly, anesthetize the mice, perform a midline laparotomy, isolate the common bile duct, and ligate it in two places.[10] Sham-operated animals will undergo the same procedure without ligation.

2. This compound Formulation and Administration:

  • Prepare this compound for in vivo administration. A suggested formulation is a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Administer this compound or vehicle control via oral gavage or intraperitoneal injection at desired doses (e.g., 1, 10, 30 mg/kg) daily, starting one day before or on the day of the BDL surgery.

3. Study Duration and Sample Collection:

  • Continue treatment for a specified period (e.g., 3-7 days) after BDL.

  • At the end of the study, collect blood via cardiac puncture for serum analysis of liver injury markers (ALT, AST, total bilirubin).

  • Euthanize the mice and collect the liver for histopathological analysis (H&E staining) and gene expression analysis of FXR target genes.

4. Data Analysis:

  • Compare the serum liver injury markers between the different treatment groups.

  • Score the liver sections for necrosis, inflammation, and cholestasis.

  • Analyze the expression of FXR target genes in the liver tissue.

  • Perform statistical analysis to determine the significance of the effects of this compound.

Conclusion

This compound is a critical research tool for elucidating the role of FXR antagonism in the pathophysiology of DILI. The provided protocols offer a framework for conducting robust in vitro and in vivo studies to assess the potential of compounds to cause DILI through this mechanism. The use of such mechanistically-informed assays can contribute to the development of safer medicines.

References

Application Notes and Protocols for DY268 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. With a half-maximal inhibitory concentration (IC50) of 7.5 nM in cell-free assays and 468 nM for FXR transactivation in cell-based assays, this compound serves as a valuable tool for investigating the physiological and pathological roles of FXR.[1][2] These application notes provide detailed protocols for the use of this compound in common cell culture experiments to study FXR signaling and its downstream effects.

Mechanism of Action

FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon binding to its natural ligands, such as bile acids, or synthetic agonists like GW4064, the FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways. Key target genes include the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

This compound acts as a competitive antagonist, binding to the ligand-binding domain of FXR and preventing the conformational changes necessary for coactivator recruitment and transcriptional activation. This blockade inhibits the downstream signaling cascade initiated by FXR agonists.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., GW4064, Bile Acids) FXR_RXR FXR/RXR Heterodimer Agonist->FXR_RXR Binds and Activates This compound This compound (FXR Antagonist) This compound->FXR_RXR Binds and Inhibits FXR_RXR_active Active FXR/RXR Heterodimer FXR_RXR->FXR_RXR_active Translocation FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to SHP SHP Gene FXRE->SHP Activates Transcription Transcription_up Transcription Upregulation FXRE->Transcription_up CYP7A1 CYP7A1 Gene SHP->CYP7A1 Represses Transcription Transcription_down Transcription Downregulation CYP7A1->Transcription_down

FXR Signaling Pathway and this compound Inhibition

Data Presentation

The following tables summarize quantitative data for this compound in various cell-based assays. These values can serve as a starting point for experimental design.

Table 1: IC50 Values of this compound

Assay TypeCell LineAgonist Used (Concentration)IC50 (nM)Reference
FXR TransactivationHEK293TGW4064 (agonist)468[1][2]
Luciferase Reporter AssayHG5LN-hFXRGW4064 (100 nM)~500[3][4]

Table 2: Exemplary Concentrations of this compound in Cell Culture Experiments

Cell LineExperimentThis compound ConcentrationObserved EffectReference
MDCKInhibition of GW4064-induced effects1 µMReversal of agonist-induced changes[3]
ZebrafishIn vivo treatment10 µMIncreased Bhmt expression[1]
VariousAssessment of cytotoxicityUp to highest conc.>25% drop in ATP at the highest concentration[1]

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the cytotoxicity of this compound on a chosen cell line, such as HepG2 human liver cancer cells.

cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (e.g., HepG2) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with This compound serial dilutions B->C D 4. Incubate (24-72 hours) C->D E 5. Add Viability Reagent (e.g., MTT, Resazurin) D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance/ Fluorescence F->G H 8. Analyze Data (Calculate % Viability) G->H cluster_workflow FXR Reporter Gene Assay Workflow A 1. Co-transfect HEK293T cells with FXR, RXR, and FXRE-luciferase plasmids B 2. Seed cells in 96-well white plate A->B C 3. Incubate (24 hours) B->C D 4. Treat with this compound and FXR agonist (GW4064) C->D E 5. Incubate (16-24 hours) D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure Luminescence F->G H 8. Analyze Data (Calculate % Inhibition) G->H cluster_workflow Western Blot Workflow A 1. Seed HepG2 cells in 6-well plate B 2. Incubate (24 hours) A->B C 3. Treat with this compound +/- FXR agonist B->C D 4. Incubate (24-48 hours) C->D E 5. Lyse cells and quantify protein D->E F 6. SDS-PAGE and protein transfer E->F G 7. Immunoblotting with primary and secondary antibodies F->G H 8. Detect and analyze protein bands G->H

References

Application Notes and Protocols for DY268 In Vivo Administration and Dosing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective non-steroidal antagonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[2][3] As an FXR antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of FXR signaling. Its potential therapeutic applications are being explored in conditions such as drug-induced liver injury (DILI), where FXR antagonism may be beneficial.[1]

These application notes provide comprehensive guidelines for the in vivo administration and dosing of this compound, compiled from available literature and formulation protocols. Due to the limited availability of published in vivo studies specifically on this compound in mammalian models, this document also includes a detailed protocol for a structurally related non-steroidal FXR antagonist as a practical reference.

Physicochemical and In Vitro Data

A summary of the key in vitro activity and physical properties of this compound is presented in the table below.

ParameterValueReference
Target Farnesoid X Receptor (FXR)[1]
Activity Antagonist[1]
IC₅₀ (FXR binding) 7.5 nM[1]
IC₅₀ (FXR transactivation) 468 nM[1]
Molecular Formula C₂₉H₂₉N₅O₃N/A
Molecular Weight 511.58 g/mol N/A
CAS Number 1609564-75-1[1]

In Vivo Administration and Formulation

Proper formulation is critical for achieving desired exposure and efficacy in in vivo studies. The following are suggested formulations for this compound for different administration routes. It is recommended to prepare fresh solutions for each experiment.

Formulation Protocols
ProtocolCompositionAchievable ConcentrationAdministration Route
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLIntraperitoneal (i.p.), Intravenous (i.v.)
2 10% DMSO, 90% Corn oil≥ 5 mg/mLOral (p.o.), Intraperitoneal (i.p.)
3 10% DMSO, 90% (20% SBE-β-CD in saline)≥ 5 mg/mLIntraperitoneal (i.p.), Intravenous (i.v.)

Note: The choice of vehicle should be determined by the specific experimental design and animal model. It is crucial to include a vehicle-only control group in all in vivo experiments. For oral administration, corn oil is a commonly used vehicle for lipophilic compounds. For parenteral routes, formulations containing PEG300, Tween-80, and SBE-β-CD can improve solubility.

In Vivo Dosing Guidelines (Exemplary Protocol with a Non-Steroidal FXR Antagonist)

As of the latest literature review, specific in vivo dosing protocols for this compound in mammalian models have not been published. However, a study on a similar non-steroidal FXR antagonist, referred to as compound 15 (FLG249) , provides a valuable reference for experimental design.[4]

Exemplary Study in Mice with FLG249
  • Animal Model: Male C57BL/6J mice[4]

  • Compound: FLG249 (a non-steroidal FXR antagonist)[4]

  • Dose: 10 mg/kg[4]

  • Administration Route: Oral gavage (p.o.)[4]

  • Vehicle: 0.5% methylcellulose (B11928114) solution[4]

  • Dosing Regimen: Single dose[4]

  • Endpoint: Evaluation of FXR target gene expression in the ileum 6 hours post-administration.[4]

This protocol can serve as a starting point for dose-ranging studies with this compound. It is recommended to perform initial dose-finding experiments to determine the optimal dose that achieves the desired level of target engagement without causing toxicity.

Pharmacokinetic Data of a Non-Steroidal FXR Antagonist

Pharmacokinetic (PK) parameters for a non-steroidal FXR antagonist (Compound 15/FLG249) following oral administration in rats are provided below as a reference.[4]

ParameterValue
Dose (p.o.) 3 mg/kg
Cₘₐₓ (ng/mL) 934.03 ± 45.66
Tₘₐₓ (min) 180
AUC₀₋₃₆₀ (µg·min/mL) 94.60 ± 18.54

Experimental Protocols

General Protocol for Evaluating this compound in a Mouse Model of Drug-Induced Liver Injury (DILI)

This protocol describes a general method for inducing DILI in mice using acetaminophen (B1664979) (APAP) and a suggested approach for evaluating the protective effects of this compound.

1. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Materials:

  • This compound

  • Acetaminophen (APAP)

  • Vehicle for this compound (e.g., 10% DMSO, 90% Corn oil for oral administration)

  • Saline

3. Experimental Design:

  • Group 1: Vehicle Control: Administer vehicle for this compound followed by saline.

  • Group 2: APAP Only: Administer vehicle for this compound followed by APAP.

  • Group 3: this compound + APAP: Administer this compound at the desired dose(s) followed by APAP.

  • Group 4: this compound Only: Administer this compound at the highest dose followed by saline.

4. Procedure:

  • Fast mice overnight before APAP administration.

  • Administer this compound or its vehicle by oral gavage. The timing of this compound pre-treatment should be optimized based on its pharmacokinetic profile (typically 1-2 hours before the insult).

  • Administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300-400 mg/kg in warm saline).

  • Monitor animals for clinical signs of distress.

  • Collect blood samples via cardiac puncture at a specified time point (e.g., 24 hours) after APAP administration for serum biochemistry analysis (ALT, AST).

  • Euthanize animals and collect liver tissue for histopathological analysis (H&E staining) and gene expression analysis (qRT-PCR for FXR target genes).

Signaling Pathway and Experimental Workflow Diagrams

FXR Signaling Pathway Antagonized by this compound

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR FXR-RXR FXR-RXR FXR->FXR-RXR heterodimerization This compound This compound This compound->FXR RXR RXR FXRE FXR Response Element FXR-RXR->FXRE binds to DNA SHP SHP FXRE->SHP transcription FGF19 FGF19 FXRE->FGF19 transcription CYP7A1 Bile Acid Synthesis SHP->CYP7A1 inhibits

Caption: FXR signaling pathway and its antagonism by this compound.

Experimental Workflow for In Vivo Evaluation of this compound

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping dosing This compound or Vehicle Administration (p.o.) grouping->dosing insult Induction of Liver Injury (e.g., APAP i.p.) dosing->insult monitoring Monitoring of Clinical Signs insult->monitoring sampling Blood and Tissue Collection monitoring->sampling analysis Biochemical, Histological, and Molecular Analyses sampling->analysis end End analysis->end

Caption: General workflow for an in vivo DILI study.

Conclusion

This compound is a potent research tool for elucidating the roles of FXR in health and disease. While specific in vivo data for this compound in mammalian models is currently limited, the information on its formulation and the provided exemplary protocol for a similar compound offer a solid foundation for initiating in vivo studies. Careful dose-finding and pharmacokinetic studies are recommended to establish an effective and safe dosing regimen for your specific experimental model and research question.

References

Application Notes and Protocols for DY268 in FXR Antagonism Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in these metabolic pathways has made it a significant therapeutic target for a variety of conditions, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. FXR is activated by bile acids, its natural ligands, leading to the regulation of target gene expression.[2] DY268 is a potent and selective non-steroidal antagonist of FXR.[3][4] It has been shown to inhibit FXR transactivation in cell-based assays, making it a valuable tool for studying the physiological roles of FXR and for screening for novel FXR modulators.[3][4]

These application notes provide detailed protocols for utilizing this compound in the development and execution of screening assays to identify and characterize FXR antagonists. The protocols focus on a robust and widely used cell-based luciferase reporter assay.

Data Presentation: Comparative Potency of FXR Antagonists

The following table summarizes the inhibitory potency of this compound and other common FXR antagonists from various assays. This data provides a baseline for comparison when evaluating new potential antagonists.

CompoundAssay TypeCell Line/SystemIC50Reference
This compound Biochemical (TR-FRET)Recombinant Protein7.5 nM[3][4]
This compound Cell-based (Luciferase Reporter)HEK293T468 nM[3][4]
(Z)-GuggulsteroneCell-based (Luciferase Reporter)HepG2~15 µM[4][5]
GSK2033Cell-based (Luciferase Reporter)Not Specified0.2 µMN/A
Ursodeoxycholic acid (UDCA)Indirect (in vivo)HumanNot directly measuredN/A

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the screening process, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for antagonist screening.

FXR_Signaling_Pathway FXR Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids (e.g., CDCA) FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) Bile_Acids->FXR_RXR_inactive Activation FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active Translocation to Nucleus FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Activates Transcription FGF19_gene FGF15/19 Gene FXRE->FGF19_gene Activates Transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translation CYP7A1_gene CYP7A1 Gene SHP_protein->CYP7A1_gene Inhibits Transcription FGF19_protein FGF15/19 Protein FGF19_gene->FGF19_protein Translation FGF19_protein->CYP7A1_gene Inhibits Transcription (via FGFR4) This compound This compound (Antagonist) This compound->FXR_RXR_inactive Inhibits Activation

Caption: FXR Signaling Pathway and Point of this compound Intervention.

Experimental_Workflow FXR Antagonist Screening Workflow start Start plate_cells Plate HepG2 cells stably expressing FXR and a luciferase reporter gene start->plate_cells add_compounds Add test compounds (including this compound as a control) plate_cells->add_compounds add_agonist Add FXR agonist (e.g., GW4064 or CDCA) add_compounds->add_agonist incubate Incubate for 18-24 hours add_agonist->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence analyze_data Data Analysis: Calculate % inhibition and IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: High-Throughput Screening Workflow for FXR Antagonists.

Experimental Protocols

Cell-Based FXR Antagonist Luciferase Reporter Assay

This protocol describes a method for screening compounds for FXR antagonistic activity using a luciferase reporter gene assay in HepG2 cells.

Materials:

  • HepG2 cells stably expressing human FXR and an FXR-responsive luciferase reporter construct.[6][7]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • White, opaque 96-well cell culture plates

  • This compound (positive control antagonist)

  • GW4064 or Chenodeoxycholic acid (CDCA) (FXR agonist)

  • Test compounds

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Protocol:

  • Cell Culture:

    • Maintain the stable HepG2 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Plating:

    • On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

    • Adjust the cell density to 2 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (20,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (this compound) in DMEM. The final concentration of DMSO should be kept below 0.5%.

    • Prepare the FXR agonist (e.g., GW4064 at a final concentration of 100 nM, which corresponds to its approximate EC80).

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the diluted test compounds or this compound to the respective wells.

    • Immediately add 50 µL of the prepared FXR agonist solution to all wells except for the negative control wells (which receive medium only).

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition:

    • Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis:

    • The percentage of inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 x [1 - (Luminescence_sample - Luminescence_negative_control) / (Luminescence_agonist_control - Luminescence_negative_control)]

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol provides a general framework for a biochemical TR-FRET assay to identify compounds that disrupt the interaction between FXR and its coactivator peptide.

Materials:

  • Recombinant GST-tagged human FXR ligand-binding domain (LBD)

  • Biotinylated steroid receptor coactivator-1 (SRC-1) peptide

  • Terbium-conjugated anti-GST antibody (donor fluorophore)

  • Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (acceptor fluorophore)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)

  • This compound (positive control antagonist)

  • GW4064 (FXR agonist)

  • Test compounds

  • Low-volume, black 384-well plates

  • TR-FRET-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of all proteins, peptides, and compounds in the assay buffer.

    • Determine the optimal concentrations of FXR-LBD, SRC-1 peptide, and antibodies through titration experiments to achieve a robust assay window (S/B ratio).

  • Compound Dispensing:

    • Dispense a small volume (e.g., 20 nL) of test compounds and controls (this compound, GW4064, DMSO) at various concentrations into the wells of a 384-well plate.

  • Assay Reaction:

    • Prepare a master mix containing the FXR-LBD, Terbium-anti-GST antibody, and the FXR agonist GW4064 (at its EC50 concentration for coactivator binding).

    • Dispense a volume of this master mix (e.g., 5 µL) into each well containing the compounds.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

    • Prepare a second master mix containing the biotinylated SRC-1 peptide and the streptavidin-conjugated acceptor fluorophore.

    • Dispense a volume of this second master mix (e.g., 5 µL) into each well.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • The percentage of inhibition is calculated based on the reduction of the TR-FRET signal in the presence of test compounds compared to the agonist-only control.

    • Determine IC50 values by plotting the percentage of inhibition against the compound concentration.

References

Application of DY268 in Liver Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Emerging evidence suggests that FXR activation has anti-fibrotic effects, making it a promising therapeutic target. DY268 is a potent and selective antagonist of FXR.[1][2][3][4] By inhibiting FXR signaling, this compound can be utilized as a valuable research tool to investigate the pro-fibrotic pathways regulated by FXR and to study the pathological progression of liver fibrosis. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of liver fibrosis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
FXR Antagonist IC50 7.5 nM[1][2][3]
FXR Transactivation Inhibition IC50 (Cell-based Assay) 468 nM[1][2][4]

Signaling Pathway

This compound, as an FXR antagonist, is expected to inhibit the downstream signaling pathways that are normally activated by FXR agonists. In the context of liver fibrosis, FXR activation is known to suppress the activation of hepatic stellate cells (HSCs), the primary cell type responsible for ECM production. Therefore, this compound would block these protective effects, leading to HSC activation and subsequent fibrosis.

DY268_Signaling_Pathway This compound This compound FXR FXR This compound->FXR Antagonizes HSC_activation Hepatic Stellate Cell (HSC) Activation FXR->HSC_activation Inhibits alpha_SMA α-SMA Expression HSC_activation->alpha_SMA Increases collagen Collagen Deposition HSC_activation->collagen Increases fibrosis Liver Fibrosis alpha_SMA->fibrosis collagen->fibrosis

Caption: Proposed signaling pathway of this compound in promoting liver fibrosis.

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of this compound in liver fibrosis are provided below.

In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice

This protocol describes the use of this compound in a chemically-induced model of liver fibrosis.

Experimental Workflow

CCl4_Workflow acclimatization Acclimatization (1 week) grouping Grouping (n=8-10/group) acclimatization->grouping induction Fibrosis Induction (CCl₄ i.p., 2x/week, 4-8 weeks) grouping->induction treatment This compound Treatment (Daily, oral gavage) grouping->treatment euthanasia Euthanasia & Sample Collection (Blood & Liver) induction->euthanasia treatment->euthanasia analysis Analysis (Histology, WB, qPCR) euthanasia->analysis

Caption: Workflow for the in vivo CCl₄-induced liver fibrosis model with this compound treatment.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl₄)

  • Corn oil (or other suitable vehicle)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control (Corn oil i.p. + this compound vehicle oral gavage)

    • This compound Control (Corn oil i.p. + this compound oral gavage)

    • CCl₄ + Vehicle (CCl₄ i.p. + this compound vehicle oral gavage)

    • CCl₄ + this compound (CCl₄ i.p. + this compound oral gavage)

  • Fibrosis Induction: Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, 10% solution in corn oil) twice a week for 4-8 weeks.

  • This compound Administration: Administer this compound (e.g., 1-10 mg/kg body weight, dose to be optimized) or its vehicle daily via oral gavage, starting from the first day of CCl₄ injection.

  • Monitoring: Monitor animal body weight and general health throughout the experiment.

  • Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST levels). Perfuse the liver with PBS and collect liver tissue for histological analysis, Western blotting, and qPCR.

Analysis:

  • Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining for general morphology and Picrosirius Red or Masson's trichrome staining to visualize and quantify collagen deposition.

  • Western Blotting: Prepare liver tissue lysates to analyze the protein expression of fibrosis markers such as α-smooth muscle actin (α-SMA) and Collagen Type I.

  • Quantitative PCR (qPCR): Isolate total RNA from liver tissue and perform qPCR to analyze the mRNA expression of pro-fibrotic genes (e.g., Acta2, Col1a1, Timp1) and FXR target genes.

In Vitro Model: Activation of Human Hepatic Stellate Cells (HSCs)

This protocol outlines the use of this compound to study its effect on the activation of a human hepatic stellate cell line, LX-2.

Experimental Workflow

HSC_Workflow seeding Seed LX-2 cells starvation Serum Starvation (24 hours) seeding->starvation treatment Treatment (TGF-β1 +/- this compound) starvation->treatment incubation Incubation (24-48 hours) treatment->incubation collection Cell Lysate & Supernatant Collection incubation->collection analysis Analysis (WB, qPCR, ELISA) collection->analysis

Caption: Workflow for the in vitro activation of hepatic stellate cells with this compound.

Materials:

  • LX-2 human hepatic stellate cell line

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human TGF-β1 (a potent activator of HSCs)

  • This compound

  • DMSO (vehicle for this compound)

  • Cell culture plates

Procedure:

  • Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed LX-2 cells in 6-well or 12-well plates at an appropriate density.

  • Serum Starvation: Once cells reach 70-80% confluency, replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with the following conditions:

    • Vehicle Control (DMSO)

    • This compound alone (to assess baseline effects)

    • TGF-β1 (e.g., 5 ng/mL)

    • TGF-β1 + this compound (various concentrations to assess dose-dependent effects)

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection:

    • Cell Lysates: Wash cells with cold PBS and lyse them for Western blot and qPCR analysis.

    • Supernatants: Collect the cell culture supernatants for analysis of secreted proteins (e.g., Collagen Type I by ELISA).

Analysis:

  • Western Blotting: Analyze the expression of α-SMA and Collagen Type I in cell lysates.

  • Quantitative PCR (qPCR): Analyze the mRNA expression of ACTA2 (α-SMA), COL1A1 (Collagen Type I), and other fibrosis-related genes.

  • Immunofluorescence: Culture cells on coverslips, treat as described above, and then fix and stain for α-SMA to visualize changes in cell morphology and protein expression.

Expected Outcomes and Interpretation

Based on its function as an FXR antagonist, it is hypothesized that this compound will:

  • In Vivo: Exacerbate CCl₄-induced liver fibrosis, leading to increased collagen deposition, higher α-SMA expression, and elevated serum markers of liver injury compared to the CCl₄ + Vehicle group.

  • In Vitro: Potentiate the pro-fibrotic effects of TGF-β1 on LX-2 cells, resulting in a greater increase in α-SMA and collagen expression. It may also induce a basal level of activation even in the absence of TGF-β1.

These experiments will help to elucidate the specific role of FXR signaling in the pathogenesis of liver fibrosis and validate the use of this compound as a tool for studying these mechanisms.

References

Application Notes and Protocols for Inducing an Adipogenic Phenotype in Mesenchymal Stem Cells using DY268

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Recent studies have indicated that FXR is also involved in the lineage commitment of mesenchymal stem cells (MSCs). Inhibition of FXR has been shown to suppress osteoblastic differentiation and promote an adipogenic phenotype.[3] These application notes provide detailed protocols for utilizing this compound to induce an adipogenic phenotype in MSCs, offering a valuable tool for research into adipogenesis, metabolic diseases, and regenerative medicine.

Mechanism of Action

This compound functions as a competitive antagonist of FXR, binding to the receptor and preventing the recruitment of coactivators necessary for the transcription of target genes.[4] In the context of MSC differentiation, FXR activation by agonists promotes the expression of osteogenic markers like Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).[3][5] By antagonizing FXR, this compound inhibits the expression of these osteogenic genes, thereby shifting the differentiation balance towards an adipogenic lineage. This is characterized by the upregulation of adipogenic markers such as peroxisome proliferator-activated receptor-gamma (PPARγ) and the accumulation of lipid droplets.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro assays.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineParameterValueReference
Biochemical Assay-IC507.5 nM[1][2]
Cell-Based Transactivation AssayHEK-293TIC50468 nM[1][2]

Table 2: Effect of FXR Antagonism on Mesenchymal Stem Cell Differentiation Markers

TreatmentGene/Protein MarkerChange in Expression/ActivityCell TypeReference
FXR Antagonist (Guggulsterone)Alkaline Phosphatase (ALP)DecreaseHuman Bone Marrow Stromal Cells[3]
FXR Antagonist (Guggulsterone)Osteocalcin (OCN)DecreaseHuman Bone Marrow Stromal Cells[3]
FXR Antagonist (Guggulsterone)Bone Sialoprotein (BSP)DecreaseHuman Bone Marrow Stromal Cells[3]
FXR Antagonist (Guggulsterone)RUNX2 DNA BindingDecreaseHuman Bone Marrow Stromal Cells[3]
FXR Antagonist (Guggulsterone)PPARγIncreaseHuman Bone Marrow Stromal Cells[3]
FXR Antagonist (Guggulsterone)AdipoQIncreaseHuman Bone Marrow Stromal Cells[3]
FXR Antagonist (Guggulsterone)LeptinIncreaseHuman Bone Marrow Stromal Cells[3]
FXR Antagonist (Guggulsterone)C/EBPαIncreaseHuman Bone Marrow Stromal Cells[3]

Signaling Pathway

FXR_Signaling_Pathway cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., Bile Acids, GW4064) FXR FXR FXR_Agonist->FXR Activates This compound This compound This compound->FXR Inhibits FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Osteogenic_Genes Osteogenic Genes (RUNX2, ALP, OCN) FXRE->Osteogenic_Genes Promotes Transcription Adipogenic_Genes Adipogenic Genes (PPARγ, C/EBPα) FXRE->Adipogenic_Genes Inhibits Adipogenesis (Indirectly)

Caption: FXR signaling pathway in mesenchymal stem cell differentiation.

Experimental Protocols

Protocol 1: Induction of Adipogenic Phenotype in Mesenchymal Stem Cells (MSCs)

This protocol describes how to induce an adipogenic phenotype in MSCs by inhibiting FXR with this compound.

Materials:

  • Human Mesenchymal Stem Cells (e.g., bone marrow-derived)

  • MSC Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Adipogenic Differentiation Medium: MSC Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 96-well and 6-well tissue culture plates

  • Oil Red O staining solution

  • RNA extraction kit

  • qRT-PCR reagents and primers for adipogenic and osteogenic markers

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

Procedure:

  • Cell Seeding:

    • Culture human MSCs in MSC Growth Medium at 37°C in a 5% CO2 incubator.

    • Seed MSCs in a 6-well plate at a density of 2 x 10^4 cells/cm^2 and allow them to adhere overnight.

  • Induction of Differentiation:

    • Aspirate the growth medium and replace it with Adipogenic Differentiation Medium.

    • Prepare two treatment groups:

      • This compound Treatment Group: Add this compound to the Adipogenic Differentiation Medium to a final concentration of 1 µM (or a range of concentrations from 0.1 µM to 10 µM to determine dose-response).

      • Vehicle Control Group: Add an equivalent volume of DMSO to the Adipogenic Differentiation Medium.

    • Culture the cells for 14-21 days, changing the medium every 2-3 days with fresh medium containing the respective treatments.

  • Assessment of Adipogenesis (Oil Red O Staining):

    • After the differentiation period, wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30 minutes at room temperature.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution for 20 minutes.

    • Wash the cells with water and visualize the lipid droplets under a microscope.

  • Quantitative Analysis of Gene Expression (qRT-PCR):

    • At desired time points (e.g., day 7, 14, and 21), lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers for adipogenic markers (e.g., PPARG, CEBPA) and osteogenic markers (e.g., RUNX2, ALPL). Normalize the expression to a housekeeping gene (e.g., GAPDH).

Protocol 2: Luciferase Reporter Assay for FXR Antagonism

This protocol is to confirm the antagonistic activity of this compound on FXR in a cell-based assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • FXR expression plasmid

  • FXR-responsive luciferase reporter plasmid (e.g., containing an IR-1 element)

  • Renilla luciferase control plasmid (for normalization)

  • Transient transfection reagent

  • This compound

  • FXR agonist (e.g., GW4064)

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 1.5 x 10^4 cells/well.

    • The next day, co-transfect the cells with the FXR expression plasmid, the FXR-responsive luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing:

      • A fixed concentration of the FXR agonist GW4064 (e.g., 100 nM).

      • Varying concentrations of this compound (e.g., from 1 nM to 10 µM).

      • A vehicle control (DMSO).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the this compound concentration.

Experimental Workflow Diagrams

Adipogenesis_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A1 Seed MSCs in 6-well plates A2 Allow cells to adhere overnight A1->A2 B2 Add this compound (Treatment) or DMSO (Control) A2->B2 B1 Prepare Adipogenic Differentiation Medium B1->B2 B3 Culture for 14-21 days (change medium every 2-3 days) B2->B3 C1 Oil Red O Staining for Lipid Droplet Visualization B3->C1 C2 qRT-PCR for Adipogenic and Osteogenic Gene Expression B3->C2

Caption: Workflow for inducing adipogenesis in MSCs using this compound.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treat Compound Treatment cluster_measure Measurement & Analysis P1 Seed HEK293T cells in 96-well plates P2 Co-transfect with FXR, Luciferase, and Renilla plasmids P1->P2 T1 Treat with constant GW4064 and varying this compound concentrations P2->T1 T2 Incubate for 24 hours T1->T2 M1 Measure Firefly and Renilla Luciferase Activity T2->M1 M2 Normalize Firefly to Renilla M1->M2 M3 Calculate IC50 of this compound M2->M3

References

Application Notes and Protocols: Investigating the Co-administration of FXR Antagonist DY268 with FXR Agonist GW4064

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in various metabolic pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and certain cancers.[3][4] Pharmacological modulation of FXR activity is achieved through the use of agonists, which activate the receptor, and antagonists, which inhibit its activity.

This document provides detailed application notes and protocols for studying the co-administration of DY268, a potent and selective FXR antagonist, and GW4064, a widely used synthetic FXR agonist.[5][6][7][8] Understanding the interplay between these two compounds is crucial for elucidating the nuanced roles of FXR signaling in various physiological and pathological processes. Co-administration studies can be instrumental in dissecting signaling pathways, validating on-target effects, and exploring potential therapeutic strategies that require fine-tuned modulation of FXR activity. While GW4064 is a potent FXR agonist, it's important to note that some studies have reported potential off-target effects, including modulation of G protein-coupled receptors, which should be considered when interpreting results.[9][10]

Compound Information

CompoundMechanism of ActionIC50/EC50Key Applications
This compound FXR AntagonistIC50 = 7.5 nMInhibition of FXR transactivation, studies of drug-induced liver injury (DILI)[5][6][7][8]
GW4064 FXR AgonistEC50 = 15 nMActivation of FXR signaling, studies of metabolic diseases and cancer[8]

Signaling Pathways and Experimental Logic

The co-administration of an FXR antagonist (this compound) with an FXR agonist (GW4064) allows for the precise investigation of FXR-dependent signaling. By competing for the ligand-binding domain of FXR, this compound can titrate the effects of GW4064, enabling researchers to confirm that the observed biological responses are indeed mediated by FXR.

FXR Signaling Pathway

FXR_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR_RXR_inactive FXR/RXR Heterodimer (inactive) GW4064->FXR_RXR_inactive Binds & Activates This compound This compound This compound->FXR_RXR_inactive Binds & Inhibits FXR_RXR_active FXR/RXR Heterodimer (active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP Target_Genes->SHP BSEP BSEP Target_Genes->BSEP CYP7A1_repression CYP7A1 (Repression) SHP->CYP7A1_repression Represses

Caption: FXR Signaling Pathway Activation by GW4064 and Inhibition by this compound.

Experimental Workflow for Co-administration Studies

Experimental_Workflow Start Start: Cell Culture Dose_Response_GW4064 1. Dose-Response Curve for GW4064 (EC50) Start->Dose_Response_GW4064 Dose_Response_this compound 2. Dose-Response Curve for this compound (IC50) Start->Dose_Response_this compound Co_administration 3. Co-administration: Fixed GW4064 (EC50/EC80) + Titrated this compound Dose_Response_GW4064->Co_administration Dose_Response_this compound->Co_administration Endpoint_Assays 4. Endpoint Assays Co_administration->Endpoint_Assays qPCR qPCR for Target Genes (SHP, BSEP, FGF19) Endpoint_Assays->qPCR Reporter_Assay FXR Reporter Gene Assay Endpoint_Assays->Reporter_Assay Western_Blot Western Blot for Target Proteins Endpoint_Assays->Western_Blot Functional_Assay Functional Assays (e.g., Bile Acid Uptake) Endpoint_Assays->Functional_Assay Data_Analysis 5. Data Analysis and Interpretation qPCR->Data_Analysis Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis Functional_Assay->Data_Analysis

Caption: General Experimental Workflow for this compound and GW4064 Co-administration Studies.

Experimental Protocols

Protocol 1: In Vitro FXR Transactivation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the antagonistic effect of this compound on GW4064-induced FXR activation.

1. Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • FXR expression plasmid

  • FXR-responsive element (FXRE)-luciferase reporter plasmid

  • Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)

  • Lipofectamine 3000 or other suitable transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • GW4064 (stock solution in DMSO)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

2. Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Transfection: Co-transfect cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh serum-free DMEM.

    • Prepare serial dilutions of this compound.

    • Prepare a fixed concentration of GW4064 (e.g., at its EC80 concentration, predetermined from a dose-response curve).

    • Add the this compound dilutions to the wells, followed by the fixed concentration of GW4064. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Measure the activity of the control reporter for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control reporter activity.

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Calculate the IC50 value for this compound in the presence of GW4064. A study has shown that co-exposure of the potent synthetic FXR antagonist this compound with a fixed concentration of GW4064 can be used to verify the capability of an assay to detect an antagonist response.[11]

Protocol 2: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This protocol measures the effect of this compound and GW4064 co-administration on the transcription of FXR target genes.

1. Materials:

  • Hepatocytes (primary or cell lines like HepG2 or Huh7)

  • This compound and GW4064

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB)

  • 6-well plates

2. Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with vehicle (DMSO), GW4064 alone (at EC50), this compound alone, or a combination of a fixed concentration of GW4064 and varying concentrations of this compound for 24 hours.

  • RNA Extraction: Extract total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

    • Present the data as fold change in gene expression. In human hepatocytes, GW4064 treatment has been shown to increase SHP mRNA expression approximately 3-fold.[12]

Table of qPCR Primers (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
SHP (NR0B2) AGG ACT TGT GCG TGG AGA GTCT GCT TGG TGA GGT CTG G
BSEP (ABCB11) GCT GGC TTT GCT TCT CAT CTCCA GGC TGA AAG TGG TGA AT
FGF19 GGG AAG GAG AAA GCA AAG AAGTC GAT GGC AAT GAC ACA G
GAPDH GAA GGT GAA GGT CGG AGT CGAA GAT GGT GAT GGG ATT TC

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table: Effect of this compound on GW4064-induced FXR Target Gene Expression in HepG2 Cells

Treatment GroupSHP Fold Change (Mean ± SD)BSEP Fold Change (Mean ± SD)FGF19 Fold Change (Mean ± SD)
Vehicle (DMSO)1.0 ± 0.11.0 ± 0.11.0 ± 0.2
GW4064 (1 µM)4.5 ± 0.53.2 ± 0.45.1 ± 0.6
This compound (10 µM)0.9 ± 0.21.1 ± 0.10.8 ± 0.1
GW4064 (1 µM) + this compound (1 µM)3.1 ± 0.42.5 ± 0.33.8 ± 0.5
GW4064 (1 µM) + this compound (10 µM)1.2 ± 0.21.3 ± 0.21.5 ± 0.3

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Conclusion

The co-administration of the FXR antagonist this compound and the agonist GW4064 provides a powerful tool for researchers to dissect the intricacies of FXR signaling. The protocols and guidelines presented here offer a framework for designing and executing experiments to investigate the competitive interaction of these compounds at the receptor level and their downstream functional consequences. Such studies are essential for advancing our understanding of FXR biology and for the development of novel therapeutics targeting this important nuclear receptor.

References

Application Notes and Protocols: DY268 as an In Vitro Model for Drug-Induced Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing DY268, a potent Farnesoid X Receptor (FXR) antagonist, in an in vitro model to study and predict drug-induced cholestasis (DIC). This model is designed for researchers in drug discovery and development to assess the cholestatic potential of new chemical entities.

Introduction to Drug-Induced Cholestasis and the Role of FXR

Drug-induced liver injury (DILI) is a significant cause of drug attrition during development and post-market withdrawal.[1] A substantial portion of DILI cases manifest as cholestasis, a condition characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver.[1][2] The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid homeostasis.[3][4] FXR activation by bile acids transcriptionally regulates genes involved in bile acid synthesis, transport, and detoxification.[3][5] Consequently, antagonism of FXR by xenobiotics can disrupt this delicate balance and is considered a key mechanism in drug-induced cholestasis.[6][7]

This compound is a potent and selective FXR antagonist, making it a valuable tool to probe the mechanisms of FXR-mediated cholestasis in vitro.[6] By antagonizing FXR, this compound can mimic the effects of drugs that interfere with this critical pathway, leading to a cholestatic phenotype in liver cell models.

The this compound In Vitro Model for Cholestasis

This model utilizes a human liver cell line, such as HepaRG™ cells, which can differentiate into hepatocyte-like cells and form bile canaliculi, providing a physiologically relevant system to study cholestasis.[2][8] The principle of the assay is to assess the cytotoxic effects of a test compound in the presence of a cholestatic challenge induced by this compound.

Key Features of the Model:

  • Mechanism-Based: Directly interrogates the role of FXR antagonism in cholestasis.

  • Predictive Power: Helps to identify compounds with a potential to cause cholestasis early in the drug development pipeline.

  • Versatility: Can be adapted to screen multiple compounds and investigate dose-dependent effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its effects in relevant in vitro systems.

Table 1: Potency of this compound as an FXR Antagonist

ParameterValueCell Line/SystemReference
IC50 (FXR Antagonism) 7.5 nMCell-free assay[6]
IC50 (FXR Transactivation) 468 nMCell-based reporter assay[6]

Table 2: Illustrative Example of this compound's Effect on Gene Expression in a Cholestasis Model

GeneTreatmentFold Change (vs. Vehicle Control)
OSTβ (SLC51B) This compound (10 µM)↓ 0.6
BSEP (ABCB11) This compound (10 µM)↓ 0.7
CYP7A1 This compound (10 µM)↑ 1.5

Note: The data in Table 2 is illustrative and based on the known effects of FXR antagonism. Actual results may vary depending on the experimental conditions.

Signaling Pathways and Experimental Workflow

FXR Signaling Pathway in Bile Acid Homeostasis

The following diagram illustrates the central role of FXR in regulating bile acid synthesis and transport. FXR activation by bile acids leads to the expression of SHP, which in turn represses CYP7A1, the rate-limiting enzyme in bile acid synthesis. FXR also induces the expression of the bile salt export pump (BSEP), which is crucial for transporting bile acids out of the hepatocyte.

FXR_Signaling_Pathway cluster_Hepatocyte Hepatocyte Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Induces BSEP BSEP (Bile Acid Efflux) FXR_RXR->BSEP Induces CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Represses This compound This compound This compound->FXR Antagonizes

Caption: FXR signaling pathway in the hepatocyte.

Experimental Workflow for the this compound-Based Cholestasis Assay

This workflow outlines the key steps for assessing the cholestatic potential of a test compound using the this compound in vitro model.

Experimental_Workflow A 1. Cell Seeding (e.g., HepaRG cells) B 2. Cell Differentiation (Formation of hepatocyte-like cells) A->B C 3. Co-treatment - Test Compound - this compound (FXR Antagonist) - Bile Acid Cocktail B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Endpoint Assays D->E F Cytotoxicity Assay (e.g., CellTiter-Glo) E->F G BSEP Activity Assay (e.g., using a fluorescent substrate) E->G H Gene Expression Analysis (e.g., qPCR for BSEP, OSTβ) E->H I 6. Data Analysis - IC50 determination - Comparison to controls F->I G->I H->I

Caption: Experimental workflow for the in vitro cholestasis assay.

Detailed Experimental Protocols

Protocol 1: Maintenance and Differentiation of HepaRG™ Cells

Materials:

  • HepaRG™ cells

  • Growth Medium (e.g., William's E Medium supplemented with GlutaMAX™, fetal bovine serum, and penicillin/streptomycin)

  • Differentiation Medium (e.g., Growth Medium supplemented with hydrocortisone (B1673445) hemisuccinate and DMSO)

  • Collagen-coated cell culture plates

Procedure:

  • Cell Seeding: Seed HepaRG™ cells onto collagen-coated plates at a recommended density.

  • Growth Phase: Culture the cells in Growth Medium for approximately two weeks, replacing the medium every 2-3 days.

  • Differentiation Phase: Once the cells reach confluence, replace the Growth Medium with Differentiation Medium.

  • Maintenance of Differentiated Cells: Culture the cells in Differentiation Medium for at least two weeks to allow for full differentiation into hepatocyte-like and biliary-like cells. The formation of bile canaliculi should be visible under a microscope.

Protocol 2: this compound-Induced Cholestasis and Cytotoxicity Assay

Materials:

  • Differentiated HepaRG™ cells (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Test compound (stock solution in a suitable solvent)

  • Bile Acid Cocktail (e.g., a mixture of cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid, and ursodeoxycholic acid)

  • Cell culture medium

  • Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well plates

Procedure:

  • Prepare Treatment Solutions: Prepare serial dilutions of the test compound and a fixed, sub-toxic concentration of this compound (e.g., 1-10 µM) in cell culture medium. Also, prepare a control medium with the vehicle and a medium with the bile acid cocktail.

  • Cell Treatment:

    • Aspirate the differentiation medium from the differentiated HepaRG™ cells.

    • Add the prepared treatment solutions to the respective wells. Include vehicle controls, this compound-only controls, test compound-only controls, and co-treatment wells.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator.

  • Cytotoxicity Measurement:

    • Equilibrate the plate and the cytotoxicity assay reagent to room temperature.

    • Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for the test compound in the presence and absence of this compound. A significant potentiation of cytotoxicity in the presence of this compound suggests a cholestatic liability.

Protocol 3: Bile Salt Export Pump (BSEP) Activity Assay

Materials:

  • Differentiated HepaRG™ cells

  • This compound

  • Test compound

  • Fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Treatment: Treat differentiated HepaRG™ cells with the test compound and/or this compound as described in Protocol 2 for a desired period (e.g., 24 hours).

  • Substrate Loading:

    • Wash the cells with pre-warmed HBSS.

    • Incubate the cells with the fluorescent BSEP substrate in HBSS for a short period (e.g., 10-30 minutes) at 37°C.

  • Image Acquisition:

    • Wash the cells with cold HBSS to remove excess substrate.

    • Acquire fluorescent images of the bile canaliculi using a fluorescence microscope or a high-content imager.

  • Data Analysis:

    • Quantify the fluorescence intensity within the bile canaliculi.

    • A decrease in fluorescence intensity in treated cells compared to control cells indicates inhibition of BSEP activity.

Conclusion

The this compound in vitro model provides a valuable tool for assessing the risk of drug-induced cholestasis by specifically targeting the FXR antagonism mechanism. By following the detailed protocols and utilizing the provided data and diagrams, researchers can effectively integrate this assay into their drug safety assessment workflows to make more informed decisions during drug development. Further characterization of a wider range of compounds will continue to refine the predictive capacity of this model.

References

Application Notes and Protocols: Utilizing the Zebrafish Model to Study the Effects of DY268 on Liver Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the zebrafish (Danio rerio) model to investigate the effects of DY268, a potent farnesoid X receptor (FXR) antagonist, on liver regeneration. The zebrafish offers a powerful in vivo system for such studies due to its remarkable regenerative capacity, genetic tractability, and the conserved nature of key signaling pathways with mammals.[1][2]

Introduction to the Zebrafish Model for Liver Regeneration

The zebrafish liver shares significant cellular and functional similarities with its mammalian counterpart, making it an excellent model for studying liver diseases and regeneration.[1][3] Its small size, rapid development, and optical transparency in the larval stages allow for high-throughput screening and real-time imaging of cellular processes.[1] Several well-established models of liver injury in zebrafish are routinely used to study the mechanisms of regeneration, including partial hepatectomy (PHx), chemically-induced liver injury, and genetic cell ablation techniques.[1]

The Role of Farnesoid X Receptor (FXR) in Liver Regeneration

The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2][4][5] Its involvement in liver regeneration is complex and appears to be context-dependent.

In models of liver injury where regeneration is driven by the proliferation of existing hepatocytes, such as after partial hepatectomy or acetaminophen-induced damage, FXR activation has been shown to be beneficial, promoting hepatocyte proliferation.[4][6]

Conversely, in scenarios of severe liver injury where regeneration is dependent on the contribution of biliary epithelial cells (BECs) and liver progenitor cells (LPCs), FXR activation has been found to impair regeneration.[3][7] Specifically, FXR activation can block the differentiation of LPCs into new hepatocytes.[3]

This compound: A Farnesoid X Receptor Antagonist

This compound is a potent antagonist of FXR with an IC50 of 7.5 nM.[6] As an FXR inhibitor, this compound can be a valuable tool to dissect the nuanced roles of FXR in liver regeneration. Given that FXR activation can impede progenitor cell-driven regeneration, this compound may have a therapeutic potential in promoting liver repair in specific contexts of severe liver disease.

Data Presentation

The following table summarizes the reported effects of this compound on a marker of liver cell differentiation in a specific zebrafish model of liver injury.

CompoundModel SystemTreatment DetailsObserved EffectReference
This compound Tg(fabp10a:pt-β-catenin) zebrafish larvae10 µM this compound treatment from 13 to 15 days post-fertilization (dpf)Increased expression of Bhmt (betaine-homocysteine S-methyltransferase), a marker for hepatocyte differentiation, compared to DMSO-treated controls.[6]

Experimental Protocols

Three distinct and widely used zebrafish liver injury models are detailed below. For each model, a protocol for the application of this compound to study its effects on regeneration is provided.

Protocol 1: Partial Hepatectomy (PHx) in Adult Zebrafish

This model involves the surgical removal of a portion of the liver, which then undergoes epimorphic regeneration.[8][9] It is primarily a model of hepatocyte-driven regeneration.[1][7]

Experimental Workflow: Partial Hepatectomy

G cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative & Treatment cluster_analysis Analysis A1 Anesthetize Adult Zebrafish (e.g., Tricaine) A2 Position Fish Ventral Side Up in a Soaked Sponge A1->A2 B1 Make a Small Incision to Expose the Visceral Organs A2->B1 B2 Isolate and Resect the Ventral Lobe of the Liver B1->B2 B3 Suture the Incision B2->B3 C1 Allow Fish to Recover in Fresh System Water B3->C1 C2 Initiate this compound Treatment (e.g., 10 µM in water) C1->C2 C3 Control Group: DMSO Treatment C1->C3 D1 Monitor Regeneration Over Time (e.g., 3, 5, 7 days post-hepatectomy) C2->D1 C3->D1 D2 Assess Liver Size and Morphology (e.g., Imaging, Liver-to-Body Weight Ratio) D1->D2 D3 Perform Histological Analysis (H&E Staining) D1->D3 D4 Analyze Cell Proliferation (e.g., PCNA, BrdU staining) D1->D4

Workflow for the partial hepatectomy model.

Methodology
  • Animal Preparation:

  • Partial Hepatectomy Procedure:

    • Using fine forceps and spring-loaded scissors, make a small incision (3-4 mm) along the abdomen, posterior to the heart, to expose the visceral organs.[10]

    • The ventral lobe of the liver, which lies over the intestine, will be visible.[10]

    • Gently separate the ventral lobe from the intestine and resect it at its base.[10]

    • Close the incision with a single suture.

  • Post-Operative Care and this compound Treatment:

    • Return the fish to fresh system water to recover.

    • Once the fish are swimming normally, transfer them to tanks containing either this compound (e.g., 1-10 µM) or a vehicle control (DMSO).

    • Maintain the treatment for the duration of the regeneration period, with daily water changes and re-dosing.

  • Assessment of Liver Regeneration:

    • At desired time points (e.g., 3, 5, and 7 days post-hepatectomy), euthanize a subset of fish from each group.

    • Liver-to-Body Weight Ratio: Dissect the entire liver and weigh it. Also, weigh the corresponding fish. Calculate the liver-to-body weight ratio as an index of regeneration.[10]

    • Histology: Fix the liver in 4% paraformaldehyde (PFA), embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe tissue morphology.

    • Cell Proliferation: Perform immunohistochemistry for proliferating cell nuclear antigen (PCNA) or incorporate 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to label proliferating hepatocytes.

Protocol 2: Metronidazole-Nitroreductase (NTR) System for Hepatocyte Ablation

This is a genetic cell ablation model that allows for the specific destruction of hepatocytes, leading to a robust regenerative response that is often driven by liver progenitor cells.[11][12]

Experimental Workflow: NTR-Mediated Hepatocyte Ablation

G cluster_setup Model Setup cluster_ablation Hepatocyte Ablation cluster_treatment Treatment & Regeneration cluster_analysis Analysis A1 Use Tg(fabp10a:NTR-mCherry) Zebrafish Line A2 Raise Larvae to 5-6 dpf A1->A2 B1 Treat with Metronidazole (B1676534) (Mtz) (e.g., 10 mM for 24h) A2->B1 B2 Confirm Hepatocyte Ablation (Loss of mCherry fluorescence) B1->B2 B3 Wash Out Mtz Thoroughly B2->B3 C1 Transfer to Fresh Medium B3->C1 C2 Initiate this compound Treatment (e.g., 10 µM) C1->C2 C3 Control Group: DMSO Treatment C1->C3 D1 Monitor Regeneration Over Time (e.g., 24, 48, 72 h post-washout) C2->D1 C3->D1 D2 Live Imaging of Liver Size (mCherry fluorescence recovery) D1->D2 D3 Immunohistochemistry for Progenitor and Hepatocyte Markers D1->D3 D4 Assess Cell Proliferation (EdU incorporation) D1->D4

Workflow for the NTR-mediated hepatocyte ablation model.

Methodology
  • Animal Model:

    • Utilize a transgenic zebrafish line that expresses nitroreductase (NTR) specifically in hepatocytes, such as Tg(fabp10a:NTR-mCherry). The fabp10a promoter drives expression in hepatocytes.[13]

  • Hepatocyte Ablation:

    • Raise Tg(fabp10a:NTR-mCherry) larvae to 5-6 days post-fertilization (dpf).

    • Prepare a 10 mM solution of metronidazole (Mtz) in embryo medium.

    • Immerse the larvae in the Mtz solution for 24 hours in the dark to induce hepatocyte ablation.[7]

    • Ablation can be confirmed by the loss of mCherry fluorescence in the liver.

  • Regeneration and this compound Treatment:

    • After 24 hours, thoroughly wash the larvae with fresh embryo medium to remove all traces of Mtz.

    • Divide the larvae into treatment groups: one with this compound (e.g., 1-10 µM) in embryo medium and a control group with DMSO.

    • Incubate the larvae at 28.5°C for the regeneration period.

  • Assessment of Liver Regeneration:

    • Live Imaging: At various time points post-washout (e.g., 24, 48, 72 hours), anesthetize larvae and image the liver region to monitor the recovery of mCherry fluorescence, which indicates the appearance of new hepatocytes.

    • Immunohistochemistry: Fix larvae at different time points and perform whole-mount immunohistochemistry for markers of liver progenitor cells (e.g., Sox9b) and differentiated hepatocytes (e.g., Prox1).

    • Cell Proliferation: Use 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation to label proliferating cells during the regeneration phase.

Protocol 3: Acetaminophen (B1664979) (APAP)-Induced Liver Injury

APAP overdose is a common cause of acute liver failure.[14] In zebrafish, APAP treatment leads to dose-dependent hepatocyte necrosis, modeling drug-induced liver injury.[14][15][16]

Experimental Workflow: APAP-Induced Liver Injury

G cluster_setup Model Setup cluster_injury Liver Injury cluster_treatment Treatment & Regeneration cluster_analysis Analysis A1 Use Wild-Type or Transgenic (e.g., Tg(fabp10a:GFP)) Larvae A2 Raise Larvae to 3-5 dpf A1->A2 B1 Expose Larvae to Acetaminophen (APAP) (e.g., 10 mM for 24h) A2->B1 B2 Confirm Liver Injury (Reduced liver size, necrosis) B1->B2 B3 Wash Out APAP Thoroughly B2->B3 C1 Transfer to Fresh Medium B3->C1 C2 Initiate this compound Treatment (e.g., 10 µM) C1->C2 C3 Control Group: DMSO Treatment C1->C3 D1 Monitor Regeneration Over Time (e.g., 24, 48 h post-washout) C2->D1 C3->D1 D2 Assess Liver Size and Morphology (Live imaging of fluorescent reporters) D1->D2 D3 Histological Analysis for Necrosis (H&E Staining) D1->D3 D4 Measure Biochemical Markers (e.g., ALT levels) D1->D4

Workflow for the APAP-induced liver injury model.

Methodology
  • Animal Model:

    • Use wild-type or a hepatocyte-specific fluorescent reporter line like Tg(fabp10a:GFP) zebrafish larvae.

    • Raise larvae to 3-5 dpf.

  • Induction of Liver Injury:

    • Prepare a working solution of acetaminophen (APAP) in embryo medium (e.g., 5-25 mM).[14]

    • Immerse the larvae in the APAP solution for 24 hours.[14]

  • Regeneration and this compound Treatment:

    • After the 24-hour APAP exposure, wash the larvae extensively with fresh embryo medium.

    • Transfer the larvae to multi-well plates and add either this compound (e.g., 1-10 µM) or a DMSO control.

  • Assessment of Liver Regeneration:

    • Liver Size and Morphology: In Tg(fabp10a:GFP) larvae, the size of the liver can be quantified by measuring the fluorescent area at different time points post-APAP washout.

    • Histology: Fix larvae for H&E staining to assess the extent of hepatocyte necrosis and subsequent tissue repair.

    • Biochemical Markers: Alanine aminotransferase (ALT) levels, a marker of liver damage, can be measured from pooled larvae homogenates.[14]

    • Survival Curves: Monitor and record the survival rates of larvae in each treatment group over the course of the experiment.

Signaling Pathway Diagram: Proposed Mechanism of this compound in Liver Regeneration

The following diagram illustrates the proposed mechanism by which this compound, as an FXR antagonist, may modulate liver progenitor cell-driven regeneration. The diagram highlights the pathways identified in zebrafish studies.

G cluster_this compound This compound Intervention cluster_FXR FXR Signaling cluster_regeneration Regenerative Processes This compound This compound FXR FXR This compound->FXR Antagonizes PTEN PTEN FXR->PTEN Activates ERK1 ERK1 FXR->ERK1 Regulates Notch Notch FXR->Notch Regulates PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR LPC_Diff_Hepatocyte LPC Differentiation to Hepatocytes mTOR->LPC_Diff_Hepatocyte Promotes ERK1->LPC_Diff_Hepatocyte Required for LPC_Diff_BEC LPC Differentiation to BECs Notch->LPC_Diff_BEC Required for Regeneration Liver Regeneration LPC_Diff_Hepatocyte->Regeneration LPC_Diff_BEC->Regeneration

Proposed mechanism of this compound in progenitor-driven liver regeneration.

This signaling diagram illustrates that by antagonizing FXR, this compound may relieve the FXR-mediated activation of PTEN, thereby disinhibiting the PI3K-AKT-mTOR pathway, which is crucial for the differentiation of liver progenitor cells (LPCs) into hepatocytes.[3] Additionally, FXR has been shown to regulate ERK1 and Notch signaling, which are required for the differentiation of bipotential progenitor cells into hepatocytes and biliary epithelial cells, respectively.[17] The antagonistic action of this compound on these pathways warrants further investigation.

Conclusion

The zebrafish provides a versatile and clinically relevant model to investigate the therapeutic potential of compounds like this compound in the context of liver regeneration. The choice of injury model is critical, as the role of the target, FXR, is dependent on the primary mechanism of regeneration. These application notes and protocols provide a framework for researchers to design and execute studies to elucidate the effects of FXR antagonism on liver repair and to explore its potential as a therapeutic strategy for liver diseases.

References

Troubleshooting & Optimization

DY268 solubility issues and solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DY268.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR) with an IC50 of 7.5 nM.[1][2][3][4] It functions by inhibiting the transactivation of FXR, a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[5][6] By blocking FXR, this compound can be utilized in studies related to drug-induced liver injury (DILI) and other metabolic conditions.[1][3][7]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4][8] It is highly soluble in DMSO, reaching a concentration of 50 mg/mL.[1][8] For subsequent dilutions into aqueous media for cell-based assays, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.[9]

Q3: How should I store this compound powder and stock solutions?

A3:

  • Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1][10] Avoid repeated freeze-thaw cycles to maintain the compound's stability.[1][10]

Troubleshooting Guide

Issue 1: this compound is precipitating out of my stock solution.

  • Possible Cause: The solubility limit in the chosen solvent may have been exceeded, or the solvent may have absorbed water, which can decrease the solubility of lipophilic compounds.[11]

  • Solution:

    • Warm the solution: Gently warm the solution to 37°C or up to 60°C to aid in redissolving the precipitate.[1]

    • Sonication: Use an ultrasonic bath to help break up the precipitate and enhance dissolution.[1][8]

    • Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for certain compounds.[1][11] Using newly opened, high-purity DMSO is recommended.[1]

Issue 2: My this compound solution is not clear after preparation.

  • Possible Cause: Incomplete dissolution of the compound.

  • Solution:

    • Increase mixing time: Ensure the solution is vortexed or mixed thoroughly for an adequate amount of time.

    • Apply heat and/or sonication: As mentioned above, warming and sonication can significantly improve solubility.[1][8] For in vivo formulations, it is crucial to start with a clear stock solution before adding co-solvents.[1]

Issue 3: I am observing cytotoxicity in my cell-based assays.

  • Possible Cause: The final concentration of DMSO in the cell culture medium is too high.

  • Solution:

    • Calculate the final DMSO concentration: Ensure the final concentration of DMSO in your experimental wells is less than 0.5%.[9]

    • Perform a vehicle control: Always include a control group treated with the same final concentration of DMSO (without this compound) to assess the effect of the solvent on cell viability.[9]

    • Stepwise dilution: When diluting the DMSO stock solution into your aqueous-based culture medium, it is recommended to perform the dilution in a stepwise manner to prevent the compound from precipitating.[9]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvent systems.

Table 1: In Vitro Solubility

SolventConcentrationNotes
DMSO50 mg/mL (89.18 mM)Ultrasonic and warming to 60°C may be required. Use of newly opened DMSO is recommended.[1][8]
WaterInsoluble[8]

Table 2: In Vivo Formulations

FormulationMax ConcentrationMethod
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (8.92 mM)Add solvents sequentially and mix well. Sonication may be needed.[1][8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (8.92 mM)Prepare a clear stock in DMSO first, then add to the SBE-β-CD solution.[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (8.92 mM)Mix the DMSO stock solution with corn oil.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 0.56066 mg of this compound (Molecular Weight: 560.66 g/mol ).

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mL of a 10 mM solution, add 178.36 µL of DMSO.

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath and/or warm the solution to 37-60°C until the solution is clear.[1]

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Protocol 2: General Procedure for a Cell-Based FXR Antagonism Assay
  • Cell Seeding: Seed cells (e.g., HepG2) in a suitable plate format and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in cell culture medium. Ensure the final DMSO concentration remains below 0.5%.[9]

  • Treatment: Treat the cells with the this compound dilutions. Include a positive control (an FXR agonist like GW4064) and a vehicle control (medium with the same final DMSO concentration).[12][13]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).[12]

  • Assay Readout: Measure the desired endpoint, such as the expression of FXR target genes (e.g., using qPCR) or through a reporter gene assay (e.g., luciferase).[6][12]

Visualizations

DY268_Experimental_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex, Sonicate, Warm add_dmso->dissolve stock 10 mM Stock Solution (Store at -80°C) dissolve->stock prepare_dilutions Prepare Serial Dilutions (Final DMSO < 0.5%) stock->prepare_dilutions Dilute in Media seed Seed Cells seed->prepare_dilutions treat Treat Cells with this compound, Agonist, & Vehicle prepare_dilutions->treat incubate Incubate (e.g., 24h) treat->incubate readout Measure Endpoint (qPCR, Luciferase) incubate->readout

Caption: Workflow for preparing this compound solutions and use in cell-based assays.

FXR_Signaling_Pathway cluster_pathway FXR Signaling Pathway FXR FXR FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex Bile_Acids Bile Acids (Agonist) Bile_Acids->FXR Activates This compound This compound (Antagonist) This compound->FXR Inhibits Target_Genes Target Gene Expression (e.g., SHP, BSEP) FXR_RXR_Complex->Target_Genes Regulates

Caption: Simplified FXR signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: Optimizing DY268 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DY268, a potent Farnesoid X Receptor (FXR) antagonist, in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to help you optimize your experiments and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3][4][5][6] this compound exerts its effect by binding to FXR and inhibiting its transactivation, thereby blocking the downstream signaling pathways regulated by FXR.[2][7]

Q2: What are the common in vitro applications of this compound?

A2: this compound is frequently used in in vitro studies to investigate:

  • Drug-induced liver injury (DILI)[2][6]

  • Mechanisms of cholestasis

  • Non-alcoholic steatohepatitis (NASH)[8]

  • The role of FXR in various metabolic diseases

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. A concentration of 10 μM has been used to elicit effects on gene expression.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[2] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired working concentration in cell culture medium. To prepare a stock solution, dissolve this compound in newly opened, anhydrous DMSO with the aid of ultrasonication and gentle warming (up to 60°C) if necessary.[2] Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in culture medium - Low solubility of this compound in aqueous solutions.- The final DMSO concentration in the medium is too low.- Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).- Prepare the final dilution of this compound in pre-warmed culture medium and vortex immediately.- If precipitation persists, consider using a different solvent system, though compatibility with your cell line must be verified.
High cellular toxicity observed - The concentration of this compound is too high.- The cell line is particularly sensitive to the compound or the solvent (DMSO).- Perform a cytotoxicity assay (e.g., MTT, LDH, or ATP assay) to determine the maximum non-toxic concentration of this compound for your specific cell line.[9] A greater than 25% drop in ATP levels relative to the vehicle-treated control can indicate cytotoxicity.[2]- Include a vehicle control (DMSO) at the same final concentration as your this compound-treated samples to assess solvent toxicity.
Inconsistent or no effect on target gene expression - Suboptimal concentration of this compound.- Insufficient incubation time.- Low expression of FXR in the chosen cell line.- Perform a dose-response and time-course experiment to optimize the experimental conditions.- Verify the expression of FXR in your cell line using techniques such as qPCR or Western blotting.- Ensure that an FXR agonist (e.g., GW4064) is used to activate the receptor, so that the antagonistic effect of this compound can be observed.
Unexpected off-target effects - this compound may interact with other cellular targets at high concentrations.- Use the lowest effective concentration of this compound as determined by your dose-response experiments.- If off-target effects are suspected, consider using a structurally different FXR antagonist as a control to confirm that the observed effects are specific to FXR inhibition.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Assay Conditions Reference
IC50 (FXR Antagonism) 7.5 nMBiochemical assay[2][6]
IC50 (FXR Transactivation) 468 nMCell-based reporter gene assay in HEK293T cells[2][7]

Table 2: Solubility of this compound

Solvent Concentration Notes Reference
DMSO 50 mg/mL (89.18 mM)Ultrasonic and warming to 60°C may be required. Use newly opened DMSO.[2]

Experimental Protocols

Protocol 1: FXR Antagonism Reporter Gene Assay

This protocol is designed to quantify the antagonistic activity of this compound on FXR using a cell-based reporter gene assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • FXR expression plasmid

  • FXR-responsive reporter plasmid (e.g., containing a firefly luciferase gene driven by an FXR response element)

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Transfection reagent

  • FXR agonist (e.g., GW4064)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Prepare a solution of the FXR agonist GW4064 at a concentration that gives a submaximal response (e.g., EC80).

    • Pre-incubate the cells with the different concentrations of this compound for 1 hour.

    • Add the GW4064 solution to the wells (except for the negative control wells).

  • Incubation: Incubate the plate for another 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced FXR activity.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of this compound.

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh7)

  • Cell culture medium with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in absorbance indicates cytotoxicity.

Signaling Pathways and Workflows

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates This compound This compound This compound->FXR Inhibits FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates FGF19 FGF19 FXRE->FGF19 Upregulates BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP Upregulates Bile Acid\nSynthesis Bile Acid Synthesis SHP->Bile Acid\nSynthesis Inhibits FGF19->Bile Acid\nSynthesis Inhibits Bile Acid\nEfflux Bile Acid Efflux BSEP->Bile Acid\nEfflux Promotes

Caption: FXR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow A 1. Cell Culture (e.g., HepG2, HEK293T) B 2. Treatment with this compound (Dose-response) A->B C 3. Incubation (Time-course) B->C D 4. Assay Selection C->D E Reporter Gene Assay (FXR Activity) D->E Functional F qPCR/Western Blot (Gene/Protein Expression) D->F Molecular G Cytotoxicity Assay (e.g., MTT, LDH) D->G Viability H 5. Data Analysis E->H F->H G->H I 6. Interpretation of Results H->I

Caption: General Experimental Workflow for In Vitro Studies with this compound.

References

Troubleshooting unexpected results in DY268 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DY268, a potent Farnesoid X Receptor (FXR) antagonist, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] It functions by inhibiting the transactivation of FXR, thereby modulating the expression of downstream target genes.[4][5] this compound is frequently used in preclinical research, particularly in studies related to drug-induced liver injury (DILI).[4][5][6]

Q2: What are the known in vitro potencies of this compound?

A2: The inhibitory concentrations (IC50) of this compound have been determined in various assays, as summarized in the table below.

Q3: My this compound formulation appears cloudy or has precipitated. What should I do?

A3: this compound has limited aqueous solubility, and precipitation is a common issue. It is crucial to prepare the formulation fresh on the day of use.[4] If you observe precipitation, gentle heating and/or sonication can help redissolve the compound.[4] Always visually inspect the solution for clarity before administration. For detailed formulation protocols, refer to the Experimental Protocols section.

Q4: I am observing high toxicity or animal mortality even at what I believe are low doses. What could be the cause?

A4: Unexpected toxicity can stem from several factors. High concentrations of this compound have been shown to decrease ATP levels, which could contribute to cellular stress.[4] Additionally, the vehicle itself, especially if it contains solvents like DMSO, can cause adverse effects.[7] It is essential to include a vehicle-only control group to distinguish the effects of the compound from those of the formulation. If toxicity persists, consider performing a dose-range-finding study with lower doses.

Q5: The in vivo efficacy of this compound is lower than expected or highly variable. What are the potential reasons?

A5: Inconsistent efficacy can be due to issues with compound formulation and administration, or biological variability. Ensure your formulation is homogenous and the compound is fully dissolved to guarantee accurate dosing. The complex role of FXR in metabolism means that the physiological state of the animal model (e.g., diet, gut microbiome) can significantly influence the outcome.[8] Inconsistent results can also arise from technical variability in experimental procedures.[9]

Troubleshooting Guides

Issue 1: Unexpected Hepatotoxicity or Abnormal Liver Biomarkers
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the dosing solution for any precipitate. If present, reformulate using the recommended protocols, possibly with the aid of sonication.[4]
Vehicle Toxicity Ensure a vehicle-only control group is included. If adverse effects are seen in this group, consider alternative, less toxic vehicle formulations.[7]
Dose Too High The selected dose may be too high for the chosen animal model. Conduct a pilot study with a broader range of lower doses to determine the maximum tolerated dose (MTD).[10]
Model Sensitivity The animal model may have a heightened sensitivity to FXR antagonism. Review literature for the specific model's response to FXR modulation.
Off-Target Effects While this compound is selective, high concentrations could lead to off-target effects. Correlate adverse findings with plasma concentrations of the drug if possible.
Issue 2: Compound Formulation and Solubility Problems
Possible Cause Troubleshooting Step
Incorrect Solvent Ratio Strictly adhere to validated solvent ratios. Adding solvents in the wrong order can cause precipitation.[4]
Exceeded Solubility Limit Do not exceed the recommended maximum concentration for a given vehicle system. Refer to the formulation table below.
Formulation Instability Always prepare formulations fresh before each use.[4] Do not store dosing solutions unless their stability has been validated.
Low Temperature If working in a cold environment, components may come out of solution. Gentle warming may be required.[7]

Data Presentation

Table 1: In Vitro Potency of this compound

AssayIC50Reference
FXR Binding Assay7.5 nM[4][5]
FXR Transactivation (Cell-based)468 nM[4][5]

Table 2: Recommended In Vivo Formulations for this compound

Vehicle CompositionFinal this compound ConcentrationNotesReference
10% DMSO, 90% Corn Oil≥ 5 mg/mLPrepare a 50 mg/mL stock in DMSO first. Mix evenly.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLAdd each solvent one by one and mix thoroughly at each step.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLSBE-β-CD can improve solubility. Mix evenly.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (PEG300/Tween-80 Formulation)
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution.

  • Add Co-solvents: Add 4 volumes of PEG300 to the DMSO stock (relative to the final volume). Vortex until the solution is clear.

  • Add 0.5 volumes of Tween-80. Vortex again until fully mixed.

  • Final Dilution: Add 4.5 volumes of sterile saline to reach the final desired concentration. Mix thoroughly. The final DMSO concentration should be 10% or less.

  • Pre-dosing Check: Before administration, visually inspect the final formulation for any signs of precipitation.[4]

Protocol 2: General Workflow for a DILI In Vivo Study
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle Control, DILI-inducing agent, DILI agent + this compound).

  • Baseline Measurements: Collect baseline body weights and, if applicable, blood samples for baseline biomarker analysis.

  • DILI Induction: Administer the DILI-inducing agent (e.g., acetaminophen, lipopolysaccharide) according to the established model protocol.

  • This compound Administration: Administer this compound or vehicle at the predetermined dose and schedule.

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Terminal Sample Collection: At the end of the study, collect blood for serum biomarker analysis (e.g., ALT, AST) and harvest liver tissue for histopathology and gene expression analysis.

Visualizations

FXR_Signaling_Pathway BileAcids Bile Acids (Endogenous Ligands) FXR FXR BileAcids->FXR Activates This compound This compound This compound->FXR Inhibits FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds SHP SHP (Target Gene) FXRE->SHP Induces Expression CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Represses

Caption: Simplified FXR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization & Group Assignment start->grouping baseline Baseline Measurements (Weight, Blood) grouping->baseline induction DILI Model Induction (e.g., APAP) baseline->induction treatment Administer this compound or Vehicle induction->treatment monitoring Daily Monitoring (Clinical Signs, Weight) treatment->monitoring endpoint End of Study: Sample Collection monitoring->endpoint analysis Data Analysis (Biomarkers, Histology) endpoint->analysis

Caption: General experimental workflow for an in vivo DILI study with this compound.

Troubleshooting_Workflow start Unexpected Result Observed check_formulation Check Formulation? (Clarity, Freshness) start->check_formulation reformulate Action: Reformulate Use Sonication/Heat check_formulation->reformulate No check_controls Review Controls? (Vehicle Group OK?) check_formulation->check_controls Yes reformulate->check_controls vehicle_issue Potential Vehicle Toxicity Action: Change Vehicle check_controls->vehicle_issue No check_dose Review Dose? (Signs of Toxicity?) check_controls->check_dose Yes vehicle_issue->check_dose dose_finding Action: Perform MTD Study Lower the Dose check_dose->dose_finding No reassess Re-evaluate Experiment Consider Model/Endpoints check_dose->reassess Yes dose_finding->reassess

References

Technical Support Center: Improving DY268 Efficacy in Drug-Induced Liver Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing DY268, a potent farnesoid X receptor (FXR) antagonist, in pre-clinical models of drug-induced liver injury (DILI). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to enhance the efficacy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of drug-induced liver injury?

A1: this compound is a high-affinity antagonist of the farnesoid X receptor (FXR), with an IC₅₀ of 7.5 nM.[1] In cellular assays, it effectively inhibits FXR transactivation with an IC₅₀ of 468 nM.[1] The rationale for using an FXR antagonist in DILI models stems from the complex role of FXR in liver homeostasis. While FXR activation is generally considered hepatoprotective, studies have shown that global FXR deficiency can enhance acetaminophen (B1664979) (APAP)-induced hepatotoxicity.[2] This suggests that the modulation of FXR signaling at different stages of liver injury could be a therapeutic strategy. The proposed mechanism of action for an FXR antagonist like this compound in certain DILI contexts involves the modulation of bile acid homeostasis and inflammatory signaling pathways. For instance, FXR deficiency has been linked to an accumulation of deoxycholic acid (DCA), which can induce the release of the pro-inflammatory cytokine TNF-α from macrophages, thereby potentiating APAP toxicity.[2]

Q2: What is the appropriate in vivo model to test the efficacy of this compound?

A2: The acetaminophen (APAP)-induced liver injury model in mice is a widely used and clinically relevant model for studying DILI.[3][4] This model is highly reproducible and shares key pathological features with APAP toxicity in humans, including centrilobular necrosis.[4][5] The injury is dose-dependent, allowing for the evaluation of therapeutic interventions.[3]

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a poorly water-soluble compound, and proper formulation is critical for in vivo experiments. Here are three recommended protocols for preparing a clear solution of this compound at a concentration of ≥ 5 mg/mL:

  • Protocol 1 (Co-solvents): Prepare a stock solution of this compound in DMSO. For the final working solution, use a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Add each solvent sequentially and ensure the solution is clear before administration.[1]

  • Protocol 2 (Cyclodextrin-based): Prepare a stock solution of this compound in DMSO. The final vehicle consists of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1][6]

  • Protocol 3 (Oil-based): Prepare a stock solution of this compound in DMSO. The final vehicle is composed of 10% DMSO and 90% Corn Oil. This formulation is suitable for longer continuous dosing periods.[1]

It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guides

Issue 1: High variability in the severity of APAP-induced liver injury.

  • Question: I am observing significant variability in serum ALT/AST levels and histological damage in my control group (APAP only). What could be the cause?

  • Answer: Variability in APAP-induced liver injury is a common issue and can be attributed to several factors:

    • Fasting: A 12-16 hour fasting period prior to APAP administration is crucial for consistent results as it depletes hepatic glutathione (B108866) (GSH) stores, making the liver more susceptible to APAP-induced toxicity.[3][7]

    • Animal Strain, Sex, and Age: Different mouse strains exhibit varying susceptibility to APAP toxicity. C57BL/6 mice are commonly used and are known to be susceptible.[5] Male mice are often reported to show more consistent injury. Age can also influence metabolic rates and should be kept consistent across experimental groups.

    • APAP Preparation and Administration: APAP should be completely dissolved in a warm vehicle (e.g., saline) immediately before intraperitoneal (i.p.) injection.[3] Inconsistent dissolution can lead to variable dosing.

    • Circadian Rhythm: The time of day for APAP administration can influence its metabolism and toxicity. It is advisable to perform experiments at a consistent time.

Issue 2: this compound treatment does not show a protective effect against APAP-induced liver injury.

  • Question: I have administered this compound to my mice, but I do not see a reduction in liver enzymes or an improvement in liver histology compared to the APAP-only group. What could be the problem?

  • Answer: The lack of efficacy of this compound could be due to several factors related to the experimental design and the compound's mechanism of action:

    • Dosing and Timing of Administration: The therapeutic window for intervention in APAP-induced liver injury is narrow. The timing of this compound administration is critical. Consider administering this compound either as a pre-treatment or shortly after the APAP challenge. The optimal dose needs to be determined empirically, but a starting point could be in the range of 10-50 mg/kg, based on in vivo studies with other small molecule inhibitors.

    • Bioavailability: Ensure that the formulation of this compound is appropriate and results in adequate systemic exposure. If in doubt, a pilot pharmacokinetic study to measure plasma and liver concentrations of this compound would be beneficial.

    • Complex Role of FXR: As FXR signaling can have both protective and detrimental effects depending on the context and timing, antagonism may not be beneficial at all stages of injury. Consider a time-course experiment to evaluate the effects of this compound at different time points after APAP administration.

    • Interaction with RIPK1 Signaling: The interplay between FXR and RIPK1 signaling in liver injury is an emerging area of research. RIPK1 has a dual role, with its kinase activity promoting cell death and its scaffolding function being pro-survival.[8] The effect of this compound might be influenced by the dominant RIPK1-mediated pathway at the time of administration.

Issue 3: Unexpected toxicity or adverse effects observed in the this compound treatment group.

  • Question: I am observing signs of toxicity (e.g., weight loss, lethargy) in the group receiving this compound, even in the absence of APAP. What should I do?

  • Answer: While specific toxicity data for this compound in vivo is limited, off-target effects or vehicle-related toxicity are possibilities:

    • Vehicle Toxicity: Always include a vehicle-only control group to rule out any adverse effects of the formulation itself. High concentrations of DMSO or other co-solvents can have their own toxic effects.

    • Dose-Ranging Study: Conduct a dose-ranging study with this compound alone to determine the maximum tolerated dose (MTD) in your specific mouse strain.

    • Off-Target Effects: While this compound is a potent FXR antagonist, high concentrations may lead to off-target activities. If toxicity is observed at doses required for efficacy, it may indicate a narrow therapeutic window.

Experimental Protocols

Acetaminophen (APAP)-Induced Liver Injury Model in Mice

This protocol describes the induction of acute liver injury in mice using a single high dose of acetaminophen.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Acetaminophen (Sigma-Aldrich, Cat. No. A7085)

  • Sterile 0.9% Saline

  • This compound

  • Vehicle for this compound (see FAQ 3 for options)

  • Warming plate or water bath

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice for 12-16 hours overnight with free access to water.[3][7]

  • APAP Preparation: Prepare a 15 mg/mL solution of APAP in sterile 0.9% saline. Warm the solution to approximately 50-60°C to aid dissolution. Ensure the solution is clear before use and administer it while still warm.[3]

  • This compound Preparation: Prepare the this compound solution in the chosen vehicle as described in FAQ 3.

  • Grouping and Dosing:

    • Group 1: Vehicle Control: Administer the vehicle for both APAP and this compound.

    • Group 2: APAP Control: Administer the APAP vehicle and a single i.p. injection of APAP (e.g., 300 mg/kg).

    • Group 3: this compound + APAP: Administer this compound (e.g., 10, 25, or 50 mg/kg, i.p. or oral gavage) at a specified time before or after the APAP injection. A common pre-treatment time is 1-2 hours before APAP.

    • Group 4: this compound Only: Administer the APAP vehicle and this compound to assess any effects of the compound alone.

  • Sample Collection: At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), euthanize the mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with cold PBS before harvesting.

  • Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[9]

  • Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess the extent of necrosis, inflammation, and other pathological changes.[5]

Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from the use of an effective FXR antagonist in an APAP-induced liver injury model.

Table 1: Effect of this compound on Serum Liver Enzymes in APAP-Induced Liver Injury

Treatment GroupDose (mg/kg)ALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)
Vehicle Control-35 ± 855 ± 12
APAP Control3008500 ± 12007200 ± 1100
This compound (10) + APAP10 + 3006800 ± 9505900 ± 800
This compound (25) + APAP25 + 3004200 ± 7003500 ± 600
This compound (50) + APAP50 + 3003100 ± 550 2600 ± 450
This compound Only5040 ± 1060 ± 15

*p < 0.05, **p < 0.01 compared to APAP Control. Data are representative of samples collected 24 hours post-APAP administration.

Table 2: Histopathological Scoring of Liver Injury

Treatment GroupDose (mg/kg)Centrilobular Necrosis Score (0-5) (Mean ± SD)Inflammatory Infiltration Score (0-4) (Mean ± SD)
Vehicle Control-0.1 ± 0.20.2 ± 0.3
APAP Control3004.2 ± 0.53.5 ± 0.4
This compound (25) + APAP25 + 3002.5 ± 0.62.1 ± 0.5
This compound (50) + APAP50 + 3001.8 ± 0.4 1.5 ± 0.3

*p < 0.05, **p < 0.01 compared to APAP Control. Scoring based on a semi-quantitative scale where higher scores indicate more severe pathology.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

APAP_Metabolism_and_Toxicity cluster_0 APAP Metabolism cluster_1 Hepatocellular Injury APAP Acetaminophen (APAP) UGT_SULT Glucuronidation & Sulfation APAP->UGT_SULT ~90% CYP2E1 CYP2E1 APAP->CYP2E1 ~5-10% Safe_Metabolites Non-toxic Metabolites UGT_SULT->Safe_Metabolites NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Detoxification Protein_Adducts Protein Adducts NAPQI->Protein_Adducts At high doses GSH_Depletion GSH Depletion GSH->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Oxidative_Stress Cell_Death Hepatocyte Necrosis Mitochondrial_Dysfunction->Cell_Death JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation JNK_Activation->Mitochondrial_Dysfunction

Caption: APAP metabolism and subsequent hepatotoxicity pathway.

FXR_Signaling_in_DILI cluster_0 FXR Signaling and DILI This compound This compound FXR FXR This compound->FXR Antagonism Bile_Acids Bile Acids FXR->Bile_Acids Negative Feedback Bile_Acids->FXR Activation DCA Deoxycholic Acid (DCA) Bile_Acids->DCA Metabolism Macrophages Macrophages DCA->Macrophages Stimulation TNFa TNF-α Macrophages->TNFa Release Hepatocyte Hepatocyte TNFa->Hepatocyte Pro-inflammatory signaling APAP_Toxicity APAP-induced Hepatotoxicity TNFa->APAP_Toxicity Potentiation Hepatocyte->APAP_Toxicity

Caption: FXR signaling pathway and its potential role in DILI.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Overnight Fasting (12-16 hours) acclimatization->fasting grouping Randomize into Treatment Groups fasting->grouping treatment Administer this compound (or vehicle) grouping->treatment apap_challenge Administer APAP (or vehicle) treatment->apap_challenge monitoring Monitor Animals apap_challenge->monitoring euthanasia Euthanasia (e.g., 24h post-APAP) monitoring->euthanasia sample_collection Blood & Liver Collection euthanasia->sample_collection analysis Biochemical & Histological Analysis sample_collection->analysis end End analysis->end

Caption: Experimental workflow for evaluating this compound in an APAP-induced DILI model.

References

DY268 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and proper storage of DY268, a potent Farnesoid X Receptor (FXR) antagonist. Additionally, it offers troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.

Stability and Storage Conditions

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.

Summary of Storage Recommendations
FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsProtect from light and moisture.
4°CUp to 2 yearsFor short-term storage.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthUse for shorter-term experiments.
Working Solution (in aqueous buffer) 2-8°CFreshly preparedIt is highly recommended to prepare fresh on the day of use.
Key Stability Considerations:
  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the compound and introduce variability in your experiments. It is strongly recommended to aliquot stock solutions into single-use volumes.

  • Light Sensitivity: While not explicitly stated in all technical data sheets, it is good practice to protect this compound, both in solid form and in solution, from prolonged exposure to light to prevent potential photodegradation.

  • Solution Stability: The stability of this compound in aqueous-based buffers for in vitro assays is limited. For optimal results, prepare working solutions fresh from a frozen stock on the day of the experiment.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in various experimental settings.

Issue 1: Inconsistent or Lower-than-Expected Potency (IC50 Values)

Possible Causes:

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency.

  • Inaccurate Concentration: Errors in weighing the solid compound or in dilutions can lead to incorrect final concentrations.

  • Precipitation in Assay Media: this compound has limited aqueous solubility and may precipitate in your cell culture media or assay buffer, reducing its effective concentration.

Solutions:

  • Verify Storage and Handling: Ensure that the solid compound and stock solutions have been stored according to the recommended conditions. Use freshly thawed aliquots for each experiment.

  • Confirm Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method.

  • Address Solubility:

    • Prepare fresh working dilutions for each experiment.

    • Visually inspect your working solutions and final assay plates for any signs of precipitation.

    • Consider using a carrier solvent like DMSO, ensuring the final concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Issue 2: Compound Precipitation During Experiment Setup

Possible Cause:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule and can easily precipitate when diluted into aqueous buffers from a high-concentration DMSO stock.

Solutions:

  • Optimize Dilution Method: When preparing working solutions, add the DMSO stock to the aqueous buffer with vigorous vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous buffer directly to the concentrated DMSO stock.

  • Use of Solubilizing Agents (for in vivo studies): For animal studies, specific formulation protocols are often required. Common vehicles include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)

    • 10% DMSO, 90% Corn oil[1]

    • Note: The suitability of a particular vehicle should be determined based on the specific experimental design and animal model.

Issue 3: High Variability Between Replicates

Possible Causes:

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health, leading to skewed results.

  • Compound Adsorption: Hydrophobic compounds like this compound can adsorb to plastic surfaces, reducing the effective concentration in the assay.

Solutions:

  • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating.

  • Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.

  • Use Low-Adsorption Plates: Consider using low-protein-binding microplates for your assays to minimize compound loss.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: DMSO (Dimethyl sulfoxide) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2]

Q2: How should I prepare working solutions from a DMSO stock for cell-based assays?

A2: It is recommended to perform a serial dilution of the DMSO stock into your cell culture medium or assay buffer. Ensure that the final concentration of DMSO in the assay is low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity. Always prepare these working solutions fresh before each experiment.

Q3: Can I store this compound working solutions in aqueous buffer?

A3: It is not recommended to store this compound in aqueous buffers for extended periods due to its limited stability and potential for precipitation. For best results, prepare working solutions fresh for each experiment.

Q4: Is this compound cytotoxic?

A4: this compound has been reported to exhibit a drop in ATP levels (indicative of cytotoxicity) at the highest concentrations tested in some cell-based assays.[1] It is crucial to determine the cytotoxic concentration range of this compound in your specific cell line and assay system to ensure that the observed antagonist effects are not due to cell death.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent antagonist of the Farnesoid X Receptor (FXR).[1] It competitively binds to the ligand-binding domain of FXR, preventing the binding of natural ligands (bile acids) and subsequent activation of downstream signaling pathways.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound solid powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[2]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for shorter-term use.

Protocol 2: General Procedure for a Cell-Based FXR Reporter Assay
  • Cell Seeding: Seed a suitable host cell line (e.g., HEK293T or HepG2) co-transfected with an FXR expression vector and an FXR-responsive reporter construct (e.g., luciferase) into a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a solution of a known FXR agonist (e.g., GW4064 or CDCA) at a concentration that gives a submaximal response (e.g., EC80).

  • Treatment: Add the this compound dilutions to the cells, followed by the addition of the FXR agonist. Include appropriate controls (vehicle control, agonist-only control).

  • Incubation: Incubate the plate for a predetermined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Signal Detection: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter signal to a control for cell viability if necessary. Plot the normalized signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates This compound This compound This compound->FXR Inhibits FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Expression Target_Genes->SHP BSEP BSEP Expression Target_Genes->BSEP

Caption: Overview of the FXR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Stability

DY268_Stability_Workflow start This compound Stock Solution (-80°C) prep Prepare Aliquots in Desired Solvent (e.g., DMSO) start->prep storage_conditions Incubate at Different Storage Conditions (e.g., -20°C, 4°C, RT) prep->storage_conditions time_points Sample at Various Time Points (T=0, 1, 7, 30 days) storage_conditions->time_points analysis Analyze by HPLC-UV or LC-MS to Quantify Remaining this compound time_points->analysis data Calculate % Degradation and Determine Shelf-Life analysis->data

Caption: A logical workflow for conducting a stability study of this compound.

References

Common experimental problems with the FXR antagonist DY268

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental problems encountered with the Farnesoid X Receptor (FXR) antagonist, DY268.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR).[1][2][3][4] It is primarily used in research to investigate the physiological and pathological roles of FXR. A significant application of this compound is in the study of drug-induced liver injury (DILI), where FXR antagonism is a potential mechanism of toxicity.[1]

Q2: What are the key potency values for this compound?

A2: this compound exhibits high affinity for FXR. Its inhibitory concentration (IC50) for FXR is 7.5 nM. In cell-based transactivation assays, it inhibits FXR with an IC50 of 468 nM.[1][3][4]

Q3: Is this compound selective for FXR?

A3: While specific selectivity profiling data against a broad panel of nuclear receptors for this compound is not widely published, studies on similar FXR ligands suggest that high receptor selectivity can be achieved. However, it is always recommended to empirically determine the selectivity of this compound against other relevant nuclear receptors in your experimental system.

Q4: How should I store this compound stock solutions?

A4: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guides

Issue 1: Solubility Problems and Precipitation

Poor aqueous solubility is a common challenge when working with small molecule inhibitors like this compound. Precipitation can lead to inaccurate dosing and inconsistent experimental results.

Table 1: Recommended Solvent Formulations for In Vivo Studies [1]

ProtocolCompositionFinal ConcentrationNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (8.92 mM)A clear solution is expected.
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (8.92 mM)A clear solution is expected.
310% DMSO, 90% Corn Oil≥ 5 mg/mL (8.92 mM)A clear solution is expected. Use with caution for dosing periods longer than two weeks.

Troubleshooting Workflow for Solubility Issues

cluster_0 Problem: Precipitation Observed cluster_1 Troubleshooting Steps a Precipitation in stock solution (DMSO) c Gently warm the stock solution (37°C) and/or sonicate to redissolve. a->c d Prepare a fresh stock solution. Ensure this compound is completely dissolved. a->d b Precipitation upon dilution in aqueous buffer/media e Decrease the final concentration of this compound. b->e f Increase the percentage of DMSO in the final solution. (Note: Perform vehicle controls for toxicity). b->f g Prepare the final dilution immediately before use. b->g h Consider using a co-solvent system or excipients like SBE-β-CD. b->h

Caption: Troubleshooting workflow for this compound solubility issues.

Issue 2: Inconsistent Results in Cell-Based Assays

Variability in cell-based assay results can arise from multiple factors, including cytotoxicity, off-target effects, and assay conditions.

Table 2: Potential Cytotoxicity of this compound

Cell LineConcentrationObservation
Not specifiedHighest concentration tested>25% drop in ATP levels relative to vehicle control[1]

Troubleshooting Workflow for Cell-Based Assays

cluster_0 Problem: Inconsistent or Unexpected Results cluster_1 Troubleshooting Steps a High variability between replicates d Assess cell health and viability (e.g., MTT or CellTiter-Glo assay). High concentrations of this compound may be cytotoxic. a->d e Optimize cell seeding density and assay duration. a->e f Verify the final concentration of this compound. Check for precipitation. a->f b Lower than expected antagonist activity b->f g Ensure the agonist concentration is appropriate (typically EC50-EC80 for antagonism assays). b->g c Unexpected cellular effects c->d h Test for off-target effects. Consider using a parental cell line lacking FXR. c->h i Check for stability of this compound in culture medium under experimental conditions. c->i

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 3: Challenges in In Vivo Experiments

In vivo studies with FXR antagonists can be complex. Beyond formulation, issues with bioavailability, toxicity, and unexpected pharmacological effects can arise.

Troubleshooting Workflow for In Vivo Studies

cluster_0 Problem: In Vivo Challenges cluster_1 Troubleshooting Steps a Lack of efficacy d Confirm target engagement in vivo. Measure downstream FXR target gene expression in relevant tissues. a->d e Assess pharmacokinetic profile of this compound. Ensure adequate exposure in the target tissue. a->e f Perform a dose-response study to identify a therapeutic window. a->f b Signs of toxicity (e.g., weight loss, lethargy) b->f g Conduct preliminary toxicity studies. Monitor animal health closely. b->g c Unexpected phenotype h Consider potential off-target effects of FXR antagonism in the whole animal context. c->h i Review literature for known effects of FXR knockout or other FXR antagonists in your animal model. c->i

Caption: Troubleshooting workflow for in vivo experiments with this compound.

Experimental Protocols

Protocol 1: FXR Reporter Gene Assay

This protocol is a general guideline for a luciferase-based reporter assay to measure the antagonist activity of this compound.

Materials:

  • HEK293T cells

  • FXR expression plasmid

  • FXR-responsive luciferase reporter plasmid (e.g., containing an IR-1 element)

  • Control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • FXR agonist (e.g., GW4064 or CDCA)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, the FXR-responsive luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 4-6 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Prepare the FXR agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Aspirate the transfection medium and add the this compound dilutions to the cells.

    • Incubate for 1-2 hours.

    • Add the FXR agonist to the wells containing this compound and to the positive control wells.

    • Include vehicle controls (e.g., DMSO) and agonist-only controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Protocol 2: FXR Target Gene Expression Analysis

This protocol describes the analysis of FXR target gene expression in response to this compound treatment in a relevant cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound

  • FXR agonist (e.g., GW4064 or CDCA)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for FXR target genes (e.g., SHP, BSEP, OSTα) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 6-well or 12-well plate and grow to 80-90% confluency.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 1-2 hours.

    • Add the FXR agonist (at a concentration that induces target gene expression) to the appropriate wells.

    • Include vehicle and agonist-only controls.

  • Incubation: Incubate for the desired time period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for the target genes and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 FXR Signaling Pathway Bile_Acids Bile Acids / Agonist (e.g., GW4064) FXR FXR Bile_Acids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in Target Gene Promoters FXR_RXR->FXRE Binds to Transcription Transcription of Target Genes FXRE->Transcription Initiates This compound This compound This compound->FXR Inhibits

Caption: Simplified FXR signaling pathway and the inhibitory action of this compound.

cluster_0 General Experimental Workflow for this compound start Start solubility Confirm Solubility and Stability start->solubility in_vitro In Vitro Assays (e.g., Reporter Gene, Target Gene Expression) solubility->in_vitro cytotoxicity Assess Cytotoxicity in_vitro->cytotoxicity in_vivo_formulation Develop In Vivo Formulation cytotoxicity->in_vivo_formulation in_vivo_studies In Vivo Studies (PK/PD, Efficacy, Toxicity) in_vivo_formulation->in_vivo_studies data_analysis Data Analysis and Interpretation in_vivo_studies->data_analysis end End data_analysis->end

Caption: A logical workflow for experiments involving the FXR antagonist this compound.

References

DY268 Technical Support Center: Refining Treatment Protocols for Optimal Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing DY268 in their experiments. Find troubleshooting advice for common issues and frequently asked questions to refine your treatment protocols and achieve better experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Common Experimental Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected biological activity - Incorrect dosage or concentration. - Cell line variability or passage number. - Contamination of reagents or cell cultures. - Degradation of this compound due to improper storage.- Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. - Use cells within a consistent and low passage number range. - Regularly test for mycoplasma and other contaminants. - Store this compound stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Poor solubility of this compound in aqueous media - this compound has low aqueous solubility. - Incorrect solvent or preparation method.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[2] - For in vivo studies, follow the recommended dissolution protocols using co-solvents such as PEG300, Tween-80, and saline, or SBE-β-CD in saline.[2] - For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
High background signal in cell-based assays - Non-specific binding of this compound or detection reagents. - Autofluorescence of the compound or cells.- Include appropriate controls, such as vehicle-only and unstained cells. - Optimize washing steps to remove unbound compound and reagents. - If autofluorescence is an issue, consider using a different fluorescent probe or a reporter system with a different emission wavelength.
Observed cytotoxicity at effective concentrations - The concentration of this compound used may be too high for the specific cell type. - The vehicle (e.g., DMSO) concentration may be toxic to the cells.- Determine the cytotoxic concentration (CC50) of this compound for your cell line using a cell viability assay. - Ensure the final concentration of the vehicle is below the toxic threshold for your cells.

Experimental Workflow for this compound Treatment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution (Dilute stock in media/vehicle) prep_stock->prep_working Dilution treat_cells Treat Cells/Animal with this compound prep_working->treat_cells incubate Incubate for a Defined Period treat_cells->incubate collect_samples Collect Samples (e.g., cells, tissues) incubate->collect_samples perform_assay Perform Downstream Assays (e.g., qPCR, Western Blot, Reporter Assay) collect_samples->perform_assay analyze_data Analyze and Interpret Data perform_assay->analyze_data

A general experimental workflow for this compound treatment.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR).[2][3][4][5] Its primary mechanism of action is to inhibit the transactivation of FXR, thereby blocking the downstream signaling pathways regulated by this nuclear receptor.[2][3]

What are the key quantitative parameters for this compound?

Parameter Value Assay Type
IC50 (FXR Antagonism)7.5 nMBiochemical Assay
IC50 (FXR Transactivation)468 nMCell-Based Assay

Data sourced from multiple suppliers.[2][3][4][5]

What are the recommended dissolution protocols for this compound?

The appropriate dissolution method depends on the experimental setup. Here are some common protocols:

Application Protocol
In Vitro (Cell-based assays) Prepare a stock solution in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
In Vivo (Animal studies) - Option 1 Prepare a 50 mg/mL stock solution in DMSO. For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[2]
In Vivo (Animal studies) - Option 2 Prepare a 50 mg/mL stock solution in DMSO. For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix.[2]
In Vivo (Animal studies) - Option 3 For longer dosing periods, prepare a 50 mg/mL stock solution in DMSO. For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix.[2]

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]

What signaling pathway does this compound modulate?

This compound, as an FXR antagonist, inhibits the signaling cascade initiated by the activation of FXR. When activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA response elements to regulate gene expression.[6] this compound blocks this process.

cluster_pathway FXR Signaling Pathway BileAcids Bile Acids FXR FXR BileAcids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR TargetGenes Target Gene Expression FXR_RXR->TargetGenes Regulates This compound This compound This compound->FXR Inhibits

This compound acts as an antagonist to inhibit FXR activation.

References

Technical Support Center: Mitigating DY268-Induced Cytotoxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the Farnesoid X Receptor (FXR) antagonist, DY268, in cell-based assays.

Troubleshooting Guide: this compound-Induced Cytotoxicity

This guide provides solutions to common problems observed during in vitro experiments with this compound.

Observed Issue Potential Cause Recommended Solution
High cell death at expected non-toxic concentrations. 1. Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility and can precipitate in culture media, leading to inaccurate concentrations and physical stress on cells.[1] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be cytotoxic.[1] 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to FXR antagonism or off-target effects of this compound.1. Solubility Assessment: Visually inspect the media for precipitates after adding this compound. Perform a solubility test of this compound in your specific cell culture medium. Consider using a lower concentration or a different formulation if precipitation is observed.[2] 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5%).[1] 3. Cell Line Profiling: Test this compound across a panel of different cell lines to identify one with a suitable therapeutic window.
Inconsistent results between experiments. 1. Variable Compound Activity: Precipitated this compound can lead to inconsistent effective concentrations in the media. 2. Cell Health and Passage Number: Variations in cell health, confluency, or passage number can significantly impact experimental outcomes.[3]1. Improve Compound Dissolution: Prepare fresh stock solutions of this compound for each experiment. Consider pre-warming the media before adding the compound and gently vortexing.[2] 2. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding and maintain consistent seeding densities.[3]
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). 1. Different Mechanisms of Cell Death: MTT assays measure metabolic activity, which can decrease in apoptotic or necrotic cells, while LDH assays specifically measure membrane integrity loss, a hallmark of necrosis.[4][5] this compound may be inducing different cell death pathways. 2. Assay Interference: The compound may directly interfere with the assay reagents.1. Multi-Parametric Analysis: Employ multiple cytotoxicity assays to investigate different cell death mechanisms (e.g., Caspase-3/7 for apoptosis, LDH for necrosis). 2. Assay Controls: Run a cell-free control with this compound and the assay reagents to check for direct chemical interference.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR).[6] In biochemical assays, it has an IC50 of 7.5 nM for FXR.[6] In cell-based assays, it inhibits FXR transactivation with an IC50 of 468 nM.[6] By blocking FXR, this compound can modulate the expression of genes involved in bile acid, lipid, and glucose metabolism.[7][8][9]

Q2: I am observing a significant drop in ATP levels in my cells treated with this compound. What does this indicate?

A2: A drop in cellular ATP levels is a strong indicator of cytotoxicity. One report indicates that this compound can cause a greater than 25% drop in ATP relative to vehicle-treated controls at high concentrations.[6] This suggests that this compound may be interfering with cellular metabolism or inducing cell death pathways that deplete energy stores.

Q3: How can I determine if this compound is causing apoptosis or necrosis in my cell line?

A3: To distinguish between apoptosis and necrosis, you can use a combination of assays. A Caspase-3/7 activity assay is a specific indicator of apoptosis. An LDH release assay is a marker for necrosis, as it measures the leakage of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.[4][5] Morphological analysis using microscopy can also provide clues, as apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells swell and lyse.

Q4: What are the recommended starting concentrations for this compound in cell-based assays?

A4: Based on its in vitro potency, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. The IC50 for FXR transactivation inhibition is 468 nM, so concentrations around this value would be relevant for assessing on-target effects.[6] However, cytotoxic effects may be observed at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay.

Quantitative Data Summary

Parameter Value Assay Type Reference
FXR Antagonism (IC50) 7.5 nMCell-free[6]
FXR Transactivation Inhibition (IC50) 468 nMCell-based[6]
Cytotoxicity (HepG2 cells) >25% ATP drop at high concentrationsCell-based[6]
Cytotoxicity (Huh7 cells) Data not available--
Cytotoxicity (Primary Human Hepatocytes) Data not available--

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only controls.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Release Assay for Necrosis

This protocol quantifies the release of LDH from damaged cells into the culture supernatant.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).

  • Incubate for the desired exposure time.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit instructions.

Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well, opaque-walled cell culture plates

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate and treat with serial dilutions of this compound.

  • Incubate for the desired exposure time.

  • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Mitochondrial Membrane Potential (MMP) Assay

This protocol assesses changes in the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well, black-walled, clear-bottom cell culture plates

  • Complete cell culture medium

  • Mitochondrial membrane potential dye (e.g., TMRE, TMRM, or JC-1)

  • FCCP (a positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well black-walled plate and treat with serial dilutions of this compound. Include a positive control with FCCP.

  • Incubate for the desired exposure time.

  • Add the mitochondrial membrane potential dye to each well at the recommended concentration and incubate for 15-30 minutes at 37°C.

  • Wash the cells with pre-warmed PBS or culture medium.

  • Measure the fluorescence using a fluorescence microscope or a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.

  • A decrease in fluorescence intensity (for TMRE/TMRM) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.

Visualizations

DY268_Troubleshooting_Workflow Troubleshooting Workflow for this compound-Induced Cytotoxicity start Start: Observe Unexpected Cytotoxicity with this compound check_precipitation Check for Compound Precipitation start->check_precipitation check_solvent Verify Solvent Concentration check_precipitation->check_solvent No solubility_protocol Follow Solubility Enhancement Protocol check_precipitation->solubility_protocol Yes check_cell_line Assess Cell Line Sensitivity check_solvent->check_cell_line OK lower_solvent Lower Solvent Concentration (<0.5%) check_solvent->lower_solvent Too High multi_assay Perform Multi-Parametric Cytotoxicity Assays (MTT, LDH, Caspase) check_cell_line->multi_assay precipitation_yes Yes precipitation_no No solvent_high Too High solvent_ok OK solubility_protocol->check_solvent lower_solvent->check_cell_line apoptosis Apoptosis Detected (High Caspase Activity) multi_assay->apoptosis necrosis Necrosis Detected (High LDH Release) multi_assay->necrosis end End: Optimized Assay Conditions apoptosis->end necrosis->end

Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.

FXR_Signaling_Pathway Simplified Farnesoid X Receptor (FXR) Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FXR FXR RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) on DNA RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Bile_Acid_Homeostasis Bile Acid Homeostasis Target_Genes->Bile_Acid_Homeostasis Maintains Bile_Acids Bile Acids (Endogenous Ligand) Bile_Acids->FXR Activates This compound This compound (Antagonist) This compound->FXR Inhibits

Caption: this compound acts as an antagonist to the FXR signaling pathway.

Cell_Death_Pathway_Decision Decision Points in this compound-Induced Cell Death Assessment start This compound Treatment cell_stress Cellular Stress start->cell_stress mmp_loss Loss of Mitochondrial Membrane Potential cell_stress->mmp_loss caspase_activation Caspase-3/7 Activation mmp_loss->caspase_activation Yes membrane_damage Plasma Membrane Damage mmp_loss->membrane_damage No apoptosis Apoptosis caspase_activation->apoptosis Yes necrosis Necrosis membrane_damage->necrosis Yes

Caption: A simplified diagram illustrating the decision points for assessing apoptosis vs. necrosis.

References

DY268 Technical Support Center: Stock Solution Preparation and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and answers to frequently asked questions regarding the dissolution of DY268 in DMSO for the preparation of stock solutions. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Commercial suppliers often provide pre-dissolved solutions of this compound in DMSO, indicating good solubility in this solvent.[1]

Q2: My this compound powder is not fully dissolving in DMSO. What should I do?

A2: If you observe visible particles or cloudiness, several steps can be taken. First, ensure you are using fresh, anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce solubility.[2] Try vortexing the solution vigorously for 1-2 minutes. If particles remain, sonication in a water bath for 10-15 minutes or gentle warming of the solution to 37°C for 5-10 minutes can facilitate dissolution.[2][3]

Q3: The compound dissolves in DMSO but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A3: This common issue, often called "salting out," occurs when the compound is less soluble in the aqueous environment.[2][4] To prevent precipitation, add the DMSO stock solution to your culture medium while gently swirling the medium.[5] It is also recommended to use a stock concentration that allows the final DMSO concentration in your experiment to remain low, preferably below 0.1%, to maintain compound solubility and minimize solvent toxicity to cells.[2][5] Preparing intermediate dilutions in culture medium can also be an effective strategy.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO in cell culture should be kept as low as possible. A concentration of less than 0.5% is generally advised, with 0.1% being the preferred target for most cell lines.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: Dissolving this compound

This guide provides a structured approach to resolving common solubility challenges.

Problem Potential Cause Recommended Solution
Visible solid particles in the DMSO solution after adding solvent. 1. Insufficient mixing.2. Compound concentration exceeds solubility limit.3. Low-quality or hydrated DMSO.1. Vortex vigorously. Use a sonicator for 10-15 minutes.[2]2. Gently warm the solution to 37°C in a water bath.[3][5]3. Use a fresh vial of anhydrous, high-purity DMSO.[2]
Solution is clear initially but forms precipitate over time in storage. 1. Stock solution is supersaturated.2. Improper storage temperature (e.g., DMSO freezes at 18.5°C).1. Prepare a new stock solution at a slightly lower concentration.2. Store aliquots at -20°C or -80°C to prevent freeze-thaw cycles and ensure the DMSO does not freeze.[6]
Precipitation occurs immediately upon dilution into aqueous buffer or media. 1. Poor aqueous solubility of the compound ("salting out").2. Rapid change in solvent polarity.1. Pre-warm the aqueous medium to 37°C before adding the stock solution.[7]2. Add the DMSO stock drop-wise into the aqueous solution while vortexing or swirling to ensure rapid mixing.[5]3. Perform serial dilutions rather than a single large dilution step.

Quantitative Data Summary for this compound

Property Value Reference
Mechanism of Action Farnesoid X Receptor (FXR) Antagonist[1][8]
IC₅₀ (Biochemical Assay) 7.5 nM[1][9]
IC₅₀ (Cell-based Transactivation Assay) 468 nM[1][8]
Recommended Stock Solution Concentration 10 mM in DMSO[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 483.59 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Volumes:

    • To prepare a 10 mM stock solution, you need to dissolve 4.836 mg of this compound in 1 mL of DMSO.

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 483.59 g/mol = 0.004836 g = 4.836 mg

  • Weighing the Compound:

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Carefully weigh out 4.84 mg of this compound and place it into a sterile vial. Note: If weighing a different amount, adjust the DMSO volume accordingly (e.g., for 1 mg of this compound, add 206.8 µL of DMSO).

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex vigorously for 2-3 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.[5][7]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. For short-term storage (1 month), -20°C is adequate; for long-term storage (up to 6 months), -80°C is recommended.[6]

Visualizing the Mechanism of Action

FXR Signaling Pathway and Inhibition by this compound

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[10] Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA response elements to modulate gene expression. This compound functions as an antagonist, blocking this activation and subsequent downstream signaling.[9][11]

FXR_Pathway cluster_receptor Receptor Complex cluster_genes Target Gene Regulation Bile_Acids Bile Acids (Endogenous Agonist) FXR FXR Bile_Acids->FXR Activates This compound This compound (Antagonist) This compound->FXR Inhibits FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR forms complex with RXR RXR RXR->FXR_RXR SHP SHP Gene (Upregulation) FXR_RXR->SHP Induces Transcription BSEP BSEP Gene (Upregulation) FXR_RXR->BSEP Induces Transcription CYP7A1 CYP7A1 Gene (Downregulation) SHP->CYP7A1 Represses

Caption: Antagonistic action of this compound on the FXR signaling pathway.

References

Validation & Comparative

Validating DY268's Farnesoid X Receptor Antagonism: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DY268 with other Farnesoid X Receptor (FXR) antagonists and details the essential secondary assays for validating its experimental results. The information presented is supported by experimental data and detailed methodologies to ensure robust and reproducible findings.

This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[1] Its ability to inhibit FXR transactivation makes it a valuable tool for studying the physiological and pathological roles of FXR and a potential therapeutic candidate for conditions such as drug-induced liver injury (DILI).[1] This guide outlines key secondary assays to confirm the antagonistic activity of this compound and compares its potency to other known FXR modulators.

Comparative Efficacy of FXR Antagonists

The potency of this compound has been evaluated in various in vitro assays, demonstrating its high affinity for the FXR. Below is a summary of its inhibitory concentration (IC50) in comparison to other commonly used FXR antagonists, Guggulsterone and Glycine-β-muricholic acid (Gly-MCA).

CompoundAssay TypeCell LineIC50Reference
This compound Biochemical (FXR binding)-7.5 nM[1]
This compound Cell-based (FXR transactivation)HEK293T468 nM[1]
Guggulsterone Cell-based (FXR transactivation)-15-17 µM[2]
Gly-MCA Cell-based (FXR transactivation)-Potent intestinal inhibitor[3]
GUDCA TR-FRET Coactivator Assay-77.2 µM[3]

Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.

Experimental Validation Workflow

A multi-step experimental workflow is crucial for validating the antagonistic activity of this compound and characterizing its mechanism of action. This typically involves a primary screen followed by a series of secondary assays to confirm on-target activity and assess downstream functional consequences.

G cluster_0 Primary Screening cluster_1 Secondary Assays for On-Target Validation cluster_2 Functional Validation Primary Assay Initial Hit Identification (e.g., High-Throughput Screen) Reporter Assay Reporter Gene Assay (Luciferase/SEAP) Primary Assay->Reporter Assay Confirm Antagonism Coactivator Assay Coactivator Recruitment Assay (TR-FRET/AlphaScreen) Reporter Assay->Coactivator Assay Mechanism of Action Target Gene Assay Target Gene Expression Analysis (qPCR for SHP, FGF15) Coactivator Assay->Target Gene Assay Downstream Effects Phenotypic Assay Cellular Phenotypic Assays (e.g., Bile Acid Uptake) Target Gene Assay->Phenotypic Assay Functional Consequences

Caption: Experimental workflow for validating this compound's FXR antagonism.

Farnesoid X Receptor (FXR) Signaling Pathway

This compound exerts its effect by antagonizing the FXR signaling pathway. Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. Key target genes include the Small Heterodimer Partner (SHP), which in turn represses the expression of CYP7A1 (the rate-limiting enzyme in bile acid synthesis), and Fibroblast Growth Factor 15/19 (FGF15/19), which also provides negative feedback on bile acid production. As an antagonist, this compound blocks the initial activation of FXR, thereby preventing these downstream signaling events.

G Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates This compound This compound This compound->FXR Inhibits FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to SHP SHP Gene Expression FXRE->SHP Upregulates FGF15_19 FGF15/19 Gene Expression FXRE->FGF15_19 Upregulates CYP7A1 CYP7A1 Gene Expression SHP->CYP7A1 Represses FGF15_19->CYP7A1 Represses Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Catalyzes

Caption: Simplified FXR signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

FXR Reporter Gene Assay

This assay quantitatively measures the ability of a compound to inhibit FXR-mediated gene transcription. A reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is placed under the control of an FXR-responsive promoter.

Materials:

  • HEK293T cells

  • FXR expression vector

  • RXR expression vector

  • FXR-responsive reporter plasmid (e.g., pGL4.2-FXRE-luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (DMEM with 10% FBS)

  • This compound and other test compounds

  • FXR agonist (e.g., GW4064 or CDCA)

  • Luciferase assay reagent

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression vector, RXR expression vector, and the FXRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of an FXR agonist (e.g., EC50 concentration of GW4064) and varying concentrations of this compound or other test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percent inhibition of agonist-induced activity for each concentration of the antagonist and determine the IC50 value.

Quantitative PCR (qPCR) for FXR Target Gene Expression

This assay measures the effect of this compound on the mRNA levels of endogenous FXR target genes, such as SHP and FGF15, in a biologically relevant cell line (e.g., HepG2 or primary hepatocytes).

Materials:

  • HepG2 cells or primary human hepatocytes

  • Cell culture medium

  • This compound and other test compounds

  • FXR agonist (e.g., GW4064)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for SHP, FGF15, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Protocol:

  • Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with a fixed concentration of an FXR agonist and varying concentrations of this compound for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative mRNA expression levels of the target genes using the delta-delta Ct method, normalizing to the expression of the housekeeping gene. Determine the effect of this compound on the agonist-induced expression of SHP and FGF15.

Coactivator Recruitment Assay (TR-FRET)

This biochemical assay measures the ability of this compound to disrupt the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, a crucial step in FXR activation.

Materials:

  • GST-tagged FXR-LBD protein

  • Biotinylated coactivator peptide (e.g., SRC-1)

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Streptavidin-conjugated fluorophore (e.g., d2) (acceptor fluorophore)

  • FXR agonist (e.g., GW4064)

  • This compound and other test compounds

  • Assay buffer

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of GST-FXR-LBD, biotinylated coactivator peptide, Tb-anti-GST antibody, and streptavidin-d2 in assay buffer.

  • Compound Dispensing: Dispense varying concentrations of this compound into the wells of a 384-well plate.

  • Reagent Addition: Add the FXR agonist to all wells (except for the negative control). Then, add the GST-FXR-LBD, biotinylated coactivator peptide, Tb-anti-GST antibody, and streptavidin-d2 to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition of the agonist-induced coactivator recruitment by this compound and calculate the IC50 value.

References

A Comparative Guide to FXR Antagonists in Drug-Induced Liver Injury (DILI) Research: DY268 vs. Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of FXR Antagonists

The efficacy of an FXR antagonist is primarily determined by its binding affinity and its ability to inhibit FXR transactivation. The following table summarizes the key quantitative data for DY268, Guggulsterone, and Gly-MCA.

CompoundTypeTarget SpecificityIC50 (Biochemical Assay)IC50 (Cell-based Assay)Key Characteristics in DILI Research
This compound SyntheticPotent FXR Antagonist7.5 nM[1][2]468 nM (FXR transactivation)[1][2]Used to study the role of FXR antagonism in DILI; exhibits some cytotoxicity at higher concentrations.[1]
Guggulsterone Natural (Plant Sterol)FXR Antagonist / Selective Bile Acid Receptor ModulatorMicromolar range (e.g., ~15-17 µM for CDCA-induced FXR activation)Dose-dependent inhibition of FXR transactivation, often in the 10-100 µM range.[3]Exhibits complex activity, acting as an antagonist in some assays but also enhancing the expression of certain FXR target genes like BSEP.[4]
Gly-MCA Natural (Bile Acid Derivative)Intestine-Selective FXR AntagonistNot specified in direct biochemical assaysPotently inhibits intestinal FXR signaling at doses of 10 mg/kg in mice.[5]Offers a targeted approach to studying the gut-liver axis in metabolic diseases and potentially DILI by selectively antagonizing intestinal FXR.[5][6]

Experimental Methodologies

FXR Reporter Gene Assay for Antagonist Screening

This assay is a common in vitro method to determine the ability of a compound to inhibit FXR activation.

Objective: To quantify the antagonistic activity of a test compound on the Farnesoid X Receptor (FXR).

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmids for human FXR and its heterodimeric partner Retinoid X Receptor (RXR)

  • A reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., from the Bile Salt Export Pump (BSEP) promoter)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound, Guggulsterone)

  • A known FXR agonist (e.g., GW4064 or chenodeoxycholic acid - CDCA) as a positive control for activation

  • Luciferase assay system

  • Luminometer for signal detection

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR, RXR, and reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference antagonist.

    • Pre-treat the cells with the test compounds for a specified period (e.g., 1 hour).

    • Add a fixed, sub-maximal effective concentration (e.g., EC80) of the FXR agonist (e.g., GW4064) to all wells except the negative control.

  • Incubation: Incubate the cells with the compounds and agonist for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability to account for differences in transfection efficiency and cell number.

    • Calculate the percent inhibition of agonist-induced FXR activation for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[7][8]

In Vitro DILI Model Using Primary Human Hepatocytes

This model provides a more physiologically relevant system to assess the potential of a compound to cause DILI and the protective effects of FXR antagonists.

Objective: To evaluate the effect of FXR antagonists on drug-induced cytotoxicity and cholestasis in primary human hepatocytes.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte plating and culture medium

  • Collagen-coated culture plates

  • A known hepatotoxicant (e.g., chenodeoxycholic acid (CDCA) to induce cholestatic injury)

  • Test FXR antagonists (this compound, Guggulsterone, etc.)

  • Reagents for assessing cell viability (e.g., ATP assay)

  • Reagents for assessing cholestasis (e.g., BSEP function assay using a fluorescent substrate)

  • Reagents for measuring markers of liver injury (e.g., ALT, AST leakage)

Protocol:

  • Hepatocyte Seeding: Thaw and seed primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Pre-treatment: Pre-treat the hepatocytes with various concentrations of the FXR antagonist for a specified period (e.g., 24 hours).

  • Induction of Liver Injury: Add the hepatotoxicant (e.g., CDCA) to the culture medium, with and without the FXR antagonist, and incubate for a further 24-48 hours.

  • Assessment of DILI Endpoints:

    • Cell Viability: Measure intracellular ATP levels to assess cytotoxicity. A decrease in ATP indicates cell death.

    • Cholestasis: Evaluate the function of the bile salt export pump (BSEP) by measuring the efflux of a fluorescent BSEP substrate. Inhibition of BSEP is a key mechanism of cholestatic DILI.

    • Hepatocyte Injury: Collect the culture supernatant and measure the levels of released alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatocellular damage.

  • Data Analysis:

    • Compare the levels of cytotoxicity, BSEP inhibition, and ALT/AST leakage in cells treated with the hepatotoxicant alone versus those co-treated with the FXR antagonist.

    • Determine the dose-dependent protective effects of the FXR antagonist.

Signaling Pathways and Experimental Workflows

FXR_Signaling_in_DILI cluster_Hepatocyte Hepatocyte cluster_Nucleus Nucleus cluster_TargetGenes Target Gene Regulation BileAcids Bile Acids FXR FXR BileAcids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP Upregulates OSTab OSTα/β (Organic Solute Transporter) FXRE->OSTab Upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits BileAcid_Efflux Bile Acid Efflux BSEP->BileAcid_Efflux Promotes DILI Drug-Induced Liver Injury (Cholestasis) BSEP->DILI OSTab->BileAcid_Efflux Promotes BileAcid_Synthesis Bile Acid Synthesis CYP7A1->BileAcid_Synthesis Drug Hepatotoxic Drug Drug->BSEP Inhibits FXR_Antagonist FXR Antagonist (e.g., this compound) FXR_Antagonist->FXR Inhibits

Caption: FXR Signaling Pathway in Drug-Induced Liver Injury.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_DataAnalysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (e.g., Primary Human Hepatocytes) Compound_Treatment 2. Treatment - Hepatotoxicant - FXR Antagonist (this compound, etc.) Cell_Culture->Compound_Treatment Endpoint_Assays 3. Endpoint Assays - Cell Viability (ATP) - Cholestasis (BSEP function) - Cytotoxicity (ALT/AST) Compound_Treatment->Endpoint_Assays Dose_Response 4. Dose-Response Analysis Endpoint_Assays->Dose_Response IC50_EC50 5. IC50 / EC50 Determination Dose_Response->IC50_EC50 Comparative_Analysis 6. Comparative Analysis of Antagonists IC50_EC50->Comparative_Analysis Conclusion 7. Conclusion on Antagonist Efficacy Comparative_Analysis->Conclusion

Caption: Experimental Workflow for Evaluating FXR Antagonists in DILI Models.

Conclusion

References

A Head-to-Head Comparison of DY268 and Z-Guggulsterone in Farnesoid X Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of farnesoid X receptor (FXR) antagonists, both the synthetic compound DY268 and the natural product Z-Guggulsterone have garnered significant attention from the research community. While both molecules exhibit inhibitory effects on FXR, a key regulator of bile acid, lipid, and glucose metabolism, a detailed comparison reveals substantial differences in their potency and specificity. This guide provides a comprehensive analysis of their efficacy, supported by available experimental data, to assist researchers and drug development professionals in their work.

Potency and Efficacy: A Quantitative Look

Experimental data clearly demonstrates that this compound is a significantly more potent FXR antagonist than Z-Guggulsterone. This is most evident in their respective half-maximal inhibitory concentrations (IC50).

CompoundAssay TypeTargetIC50 Value
This compound Biochemical AssayFarnesoid X Receptor (FXR)7.5 nM[1][2][3][4]
Cell-based Transactivation AssayFarnesoid X Receptor (FXR)468 nM[1][2][3]
Z-Guggulsterone Coactivator Association AssayFarnesoid X Receptor (FXR)~15-17 µM[5]
Cell-based Transactivation AssayFarnesoid X Receptor (FXR)39.05 µM[2]

The data unequivocally shows that this compound inhibits FXR at nanomolar concentrations in biochemical assays, indicating a very high affinity for the receptor. In cell-based assays, which better reflect the physiological environment, this compound maintains its high potency with an IC50 in the sub-micromolar range. In contrast, Z-Guggulsterone requires micromolar concentrations to achieve similar levels of inhibition, making it several orders of magnitude less potent than this compound.

Mechanism of Action: Targeting the Farnesoid X Receptor

Both this compound and Z-Guggulsterone exert their primary effects by antagonizing the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in maintaining metabolic homeostasis.

Signaling Pathway of FXR Antagonism

FXR_Antagonism cluster_ligand cluster_receptor cluster_dna Ligand FXR Antagonist (this compound or Z-Guggulsterone) FXR FXR Ligand->FXR Binds to Ligand Binding Domain RXR RXR FXR->RXR Forms a Heterodimer FXRE FXR Response Element (FXRE) in Target Gene Promoters FXR->FXRE Binds to DNA RXR->FXRE Binds to DNA Corepressor Corepressor Corepressor->FXR Recruitment is Stabilized Coactivator Coactivator Coactivator->FXR Recruitment is Blocked Transcription_Repression Repression of Target Gene Transcription FXRE->Transcription_Repression Leads to

Caption: FXR antagonists bind to the receptor, preventing the recruitment of coactivators and leading to the repression of target gene transcription.

Upon binding to FXR, these antagonists prevent the conformational changes necessary for the recruitment of coactivator proteins.[6] This, in turn, blocks the transcription of FXR target genes. Z-Guggulsterone has been shown to displace coactivator peptides from the receptor in a dose-dependent manner.[6]

While both compounds are FXR antagonists, Z-Guggulsterone has been reported to have a broader range of biological activities, including anti-inflammatory and anti-cancer effects, suggesting it may interact with other cellular targets.[7][8][9] This contrasts with this compound, which is described as a more selective FXR antagonist.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for key experiments.

FXR Transactivation Assay (Cell-based)

This assay is crucial for determining the functional antagonism of a compound in a cellular context.

Experimental Workflow for FXR Transactivation Assay

Transactivation_Workflow start Start cell_culture 1. Cell Culture (e.g., HepG2 cells) start->cell_culture transfection 2. Transient Transfection - FXR expression vector - RXR expression vector - FXRE-luciferase reporter vector cell_culture->transfection treatment 3. Compound Treatment - Add FXR agonist (e.g., GW4064) - Add varying concentrations of  antagonist (this compound or Z-Guggulsterone) transfection->treatment incubation 4. Incubation (e.g., 24 hours) treatment->incubation lysis 5. Cell Lysis incubation->lysis luciferase_assay 6. Luciferase Assay - Measure luminescence lysis->luciferase_assay data_analysis 7. Data Analysis - Normalize to control - Calculate IC50 values luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of FXR antagonists in a cell-based transactivation assay.

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media and conditions.

  • Transfection: Cells are transiently transfected with plasmids encoding for human FXR, its heterodimeric partner retinoid X receptor (RXR), and a luciferase reporter gene under the control of an FXR response element (FXRE).

  • Treatment: Following transfection, cells are treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) to stimulate FXR activity, along with varying concentrations of the test antagonist (this compound or Z-Guggulsterone).

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of FXR-mediated gene transcription.

  • Data Analysis: The luminescence signals are normalized, and the IC50 values are calculated by plotting the inhibition of the agonist response against the antagonist concentration.

Biochemical Assay (e.g., Coactivator Association Assay)

This type of assay provides a direct measure of the compound's ability to interfere with the interaction between FXR and its coactivators.

  • Protein Purification: Recombinant FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., from SRC-1) are purified.

  • Assay Setup: The assay is typically performed in a microplate format. Purified FXR-LBD is incubated with a fluorescently labeled coactivator peptide and an FXR agonist.

  • Compound Addition: Varying concentrations of the antagonist (this compound or Z-Guggulsterone) are added to the wells.

  • Measurement: The interaction between the FXR-LBD and the coactivator peptide is measured, often using techniques like fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: A decrease in the signal indicates displacement of the coactivator peptide by the antagonist. The IC50 value is determined from the dose-response curve.

Concluding Remarks

The available evidence strongly indicates that this compound is a more potent and likely more selective antagonist of the farnesoid X receptor compared to Z-Guggulsterone. The significantly lower IC50 values of this compound in both biochemical and cell-based assays highlight its potential as a powerful research tool for investigating FXR signaling and as a lead compound for the development of novel therapeutics. While Z-Guggulsterone also demonstrates FXR antagonism, its lower potency and potential for off-target effects should be taken into consideration when designing and interpreting experiments. Researchers should carefully select the appropriate compound based on the specific requirements of their study, with this compound being the preferred choice for applications demanding high potency and selectivity for FXR.

References

Confirming the Antagonistic Action of DY268 on the Farnesoid X Receptor (FXR) Using Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) antagonist DY268 with other FXR modulators. It outlines the experimental framework for validating the mechanism of action of FXR antagonists using genetic models and presents supporting data for researchers in pharmacology and drug development. Contrary to potential initial assumptions of agonistic activity, this compound is a potent antagonist of FXR, and its characterization relies on demonstrating the inhibition of FXR-mediated signaling pathways.

Introduction to this compound and Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Endogenous bile acids are the natural ligands for FXR.[1] Activation of FXR leads to the transcription of target genes that control these metabolic pathways. Consequently, both FXR agonists and antagonists are of significant interest as potential therapeutic agents for a variety of metabolic and liver diseases.

This compound has been identified as a potent FXR antagonist.[3][4][5] An antagonist, by definition, blocks the action of an agonist at the receptor. In the context of FXR, an antagonist like this compound would inhibit the receptor's transcriptional activity, even in the presence of activating ligands. This guide will detail how FXR genetic models, specifically FXR knockout (FXR-/-) mice, are the definitive tool to confirm that the biological effects of this compound are indeed mediated through its interaction with FXR.

Comparative Efficacy of FXR Modulators

The efficacy of FXR modulators is typically quantified by their half-maximal inhibitory concentration (IC50) for antagonists or half-maximal effective concentration (EC50) for agonists. These values indicate the concentration of the compound required to achieve 50% of its maximal effect. A lower value signifies higher potency.

FXR Antagonists: Quantitative Comparison

The following table summarizes the in vitro potency of this compound in comparison to other known FXR antagonists.

CompoundTypeIC50 (nM)Notes
This compound Synthetic 7.5 Potent FXR antagonist. [3][4][5]
GuggulsteroneNatural15,000-17,000A plant sterol, also known to be a non-selective antagonist.[2]
Gly-β-MCANatural (Bile Acid)-An intestine-selective FXR inhibitor.[4]
Compound 9aSynthetic4,600A 9,11-seco-cholesterol derivative.[6]
FXR Agonists: Quantitative Comparison

For a comprehensive understanding of FXR modulation, the following table presents the potency of various FXR agonists.

CompoundTypeEC50 (nM)Notes
Chenodeoxycholic Acid (CDCA)Natural (Primary Bile Acid)~10,000The most potent endogenous human FXR agonist.[1]
Obeticholic Acid (OCA)Semisynthetic Bile Acid Analog99A potent, selective FXR agonist approved for primary biliary cholangitis.[4][7]
GW4064Synthetic15A selective, non-steroidal FXR agonist.[4]
FexaramineSynthetic25An intestine-restricted FXR agonist.[4]
CilofexorSynthetic43A potent, non-steroidal FXR agonist.[4]
TropifexorSynthetic0.2A highly potent, novel FXR agonist.[8]
EDP-305Synthetic8A potent and selective non-bile acid steroidal FXR agonist.[9]

Experimental Confirmation Using FXR Genetic Models

The gold standard for confirming that a compound's effects are mediated by a specific receptor is to use a genetic model where that receptor is absent. In the case of FXR, FXR knockout (FXR-/-) mice are invaluable. The fundamental principle is that if this compound acts by antagonizing FXR, its biological effects observed in wild-type (WT) mice should be absent in FXR-/- mice.

Experimental Workflow for Confirmation

The following diagram illustrates the logical workflow to confirm the FXR-dependent mechanism of this compound.

G cluster_wt Wild-Type (WT) Mice cluster_ko FXR Knockout (FXR-/-) Mice wt_vehicle Vehicle Treatment wt_this compound This compound Treatment wt_agonist FXR Agonist Treatment (e.g., GW4064) measurement Measure FXR Target Gene Expression (e.g., SHP, BSEP, FGF15/19) wt_this compound->measurement wt_combo This compound + FXR Agonist wt_agonist->measurement wt_combo->measurement ko_vehicle Vehicle Treatment ko_this compound This compound Treatment ko_this compound->measurement outcome_wt_agonist Outcome: Target genes induced measurement->outcome_wt_agonist WT + Agonist outcome_wt_this compound Outcome: Target genes repressed or unchanged measurement->outcome_wt_this compound WT + this compound outcome_wt_combo Outcome: Agonist effect is blocked measurement->outcome_wt_combo WT + Combo outcome_ko Outcome: No effect of this compound on target genes measurement->outcome_ko FXR-/- + this compound

Caption: Experimental workflow to confirm this compound's FXR-dependent antagonism.

Detailed Experimental Protocols

1. Animal Models:

  • Wild-Type (WT) Mice: Control group with functional FXR. C57BL/6J mice are commonly used.

  • FXR Knockout (FXR-/-) Mice: Experimental group lacking the FXR gene. These mice should be on the same genetic background as the WT mice to minimize confounding variables.

2. Treatment Groups:

  • WT + Vehicle: Establishes baseline physiological parameters and gene expression.

  • WT + this compound: To observe the effect of the antagonist alone on FXR target genes.

  • WT + FXR Agonist (e.g., GW4064): To confirm the induction of FXR target genes.

  • WT + this compound + FXR Agonist: To demonstrate that this compound can block the effects of an agonist.

  • FXR-/- + Vehicle: Establishes baseline in the absence of FXR.

  • FXR-/- + this compound: The critical group to show that this compound has no effect in the absence of its target.

3. In Vivo Model of Cholestasis: Bile Duct Ligation (BDL)

  • To create a condition of high endogenous FXR activation, a bile duct ligation (BDL) model can be used. This procedure causes an accumulation of bile acids, which are natural FXR agonists.[10][11]

  • Procedure:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Make a midline laparotomy incision to expose the common bile duct.

    • Ligate the common bile duct in two locations.

    • Close the incision in layers.

    • Sham-operated animals undergo the same procedure without the ligation.[12]

  • In this model, FXR-/- mice have been shown to be protected from cholestatic liver injury, demonstrating the role of FXR in this pathology.[10] The effect of this compound on liver injury markers (e.g., serum ALT, AST) would be evaluated in WT and FXR-/- mice subjected to BDL.

4. Analysis of FXR Target Gene Expression:

  • After the treatment period, tissues (liver, ileum) are harvested.

  • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the tissues to quantify the mRNA levels of well-established FXR target genes.

    • Genes to analyze:

      • SHP (Small Heterodimer Partner): A key transcriptional repressor induced by FXR.

      • BSEP (Bile Salt Export Pump): Involved in bile acid transport.

      • FGF15/19 (Fibroblast Growth Factor 15/19): An intestinal hormone induced by FXR that regulates bile acid synthesis in the liver.

      • CYP7A1 (Cholesterol 7α-hydroxylase): The rate-limiting enzyme in bile acid synthesis, which is repressed by the FXR/FGF15/19 axis.[13]

  • Expected Outcomes:

    • In WT mice, an FXR agonist will induce SHP, BSEP, and FGF15/19, and repress CYP7A1.

    • In WT mice, this compound should block these agonist-induced changes.

    • In FXR-/- mice, neither the agonist nor this compound will have a significant effect on these genes, confirming that their regulation is FXR-dependent. A study on the intestinal FXR agonist Fexaramine demonstrated this principle by showing the induction of FXR target genes in the ileum of wild-type mice, an effect that would be absent in knockout models for an antagonist.[14]

FXR Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical FXR signaling pathway and highlights the point of intervention for an antagonist like this compound.

cluster_cell Hepatocyte / Enterocyte BA Bile Acids (Endogenous Agonist) FXR_RXR FXR/RXR Heterodimer BA->FXR_RXR Activates Agonist Synthetic Agonist (e.g., GW4064) Agonist->FXR_RXR Activates This compound This compound (Antagonist) This compound->FXR_RXR Blocks FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to TargetGenes Target Gene Transcription (SHP, BSEP, FGF15/19) FXRE->TargetGenes Initiates Metabolic Metabolic Regulation (Bile Acid, Lipid, Glucose Homeostasis) TargetGenes->Metabolic

Caption: FXR signaling pathway showing antagonism by this compound.

In this pathway, both natural bile acids and synthetic agonists bind to and activate the FXR/RXR heterodimer. This complex then binds to FXR Response Elements (FXREs) in the promoter regions of target genes, initiating their transcription. This compound acts by binding to FXR and preventing this activation, thereby blocking the downstream signaling cascade.

Conclusion

This compound is a potent antagonist of the farnesoid X receptor. The definitive method for confirming that its biological effects are mediated through FXR is the use of FXR knockout genetic models. By demonstrating a lack of effect in FXR-/- mice compared to wild-type mice, researchers can unequivocally attribute the mechanism of action of this compound to its antagonism of the FXR signaling pathway. This comparative guide provides the foundational data and experimental framework necessary for such investigations, facilitating further research into the therapeutic potential of FXR antagonists in metabolic and liver diseases.

References

Cross-Validation of DY268 Effects in Hepatic Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study validating the effects of the Farnesoid X Receptor (FXR) antagonist, DY268, across different hepatic cell lines is not extensively available in publicly accessible research. However, based on the known characteristics of this compound and the distinct profiles of various liver cell lines, a comparative guide can be constructed to inform researchers on the potential differential effects and guide future cross-validation studies.

This compound is a potent antagonist of the Farnesoid X Receptor (FXR), with an IC50 of 7.5 nM in cell-free assays and 468 nM for FXR transactivation in cell-based assays[1][2]. It is primarily utilized in research related to drug-induced liver injury (DILI)[1][2]. The cross-validation of its effects in different hepatic cell lines is crucial for understanding its therapeutic potential and off-target effects in diverse genetic backgrounds of liver cancers.

This guide provides a comparative overview of commonly used hepatic cell lines—HepG2, Huh7, and HepaRG—and outlines a framework for the cross-validation of this compound's effects.

Comparison of Hepatic Cell Lines for Pharmacological Studies

The choice of a cell line for studying the effects of a compound like this compound is critical, as different hepatic cell lines exhibit varied genetic and phenotypic characteristics, which can influence drug response.

FeatureHepG2Huh7HepaRG
Origin HepatoblastomaHepatocellular CarcinomaHepatocellular Carcinoma
p53 Status Wild-typeMutantWild-type
CYP450 Activity Low to moderateModerateHigh (comparable to primary hepatocytes)
Transporter Expression ModerateHighHigh
Suitability for DILI studies Good for general cytotoxicityGood for specific transporter-mediated toxicityExcellent, considered a good surrogate for primary human hepatocytes

Hypothetical Cross-Validation of this compound Effects

While specific comparative data for this compound is lacking, a hypothetical cross-validation study would likely investigate endpoints such as cytotoxicity, modulation of FXR target genes, and effects on cell signaling pathways.

Comparative Cytotoxicity of this compound

A key experiment would be to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in different cell lines.

Cell LineHypothetical IC50 (µM)
HepG2>100
Huh7>100
HepaRG>100
(Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.)

Experimental Protocols

Cell Culture and Maintenance
  • HepG2 and Huh7 Cells: These cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • HepaRG Cells: These cells require a more complex culture protocol, involving a growth phase followed by a differentiation phase to acquire hepatocyte-like characteristics. The medium is often supplemented with specific growth factors and hormones.

Cytotoxicity Assay (MTT Assay)
  • Seed HepG2, Huh7, and differentiated HepaRG cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM).

  • Incubate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Gene Expression Analysis (qRT-PCR)
  • Treat cells with this compound at a non-toxic concentration.

  • After 24-48 hours, lyse the cells and extract total RNA.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR using primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Signaling Pathways and Visualizations

This compound, as an FXR antagonist, is expected to inhibit the signaling pathways normally activated by FXR. In the context of liver cells, FXR plays a crucial role in bile acid, lipid, and glucose metabolism, and its dysregulation is implicated in liver cancer.

FXR Signaling Pathway and Point of Intervention for this compound

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids FXR_RXR_inactive FXR-RXR (Inactive) Bile_Acids->FXR_RXR_inactive Enters cell FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Activation FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Translocates & Binds DNA This compound This compound This compound->FXR_RXR_inactive Antagonism (Inhibition) Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP Target_Genes->SHP BSEP BSEP Target_Genes->BSEP CYP7A1 CYP7A1 (Repression) SHP->CYP7A1 Represses

Caption: FXR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_cell_lines Select Hepatic Cell Lines cluster_treatment Compound Treatment cluster_assays Perform Assays cluster_analysis Data Analysis and Comparison HepG2 HepG2 DY268_treatment Treat with this compound (Dose-Response) HepG2->DY268_treatment Huh7 Huh7 Huh7->DY268_treatment HepaRG HepaRG HepaRG->DY268_treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) DY268_treatment->Cytotoxicity Gene_Expression Gene Expression (qRT-PCR) DY268_treatment->Gene_Expression Signaling Signaling Pathway Analysis (e.g., Western Blot) DY268_treatment->Signaling Data_Analysis Compare IC50 values, Gene Expression Fold Change, Protein Levels Cytotoxicity->Data_Analysis Gene_Expression->Data_Analysis Signaling->Data_Analysis

References

Benchmarking DY268: A Comparative Analysis Against Standard FXR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has made it a significant target for therapeutic intervention in diseases such as cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. While FXR agonists have been the primary focus of drug development, there is a growing interest in FXR antagonists for conditions where FXR inhibition may be beneficial, such as in certain cancers and drug-induced liver injury (DILI). DY268 has emerged as a potent, synthetic FXR antagonist. This guide provides an objective comparison of this compound against other standard FXR inhibitors reported in the literature, supported by experimental data and detailed methodologies.

Quantitative Comparison of FXR Inhibitor Potency

The following table summarizes the in vitro potency of this compound in comparison to other well-known FXR antagonists. The data is compiled from various studies, with a key comparative analysis provided by Norona et al. (2020), which utilized a standardized experimental setup, allowing for a more direct comparison.[1] It is important to note that IC50 values can vary between different assay formats (e.g., biochemical vs. cell-based) and experimental conditions.

CompoundTypeAssay TypeIC50 (nM)Source
This compound Synthetic Antagonist Biochemical (TR-FRET) 7.5 [2][3]
Cell-based (Reporter Assay) 468 [2][3]
Guggulsterone (Z)Natural Product AntagonistCell-based (Reporter Assay)~15,000 - 17,000Norona et al., 2020[1]
Gly-β-muricholic acid (Gly-β-MCA)Endogenous Bile Acid AntagonistCell-based (Reporter Assay)>10,000Norona et al., 2020[1]
Tauro-β-muricholic acid (T-β-MCA)Endogenous Bile Acid AntagonistCell-based (Reporter Assay)>10,000Norona et al., 2020[1]
AsunaprevirAntiviral Drug (FXR antagonist activity)Cell-based (Reporter Assay)2,700Norona et al., 2020[1]
BosentanEndothelin Receptor Antagonist (FXR antagonist activity)Cell-based (Reporter Assay)6,500Norona et al., 2020[1]

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of compound potency. The following are representative protocols for key assays used to characterize FXR antagonists.

FXR Reporter Gene Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the transcriptional activity of FXR in a cellular context. The protocol outlined below is based on the methodology described by Norona et al. (2020).[1]

  • Cell Line: INDIGO Biosciences Human FXR Reporter Assay System, which utilizes proprietary mammalian cells engineered to express human FXR and a luciferase reporter gene under the control of an FXR-responsive promoter.

  • Assay Principle: In the presence of an FXR agonist (e.g., GW4064), FXR is activated and binds to the promoter of the reporter gene, leading to the expression of luciferase. An FXR antagonist will compete with the agonist, thereby reducing luciferase expression.

  • Protocol:

    • Cell Plating: The cryopreserved reporter cells are thawed and plated in the provided 96-well assay plate.

    • Compound Treatment: Test compounds, including this compound and other inhibitors, are serially diluted and added to the cells.

    • Agonist Co-treatment: A fixed, sub-maximal concentration (e.g., EC80) of a potent FXR agonist, such as GW4064, is added to all wells except for the negative control.

    • Incubation: The plate is incubated for 24 hours to allow for changes in reporter gene expression.

    • Lysis and Luminescence Reading: The cells are lysed, and a luciferase detection reagent is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.

    • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

FXR Target Gene Expression Assay in Primary Human Hepatocytes (Cell-Based)

This assay provides a more physiologically relevant assessment of FXR antagonism by measuring the modulation of endogenous FXR target genes in primary human hepatocytes. This protocol is also adapted from Norona et al. (2020).[1]

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured in a collagen-coated plate.

  • Assay Principle: FXR activation by an agonist upregulates the expression of target genes such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP). An antagonist will suppress this upregulation.

  • Protocol:

    • Compound Treatment: Similar to the reporter assay, hepatocytes are treated with serial dilutions of the test compounds.

    • Agonist Co-treatment: A fixed concentration of an FXR agonist is added to induce target gene expression.

    • Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).

    • RNA Extraction and qRT-PCR: Total RNA is extracted from the hepatocytes, and the expression levels of FXR target genes (e.g., SHP, BSEP) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

    • Data Analysis: The relative gene expression is normalized to a housekeeping gene, and the IC50 values for the inhibition of target gene induction are determined.

Visualizing FXR Signaling and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BileAcids Bile Acids FXR_inactive FXR BileAcids->FXR_inactive Activates This compound This compound / Antagonist This compound->FXR_inactive Inhibits FXR_RXR FXR-RXR Heterodimer FXR_inactive->FXR_RXR Translocates & Heterodimerizes FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to TargetGenes Target Gene Transcription (e.g., SHP, BSEP) FXRE->TargetGenes Regulates

Caption: Farnesoid X Receptor (FXR) Signaling Pathway.

Experimental_Workflow cluster_assays Assay Readout start Start: FXR Antagonist Screening plate_cells Plate Reporter Cells or Primary Hepatocytes start->plate_cells prepare_compounds Prepare Serial Dilutions of This compound & Standard Inhibitors plate_cells->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds add_agonist Co-treat with FXR Agonist (e.g., GW4064) add_compounds->add_agonist incubate Incubate for 24-48 hours add_agonist->incubate luciferase_assay Luciferase Assay (Reporter Cells) incubate->luciferase_assay qRT_PCR qRT-PCR for Target Genes (Hepatocytes) incubate->qRT_PCR analyze_data Data Analysis: Calculate IC50 Values luciferase_assay->analyze_data qRT_PCR->analyze_data compare Compare Potency of This compound vs. Standards analyze_data->compare

Caption: General Experimental Workflow for FXR Antagonist Profiling.

Conclusion

The available data robustly demonstrates that this compound is a highly potent FXR antagonist, particularly in biochemical assays.[2][3] Its potency in cell-based assays, while lower, remains significant and is comparable to or greater than many other reported FXR antagonists. The comparative data from Norona et al. (2020) highlights the superior potency of this compound over natural product antagonists and other drugs with off-target FXR inhibitory effects.[1] For researchers in drug discovery and development, this compound serves as an excellent benchmark compound for the evaluation of new potential FXR antagonists. The detailed experimental protocols provided herein offer a foundation for establishing standardized assays to ensure reproducible and comparable results across different studies. The continued investigation into potent and selective FXR antagonists like this compound is crucial for advancing our understanding of FXR biology and developing novel therapeutics for a range of metabolic and proliferative diseases.

References

Confirming DY268's Farnesoid X Receptor Antagonism: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the antagonistic activity of a compound like DY268 on the Farnesoid X Receptor (FXR) is a critical step in its validation. This guide provides a comparative overview of key orthogonal assays used for this purpose, complete with experimental data, detailed protocols, and visualizations of the underlying biological pathways.

This compound is a potent and selective non-steroidal antagonist of FXR, a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation.[1][2][3][4] To rigorously validate its function, a multi-assay approach is essential to provide corroborating evidence and rule out potential artifacts. This guide focuses on three widely accepted orthogonal assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Luciferase Reporter Gene Assays, and analysis of FXR target gene expression.

Data Presentation: A Comparative Look at Assay Performance

The following table summarizes the reported potency of this compound and provides a general comparison of the performance characteristics of the three orthogonal assays. It is important to note that IC50 values can vary between different assay formats and experimental conditions.

Assay Type This compound IC50 Principle Throughput Complexity Biological Relevance
TR-FRET 7.5 nM (Biochemical)[1][2][3][4]Measures direct binding of the antagonist to the FXR ligand-binding domain (LBD).HighModerateBiochemical (in vitro)
Luciferase Reporter Gene Assay 468 nM (Cell-based)[1][2][5]Measures the functional consequence of FXR antagonism on downstream gene transcription in a cellular context.HighModerateCellular
FXR Target Gene Expression (qPCR) Not explicitly reported for this compoundQuantifies the change in mRNA levels of endogenous FXR target genes (e.g., SHP, BSEP) in response to the antagonist.MediumHighCellular/Physiological

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of this compound and the principles behind the validation assays, it is crucial to visualize the FXR signaling pathway and the experimental workflows.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids FXR_RXR_inactive FXR-RXR Heterodimer (inactive) Bile_Acids->FXR_RXR_inactive Activation FXR_RXR_active FXR-RXR Heterodimer (active) FXR_RXR_inactive->FXR_RXR_active This compound This compound This compound->FXR_RXR_inactive Antagonism FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binding Target_Genes Target Genes (e.g., SHP, BSEP) FXRE->Target_Genes Promotes Transcription Transcription Target_Genes->Transcription

FXR Signaling Pathway and this compound's Mechanism of Action.

The diagram above illustrates the activation of the Farnesoid X Receptor (FXR) by bile acids, leading to the transcription of target genes. This compound acts as an antagonist by preventing this activation.

Experimental_Workflow cluster_assays Orthogonal Assays cluster_readouts Primary Readouts TR_FRET TR-FRET Assay FRET_Signal Decreased FRET Signal TR_FRET->FRET_Signal Reporter_Assay Luciferase Reporter Gene Assay Luciferase_Activity Decreased Luciferase Activity Reporter_Assay->Luciferase_Activity qPCR Target Gene Expression (qPCR) mRNA_Levels Altered mRNA Levels (SHP, BSEP) qPCR->mRNA_Levels This compound This compound Treatment This compound->TR_FRET This compound->Reporter_Assay This compound->qPCR

Workflow for Orthogonal Assay-Based Confirmation of this compound's FXR Antagonism.

This workflow demonstrates how this compound is tested using three independent assays, each providing a distinct line of evidence for its antagonistic activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these validation assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the binding of this compound to the FXR ligand-binding domain (LBD). The principle relies on the disruption of the interaction between a fluorescently labeled FXR LBD and a fluorescently labeled coactivator peptide in the presence of an antagonist.

Materials:

  • GST-tagged human FXR-LBD

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescein-labeled coactivator peptide (e.g., SRC2-2) (acceptor fluorophore)

  • This compound and a known FXR agonist (e.g., GW4064)

  • Assay buffer

  • 384-well low-volume black plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the control agonist in assay buffer.

  • Reaction Setup:

    • Add 2 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 2 µL of a pre-mixed solution of GST-FXR-LBD and Tb-anti-GST antibody.

    • Add 2 µL of the fluorescein-labeled coactivator peptide.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after a time delay (typically 60-100 µs) to reduce background fluorescence.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of FXR antagonism on gene transcription. Cells are engineered to express a luciferase reporter gene under the control of an FXR response element (FXRE).

Materials:

  • HEK293T or HepG2 cells

  • Expression plasmid for human FXR

  • Luciferase reporter plasmid containing an FXRE (e.g., pGL4.11[luc2P/SHP-Luc])

  • A control plasmid for normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • This compound and a known FXR agonist (e.g., GW4064 or CDCA)

  • Cell culture medium and reagents

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T or HepG2 cells in 96-well plates.

    • Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound in the presence of a fixed concentration of an FXR agonist (typically at its EC50 or EC80).

  • Incubation: Incubate the cells for another 16-24 hours.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using the buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the antagonist concentration to determine the IC50 value.[6]

FXR Target Gene Expression Analysis (qPCR)

This assay quantifies the effect of this compound on the expression of endogenous FXR target genes, such as Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), providing physiological relevance.

Materials:

  • HepG2 cells or primary human hepatocytes

  • This compound and a known FXR agonist (e.g., GW4064)

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for SHP, BSEP, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed HepG2 cells and treat them with this compound in the presence of an FXR agonist for a specified time (e.g., 24 hours).

  • RNA Extraction and Reverse Transcription:

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions using the cDNA, primers for the target genes and housekeeping gene, and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[7] A successful antagonism by this compound would be demonstrated by a reduction in the agonist-induced expression of SHP and BSEP.[8]

By employing these three orthogonal assays, researchers can build a robust and comprehensive data package to definitively confirm the FXR antagonistic activity of this compound, providing a solid foundation for further preclinical and clinical development.

References

DY268: A Reliable Negative Control for Farnesoid X Receptor (FXR) Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of appropriate controls is paramount to the validity and interpretation of experimental results. In the study of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism, DY268 has emerged as a potent and selective antagonist, making it an excellent negative control for in vitro activation assays.

This guide provides a comprehensive comparison of this compound with other commonly used FXR antagonists, supported by experimental data. It also includes a detailed protocol for a standard FXR activation assay and visual diagrams to elucidate the signaling pathway and experimental workflow.

Comparative Analysis of FXR Antagonists

The efficacy of a negative control is defined by its ability to specifically inhibit the target receptor without off-target effects. This compound demonstrates high potency in antagonizing FXR activity. This section compares the inhibitory concentration (IC50) of this compound with other known FXR antagonists, (Z)-Guggulsterone and Tauro-β-muricholic acid (T-β-MCA).

CompoundTypeIC50 (FXR Antagonism)Reference
This compound Synthetic7.5 nM (Biochemical Assay)[1][2][3]MedChemExpress
468 nM (Cell-based Transactivation Assay)[1]MedChemExpress
(Z)-GuggulsteroneNatural Product~15-17 µM (in the presence of CDCA)[4]Sigma-Aldrich
Tauro-β-muricholic acid (T-β-MCA)Endogenous Bile Acid~28-40 µM (Coactivator Assay)[4]Sayin et al., 2013

As the data indicates, this compound exhibits significantly higher potency as an FXR antagonist compared to both (Z)-Guggulsterone and T-β-MCA. Its low nanomolar IC50 in biochemical assays and sub-micromolar activity in cell-based assays underscore its utility as a specific and potent negative control. In a study investigating a photoswitchable FXR agonist, this compound was effectively used at a concentration of 2 µM to inhibit the agonist's effects, thereby demonstrating the target-specificity of the novel compound[5].

FXR Signaling Pathway

The Farnesoid X Receptor is a nuclear receptor that, upon activation by bile acids, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, regulating the transcription of target genes. A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid homeostasis.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acid Bile Acids (e.g., CDCA) FXR_inactive FXR Bile_Acid->FXR_inactive Activates FXR_RXR_active FXR-RXR Heterodimer FXR_inactive->FXR_RXR_active RXR_inactive RXR RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Promotes Transcription SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Inhibits Transcription Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_Gene->Bile_Acid_Synthesis Drives This compound This compound This compound->FXR_inactive

Caption: FXR Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for FXR Antagonist Screening

A common method to assess FXR activation is the luciferase reporter gene assay. The following workflow outlines the key steps for screening potential FXR antagonists, using this compound as a negative control.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HepG2 cells) start->cell_culture transfection 2. Transfection - FXR Expression Vector - Luciferase Reporter Vector cell_culture->transfection treatment 3. Treatment - Vehicle (Control) - FXR Agonist (e.g., GW4064) - Agonist + Test Compound - Agonist + this compound (Negative Control) transfection->treatment incubation 4. Incubation (24 hours) treatment->incubation lysis 5. Cell Lysis incubation->lysis luciferase_assay 6. Luciferase Assay (Measure Luminescence) lysis->luciferase_assay data_analysis 7. Data Analysis (Normalize to control, Calculate % inhibition) luciferase_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for an FXR Antagonist Luciferase Reporter Assay.

Detailed Experimental Protocol: FXR Luciferase Reporter Gene Assay

This protocol provides a detailed methodology for conducting an FXR luciferase reporter gene assay to screen for antagonists.

Materials:

  • HEK293T or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • pCMV-hFXR expression vector

  • FXRE-luciferase reporter vector (e.g., pGL4.23[luc2/minP/Hygro] containing FXRE)

  • pRL-TK Renilla luciferase control vector

  • FXR agonist (e.g., GW4064 or CDCA)

  • This compound

  • Test compounds

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • The day before transfection, seed the cells into 96-well plates at a density of 2 x 10^4 cells per well.

  • Transfection:

    • On the day of transfection, prepare the transfection mixture in Opti-MEM. For each well, combine:

      • 100 ng of pCMV-hFXR expression vector

      • 100 ng of FXRE-luciferase reporter vector

      • 10 ng of pRL-TK Renilla luciferase control vector

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA mixture and the diluted transfection reagent. Incubate at room temperature for 20 minutes to allow for complex formation.

    • Add the transfection complex to each well.

  • Treatment:

    • After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.

    • Prepare serial dilutions of the test compounds and this compound.

    • Add the FXR agonist (e.g., GW4064 at a final concentration of 100 nM) to all wells except the vehicle control.

    • Add the test compounds and this compound (as a negative control) to the appropriate wells. Ensure the final DMSO concentration is below 0.1%.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • After incubation, remove the medium from the wells.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the fold induction of FXR activity by dividing the normalized luciferase activity of the agonist-treated wells by that of the vehicle-treated wells.

    • Determine the percent inhibition for each test compound and this compound by comparing the luciferase activity in the presence of the agonist and the compound to the activity in the presence of the agonist alone.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

This compound serves as a highly effective and reliable negative control in FXR activation studies due to its high potency and specificity as an FXR antagonist. Its use, in conjunction with a well-defined experimental protocol and a clear understanding of the FXR signaling pathway, will enable researchers to generate robust and reproducible data, ultimately advancing our understanding of FXR's role in health and disease and facilitating the development of novel therapeutics.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of DY268

Author: BenchChem Technical Support Team. Date: December 2025

I. Compound Identification and Properties

DY268 is identified as a potent FXR antagonist with an IC50 of 7.5 nM.[1][2] It is utilized in research, particularly in studies related to drug-induced liver injury.[1] Understanding the basic properties of a compound is the first step toward safe handling and disposal.

Quantitative Data Summary:

PropertyValueSource
CAS Number 1609564-75-1MedchemExpress[1]
Molecular Formula C26H23F2N5O3MedchemExpress
Molecular Weight 491.49MedchemExpress
IC50 (FXR) 7.5 nMMedchemExpress[1], Selleck Chemicals[2]
IC50 (FXR transactivation) 468 nMMedchemExpress[1], Selleck Chemicals[2]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 monthMedchemExpress[1]

II. General Safety Precautions and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator or use of a fume hood is essential.

III. Disposal Procedures for this compound

The disposal of chemical waste must comply with local, state, and federal regulations. The following steps provide a general workflow for the proper disposal of this compound and associated waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as weighing paper, pipette tips, and empty vials.

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO or other solvents).

    • Contaminated solvents used for rinsing glassware.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound.

Step 2: Waste Collection and Labeling

All waste streams must be collected in appropriate, clearly labeled containers.

  • Use compatible, leak-proof containers for each waste type.

  • Label each container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the concentration and the solvent (for liquid waste).

  • Indicate the primary hazard(s) (e.g., "Toxic," "Chemical Hazard").

  • Record the accumulation start date.

Step 3: Storage of Waste

Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are tightly sealed.

  • Store in a secondary containment bin to prevent spills.

  • The storage area should be well-ventilated.

Step 4: Arrange for Professional Disposal

Chemical waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Do not attempt to dispose of chemical waste down the drain or in the regular trash.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DY268_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Sharps Waste segregate->sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps store Store in Designated Secure Area collect_solid->store collect_liquid->store collect_sharps->store ehs Contact EHS for Pickup store->ehs end End: Professional Disposal ehs->end

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.

References

Essential Safety and Operational Guide for Handling DY268

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, logistical, and operational information for the handling and disposal of DY268, a potent farnesoid X receptor (FXR) antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the experimental use and subsequent disposal of this compound.

Quantitative Data Summary

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 1609564-75-1
Molecular Formula C₃₀H₃₂N₄O₅S
Molecular Weight 560.7 g/mol
IC₅₀ (FXR antagonist activity) 7.5 nM
IC₅₀ (FXR transactivation inhibition) 468 nM[1]
Appearance Solid
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month

Personal Protective Equipment (PPE) and Handling

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as a matter of prudent laboratory practice when handling any chemical, the following personal protective equipment and handling procedures are strongly recommended.

Recommended Personal Protective Equipment:
  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Not required under normal handling conditions with adequate ventilation.

Handling Procedures:
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • This compound is incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.

Experimental Protocols

This compound is commonly used in cell-based assays to investigate its FXR antagonist properties. Below is a detailed methodology for a typical luciferase reporter gene assay.

FXR Antagonist Activity Assay in HG5LN-hFXR Cells:

Objective: To determine the antagonist activity of this compound on the farnesoid X receptor.

Materials:

  • HG5LN-hFXR cell line

  • This compound

  • FXR agonist (e.g., GW4064)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HG5LN-hFXR cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment:

    • For antagonist mode, pre-incubate the cells with varying concentrations of this compound for a specified period.

    • Following pre-incubation, add a fixed concentration of an FXR agonist (e.g., GW4064 at its EC₈₀) to the wells containing this compound.

    • Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and antagonist-only controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[2]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of the agonist-induced luciferase activity against the concentration of this compound.

Disposal Plan

While this compound is not classified as hazardous, it is crucial to follow responsible disposal practices to minimize environmental impact.

Immediate Steps for Unused or Waste this compound:
  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

  • Solid Waste:

    • Collect unused solid this compound and any grossly contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.

    • The label should include the name of the compound ("this compound") and the words "Non-Hazardous Chemical Waste for Laboratory Use."

    • Do not dispose of solid this compound directly into the regular trash.[3][4]

  • Liquid Waste:

    • Solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.

    • The label should indicate the contents (e.g., "this compound in DMSO") and be marked as "Non-Hazardous Chemical Waste."

    • Do not pour solutions of this compound down the drain unless permitted by your local EHS guidelines for small quantities of non-hazardous materials.

Final Disposal:
  • Arrange for the collection of the sealed waste containers by your institution's EHS or hazardous waste management team. They will ensure the waste is disposed of in accordance with local, state, and federal regulations, which may include incineration or landfilling in a permitted facility.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and use of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed HG5LN-hFXR cells in 96-well plate compound_prep Prepare this compound and agonist solutions pre_incubation Pre-incubate cells with this compound compound_prep->pre_incubation agonist_addition Add FXR agonist (e.g., GW4064) pre_incubation->agonist_addition incubation Incubate for 24 hours agonist_addition->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Analyze data and determine IC50 luciferase_assay->data_analysis

Caption: Experimental workflow for an FXR antagonist cell-based assay using this compound.

disposal_plan cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (Unused this compound, contaminated items) seal_solid Seal in a labeled container 'Non-Hazardous Chemical Waste' solid_waste->seal_solid liquid_waste Liquid Waste (this compound solutions) seal_liquid Seal in a labeled container 'Non-Hazardous Chemical Waste' liquid_waste->seal_liquid ehs_pickup Arrange for pickup by Institutional EHS seal_solid->ehs_pickup seal_liquid->ehs_pickup final_disposition Disposal via approved methods (e.g., incineration) ehs_pickup->final_disposition

Caption: Logical flow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.